molecular formula C9H10ClNO2 B046933 Ethyl 2-amino-5-chlorobenzoate CAS No. 63243-75-4

Ethyl 2-amino-5-chlorobenzoate

Cat. No.: B046933
CAS No.: 63243-75-4
M. Wt: 199.63 g/mol
InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-chlorobenzoate is a versatile and high-value benzoate ester derivative serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring both an aromatic amine and an ester functional group on a chlorinated benzene ring, makes it a privileged scaffold for constructing more complex molecules. This compound is extensively utilized in the synthesis of a wide range of pharmacologically active agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), selective COX-2 inhibitors, and other heterocyclic compounds like benzimidazoles and quinazolines.

Properties

IUPAC Name

ethyl 2-amino-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBMLMEVRIPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363939
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63243-75-4
Record name Ethyl 2-amino-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63243-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-chloro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Strategic Importance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-5-chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic carboxylic acid ester that has emerged as a pivotal structural motif in modern drug discovery and organic synthesis.[1] Its unique arrangement of an amino group, a chloro substituent, and an ethyl ester on a benzene ring provides a versatile scaffold for building more complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it an invaluable starting material for synthesizing compounds with potential therapeutic applications, including allosteric enhancers of receptors and agents with relaxant effects on biological tissues.[1] This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, providing a foundational resource for professionals in the field.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a molecule are fundamental to its behavior in chemical reactions and biological systems. This compound (CAS No: 63243-75-4) is defined by its molecular formula, C₉H₁₀ClNO₂, and a molecular weight of 199.63 g/mol .[1][2]

Structural Identifiers

The precise arrangement of atoms is unambiguously represented by various chemical notation systems, which are critical for database searches and structural verification.[1]

  • IUPAC Name: this compound

  • SMILES: CCOC(=O)C1=C(C=CC(=C1)Cl)N[1]

  • InChI: InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3[1]

  • InChIKey: XWWBMLMEVRIPSX-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These properties are summarized in the table below.

PropertyValueSource
CAS Number 63243-75-4[1]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Data varies; typically a defined range for similar compounds[1]
Solubility Generally soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.[1]
Stability Sensitive to light and moisture.[1]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. The key spectroscopic data for this compound are outlined below.

TechniqueKey Signals and AssignmentsSource
¹H NMR δ ~1.35 (t, 3H, CH₃), δ ~4.30 (q, 2H, CH₂), δ ~5.80 (s, 2H, NH₂), δ ~6.50 (d, 1H, ArH), δ ~7.25 (dd, 1H, ArH), δ ~7.95 (d, 1H, ArH)[1]
Infrared (IR) ~3470 & 3370 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O ester stretch), ~1590 cm⁻¹ (C=C aromatic), ~760 cm⁻¹ (C-Cl bend)[1]
Mass Spectrometry (MS) Major fragments at m/z 199 [M]⁺, 154 [M-OC₂H₅]⁺, 136 [M-CO₂C₂H₅]⁺[1]

Synthesis Protocols

The most common and efficient synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid. This method, known as Fischer-Speier esterification, is a robust and scalable process.[3]

Fischer-Speier Esterification Workflow

The diagram below illustrates the workflow for the synthesis of this compound from 2-amino-5-chlorobenzoic acid.

G cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product SM1 2-Amino-5-chlorobenzoic Acid P1 Dissolve Acid in Excess Ethanol SM1->P1 SM2 Ethanol (Anhydrous) SM2->P1 SM3 Sulfuric Acid (Conc.) P2 Catalyst Addition (H₂SO₄, dropwise) SM3->P2 P1->P2 P3 Reflux Reaction (Monitor by TLC) P2->P3 P4 Cool & Neutralize (aq. NaHCO₃) P3->P4 P5 Solvent Extraction (Ethyl Acetate) P4->P5 P6 Drying & Evaporation (Na₂SO₄ / MgSO₄) P5->P6 FP This compound P6->FP

Caption: Fischer-Speier esterification workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is intended for qualified laboratory personnel. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which serves as both reactant and solvent.[3]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

    • Expert Insight: The addition is exothermic and may cause the transient precipitation of the aminobenzoic acid salt. Slow addition is crucial to control the temperature.

  • Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

    • Trustworthiness Check: Effervescence (CO₂ evolution) will occur. Ensure the addition is done slowly and in a well-ventilated fume hood to prevent overflow.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

  • Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups: the aromatic amino group, the ethyl ester, and the chloro substituent. This trifunctional nature allows for selective chemical modifications, making it a versatile synthetic intermediate.[1]

Caption: Key chemical reactions of this compound.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-amino-5-chlorobenzoic acid.[1] This reaction is fundamental for subsequent modifications at the carboxyl group.

  • Reactions of the Amino Group: The nucleophilic amino group can participate in a wide range of reactions, including acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to replace the amino group with other functionalities.

  • Substitution Reactions: The amino group can undergo nucleophilic substitution under specific conditions.[1] The electron-donating nature of the amino group and the electron-withdrawing nature of the chloro and ester groups also influence electrophilic aromatic substitution on the benzene ring.

  • Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield amines using standard reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.[1]

Applications in Drug Development

The true value of this compound lies in its role as a key building block for pharmacologically active compounds.

  • Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of more complex molecules.[1][4] The parent acid, 2-amino-5-chlorobenzoic acid, is used to synthesize PAK4 inhibitors and intermediates for drugs like Diazepam.[4] The presence of the chlorine atom is particularly significant, as chlorinated compounds are prevalent in a large number of FDA-approved drugs, often enhancing pharmacokinetic properties.[5]

  • Scaffold for Biologically Active Molecules: Its derivatives have been investigated for a range of therapeutic effects. For instance, related structures have shown potential as allosteric enhancers at the A1 adenosine receptor, suggesting applications in treating cardiac and inflammatory diseases.[1] Furthermore, relaxant properties observed in similar compounds indicate potential for managing respiratory conditions like asthma.[1]

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While specific GHS data for the ethyl ester is not detailed in the provided results, data for the closely related methyl ester and parent acid provide a strong basis for hazard assessment.

  • GHS Hazard Classification (Inferred): Based on related compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or fume hood.[7][8] Avoid breathing dust/fumes and prevent contact with skin, eyes, and clothing.[7][9] Wear appropriate PPE, including gloves and safety goggles.[9][10]

    • Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect from light and moisture.[1][7][11]

    • First Aid: In case of contact, wash skin immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7][9] If inhaled, move to fresh air.[7][9] Seek medical attention if symptoms persist.[7][8]

References

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: Molecular Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structural features, detailed analytical methodologies, and its strategic importance in synthetic chemistry. The insights herein are grounded in established scientific principles to support advanced research and development applications.

Molecular Structure and Physicochemical Profile

This compound is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring functionalized with an amino group (-NH₂), a chloro group (-Cl), and an ethyl ester group (-COOCH₂CH₃). The relative positions of these substituents (amino at C2 and chloro at C5) are critical to its reactivity and utility as a synthetic building block.

The molecular structure can be unambiguously represented by the following identifiers:

  • IUPAC Name: this compound

  • SMILES: CCOC(=O)C1=C(C=CC(=C1)Cl)N[1]

  • InChI Key: XWWBMLMEVRIPSX-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various chemical processes. These key parameters are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2][3]
Boiling Point 307.6 °C at 760 mmHg[2]
Density 1.262 g/cm³[2]
Flash Point 139.8 °C[2]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
LogP 2.68[2]
Stability Sensitive to light and moisture.[1]

Spectroscopic Analysis and Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following sections detail the expected spectral data and the rationale behind the signal assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the ethyl group and the aromatic protons. The electron-donating amino group and the electron-withdrawing chloro and ester groups create a specific substitution pattern on the aromatic ring, leading to predictable chemical shifts and coupling patterns.

  • δ ~1.35 ppm (t, 3H, J ≈ 7.1 Hz): This triplet corresponds to the methyl (-CH₃) protons of the ethyl group. It is split into a triplet by the two adjacent methylene protons.

  • δ ~4.30 ppm (q, 2H, J ≈ 7.1 Hz): This quartet represents the methylene (-CH₂) protons of the ethyl group. It is split into a quartet by the three adjacent methyl protons.

  • δ ~5.80 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ ~6.50 ppm (d, 1H, J ≈ 8.8 Hz): This doublet is assigned to the aromatic proton at the C6 position (ortho to the amino group).

  • δ ~7.25 ppm (dd, 1H, J ≈ 8.8, 2.4 Hz): A doublet of doublets corresponding to the aromatic proton at the C4 position (meta to the amino group, ortho to the chloro group).

  • δ ~7.95 ppm (d, 1H, J ≈ 2.4 Hz): This doublet corresponds to the aromatic proton at the C3 position (ortho to the ester group, meta to the chloro group).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The predicted chemical shifts are based on data from analogous structures like ethyl benzoate and substituted anilines.[1][2][3]

  • δ ~14.3 ppm: Ethyl group methyl carbon (-CH₃).

  • δ ~61.0 ppm: Ethyl group methylene carbon (-OCH₂).

  • δ ~115-150 ppm: Six distinct signals are expected in the aromatic region. The carbon attached to the amino group (C2) will be shifted upfield, while the carbons attached to the ester (C1) and chlorine (C5) will be shifted downfield relative to benzene.

  • δ ~166.5 ppm: Carbonyl carbon (C=O) of the ester group.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands provide a unique fingerprint for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3470 & 3370N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
~2980C-H StretchAliphatic (Ethyl group)
~1680C=O StretchEster Carbonyl
~1590C=C StretchAromatic Ring
~1250C-O StretchEster Linkage
~760C-Cl StretchAryl Halide

These assignments are based on established correlation tables and spectral data for similar compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 199.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak will be observed at m/z 201 with an intensity approximately one-third of the molecular ion peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

  • Key Fragments:

    • m/z 154: Loss of the ethoxy group ([M-OC₂H₅]⁺).

    • m/z 136: Loss of the entire carboxylate group ([M-COOC₂H₅]⁺).[1]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in reaction mixtures or final products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for analyzing this moderately polar compound. The aromatic structure contains a strong chromophore, making UV detection highly effective.

Rationale for Method Design

A C18 (octadecylsilane) column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time. A buffer is used to maintain a consistent pH, ensuring reproducible ionization states of the amino group and thus stable retention. UV detection is set near the compound's absorbance maximum for optimal sensitivity.

Suggested HPLC Protocol
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, increase linearly to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_process Data Processing Sample Weigh Sample Dilute_S Dissolve & Dilute Sample->Dilute_S Standard Prepare Standard Dilute_Std Create Cal Curve Standard->Dilute_Std HPLC HPLC System Dilute_S->HPLC Dilute_Std->HPLC Data Chromatogram HPLC->Data Integrate Integrate Peaks Data->Integrate Quantify Quantify Purity Integrate->Quantify Report Report Quantify->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is a suitable alternative for purity analysis, particularly for assessing volatile impurities. The compound's boiling point of 307.6 °C allows for its analysis without derivatization.

Suggested GC Protocol
  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Program: Initial temperature 150 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

Synthesis and Application in Drug Development

This compound is not typically an end-product but rather a critical starting material for constructing more complex molecules.

Common Synthesis Route

The most direct and common synthesis is the Fischer esterification of 2-amino-5-chlorobenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to drive the equilibrium towards the ester product.[1]

Synthesis Reaction Scheme

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2-Amino-5-chlorobenzoic Acid C1 H₂SO₄ (catalyst) R1->C1 R2 Ethanol (Excess) R2->C1 C2 Heat (Reflux) C1->C2 P1 This compound C2->P1 Esterification P2 Water C2->P2 Esterification

Caption: Fischer esterification synthesis route.

Role as a Pharmaceutical Intermediate

The true value of this compound lies in its bifunctional nature. The amino group serves as a versatile nucleophile or a site for diazotization, while the ester can be hydrolyzed, reduced, or converted to an amide. This structural motif is a core component of numerous pharmacologically active molecules.

  • Precursor to Heterocycles: It is a valuable intermediate for synthesizing complex molecules, particularly those with therapeutic potential.[1] Its parent acid, 2-amino-5-chlorobenzoic acid, is a well-known precursor in the synthesis of benzodiazepines like diazepam.[4] The ethyl ester provides an alternative synthetic handle for building similar heterocyclic scaffolds used in modern drug discovery.

  • Medicinal Chemistry: Derivatives of this compound are investigated for a range of biological activities. For instance, related structures have been explored as allosteric enhancers for the A1 adenosine receptor, suggesting potential applications in treating cardiac arrhythmias and inflammatory diseases.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

While a specific, comprehensive safety profile for CAS 63243-75-4 is not universally available, data from closely related compounds such as mthis compound and 2-amino-5-chlorobenzoic acid provide strong guidance.[5][6]

  • Skin Irritation (H315): May cause skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear standard personal protective equipment: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage Conditions

To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][7] Protection from light and moisture is critical to maintaining its purity over time.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-5-chlorobenzoate is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, valued for its substituted aniline framework which serves as a versatile scaffold for building complex molecular architectures.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect two primary strategies: the direct esterification of 2-amino-5-chlorobenzoic acid and the reduction of ethyl 5-chloro-2-nitrobenzoate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to empower scientists in making informed decisions for their specific applications.

Introduction and Strategic Overview

This compound (CAS No: 63243-75-4) is an aromatic ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1][2] Its structure is foundational for the synthesis of various biologically active molecules, including receptor modulators and relaxants.[1] The selection of a synthetic route is a critical decision dictated by factors such as scale, cost of starting materials, required purity, and environmental considerations.

The two most prevalent strategies for its synthesis are:

  • Pathway A: Direct Esterification. A single-step conversion of the corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid, to the ethyl ester.

  • Pathway B: Reduction of a Nitro Precursor. A two-step sequence involving the initial synthesis of ethyl 5-chloro-2-nitrobenzoate, followed by the selective reduction of the nitro group to an amine.

This guide will explore the mechanistic underpinnings, practical execution, and relative merits of each approach.

G cluster_0 Synthetic Strategies cluster_1 Pathway A Details cluster_2 Pathway B Details Start Target: this compound P1 Pathway A: Direct Esterification Start->P1 P2 Pathway B: Nitro Reduction Start->P2 A_Start 2-Amino-5-chlorobenzoic Acid P1->A_Start B_Start 5-Chloro-2-nitrobenzoic Acid P2->B_Start A_React Fischer-Speier Esterification (Ethanol, Acid Catalyst) A_Start->A_React Target_A This compound A_React->Target_A Final Product B_Step1 Esterification (Ethanol, Acid Catalyst) B_Start->B_Step1 B_Intermediate Ethyl 5-chloro-2-nitrobenzoate B_Step1->B_Intermediate B_Step2 Nitro Group Reduction B_Intermediate->B_Step2 Target_B This compound B_Step2->Target_B Final Product

Figure 1: Overview of primary synthetic pathways.

Pathway A: Fischer-Speier Esterification

This is the most direct route, relying on the acid-catalyzed reaction between 2-amino-5-chlorobenzoic acid and ethanol. The Fischer-Speier esterification is a classic, equilibrium-driven process.[3][4]

Mechanism and Causality

The reaction mechanism involves several reversible steps.[5] The acid catalyst (typically H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Fischer_Esterification cluster_mech Fischer Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_COOH Protonated Carbonyl [R-C(OH)₂]⁺ RCOOH->Protonated_COOH 1. Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate 2. Nucleophilic Attack ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Water_Leaving_Group Activated Leaving Group [R-C(OH)(OH₂R')]⁺ Water_Loss Elimination of H₂O Water_Leaving_Group->Water_Loss 4. Elimination Protonated_Ester Protonated Ester [R-COOR']H⁺ Ester Ester (R-COOR') Protonated_Ester->Ester 5. Deprotonation

Figure 2: Mechanism of Fischer-Speier esterification.

Experimental Choice: To drive the equilibrium towards the product, Le Châtelier's principle is applied. This is achieved by either using a large excess of the alcohol reactant (ethanol), which also serves as the solvent, or by actively removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[4]

Experimental Protocol

Materials:

  • 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq, solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-5-chlorobenzoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid dropwise to the mixture at room temperature. The addition is exothermic, and the aminobenzoic acid salt may precipitate.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Pathway B: Reduction of Ethyl 5-chloro-2-nitrobenzoate

This two-step pathway offers an alternative, particularly when the starting material 2-amino-5-chlorobenzoic acid is less available or more expensive than 5-chloro-2-nitrobenzoic acid.

Step 1: Synthesis of Ethyl 5-chloro-2-nitrobenzoate

The precursor is synthesized via Fischer esterification of 5-chloro-2-nitrobenzoic acid with ethanol, following a protocol analogous to the one described in Pathway A.[6][7] The key difference is the higher stability of the nitro-substituted acid under strongly acidic conditions compared to the amino-substituted one.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions like dehalogenation.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically employing a metal catalyst and hydrogen gas.

Causality in Catalyst Selection:

  • Palladium on Carbon (Pd/C): This is a highly active and common catalyst for hydrogenation.[8] However, a significant drawback is its propensity to catalyze hydrodehalogenation, which would undesirably remove the chloro-substituent from the aromatic ring.[8]

  • Raney Nickel: This catalyst is often preferred for substrates containing aromatic halogens because it is less likely to cause dehalogenation.[8] A procedure for the reduction of the closely related 5-chloro-2-nitrobenzoic acid using Raney Nickel has been reported with high yield, demonstrating its suitability.[9]

Experimental Protocol (Catalytic Hydrogenation):

  • Setup: To a solution of ethyl 5-chloro-2-nitrobenzoate in ethanol or methanol in a hydrogenation vessel, add a catalytic amount of Raney Nickel (e.g., 10% w/w).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or from a pressurized cylinder to 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as described previously.

This is a classic and robust method for nitroarene reduction that tolerates a wide range of functional groups.[8]

Mechanism and Causality: The reduction with tin in acidic media (Bechamp-style reduction) proceeds via a series of single-electron transfers from the metal.[10][11] The nitro group is sequentially reduced to nitroso and then hydroxylamine intermediates before finally yielding the anilinium salt.[10][11] A subsequent basic workup is mandatory to neutralize the anilinium salt and liberate the free amine product. The strongly acidic medium also serves to prevent side reactions like the formation of azoxy or azo compounds.[10]

SnCl2_Reduction cluster_mech Sn/HCl Reduction Mechanism Start Ar-NO₂ (Nitroarene) Step1 Nitroso Intermediate (Ar-N=O) Start->Step1 Reduction Sn Sn⁰ / H⁺ Step2 Hydroxylamine Intermediate (Ar-NHOH) Step1->Step2 Reduction Step3 Anilinium Salt [Ar-NH₃]⁺ Step2->Step3 Reduction Final Aniline (Ar-NH₂) Step3->Final Deprotonation Base Base (e.g., NaOH) Workup

Figure 3: Simplified mechanism for Sn/HCl reduction of a nitroarene.

Experimental Protocol (SnCl₂ Reduction):

  • Setup: In a round-bottom flask, dissolve ethyl 5-chloro-2-nitrobenzoate in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid to the flask.

  • Reaction: Heat the mixture at reflux for 1-3 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it over crushed ice. Carefully basify the mixture with a concentrated NaOH or KOH solution to a pH > 10. This will precipitate tin salts and deprotonate the product.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Purification: Filter the combined organic extracts to remove any insoluble tin oxides. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

Purification and Characterization

Regardless of the synthetic pathway, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: Recrystallization is the most common method for purifying the solid product. A solvent system like ethanol/water often provides good results. For higher purity, silica gel column chromatography can be employed.

  • Characterization: The structure is confirmed using standard spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value Reference
CAS Number 63243-75-4 [1]
Molecular Formula C₉H₁₀ClNO₂ [1]
Molecular Weight 199.63 g/mol [1]
¹H NMR δ ~1.35 (t, 3H, CH₃), ~4.30 (q, 2H, CH₂), ~5.80 (s, 2H, NH₂), ~6.50 (d, 1H, ArH), ~7.25 (dd, 1H, ArH), ~7.95 (d, 1H, ArH) [1]
IR (cm⁻¹) ~3470 & 3370 (N-H stretch), ~1680 (C=O ester stretch), ~1590 (C=C aromatic), ~760 (C-Cl bend) [1]

| MS (m/z) | 199 [M]⁺, 154 [M-OC₂H₅]⁺, 136 [M-CO₂C₂H₅]⁺ |[1] |

Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on a careful evaluation of several factors critical to laboratory and industrial synthesis.

Table 2: Comparison of Synthetic Pathways

Parameter Pathway A: Direct Esterification Pathway B: Nitro Reduction (H₂) Pathway B: Nitro Reduction (SnCl₂)
Number of Steps 1 2 2
Atom Economy Good Moderate Poor
Starting Materials 2-Amino-5-chlorobenzoic acid 5-Chloro-2-nitrobenzoic acid 5-Chloro-2-nitrobenzoic acid
Key Reagents H₂SO₄, Ethanol Raney Ni, H₂ gas SnCl₂, HCl, NaOH
Safety Concerns Handling of conc. acid Handling of flammable H₂ gas and pyrophoric catalyst Exothermic reaction, handling of corrosive acids/bases
Environmental Impact Moderate (acid waste) Low (water is the only byproduct) High (tin waste is difficult to dispose of)[12]
Scalability Excellent Good (requires specialized hydrogenation equipment) Moderate (stoichiometric metal waste is problematic on a large scale)

| Chemoselectivity | N/A | Excellent (avoids dehalogenation with correct catalyst) | Excellent |

Conclusion

Both the direct esterification of 2-amino-5-chlorobenzoic acid and the reduction of ethyl 5-chloro-2-nitrobenzoate are viable and effective methods for synthesizing this compound.

  • Pathway A (Direct Esterification) is the most straightforward and atom-economical choice, ideal for situations where the amino acid precursor is readily available.

  • Pathway B (Nitro Reduction) provides a robust alternative. Catalytic hydrogenation with Raney Nickel is the superior method within this pathway, offering a clean, high-yielding process with minimal waste. The classic SnCl₂ reduction, while effective, is increasingly disfavored due to its poor atom economy and the generation of heavy metal waste.

The optimal choice will ultimately be guided by the specific constraints and priorities of the research or development program, including cost, scale, available equipment, and environmental policy.

References

Ethyl 2-amino-5-chlorobenzoate CAS number 63243-75-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4)

Introduction

This compound, registered under CAS number 63243-75-4, is a substituted anthranilate ester that serves as a pivotal building block in modern medicinal chemistry and organic synthesis.[1] Its unique trifunctional structure—comprising an aromatic amine, a halogen substituent, and an ethyl ester—provides a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, characterization, reactivity, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in research and development. This compound is systematically named according to IUPAC nomenclature, reflecting its core structure of a benzoic acid ethyl ester with amino and chloro groups at positions 2 and 5, respectively.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 63243-75-4[1]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
IUPAC Name This compound[1]
Common Synonyms Ethyl 5-chloroanthranilate; 2-Amino-5-chlorobenzoic acid ethyl ester[1][]
Density 1.262 g/cm³[2]
Boiling Point 307.6 °C at 760 mmHg[2]
Flash Point 139.8 °C[2]
Solubility Soluble in ethanol, dichloromethane; limited solubility in water.[1]
Appearance Varies based on purity, often a solid at room temperature.N/A
Storage Sensitive to light and moisture. Store in a cool, dark, well-sealed container.[1]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid.[1] This acid-catalyzed reaction with ethanol is an equilibrium-driven process, necessitating specific conditions to achieve high yields.

Causality in Synthetic Strategy

The choice of Fischer esterification is guided by several factors:

  • Precursor Availability: 2-amino-5-chlorobenzoic acid is a readily available starting material, which can be synthesized via methods such as the reduction of 5-chloro-2-nitrobenzoic acid or the chlorination of anthranilic acid.[4][5]

  • Reagent Cost-Effectiveness: Ethanol serves as both the reactant and often the solvent, making it an economical choice. Concentrated sulfuric acid is a common and inexpensive catalyst.

  • Reaction Mechanism: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is typically heated to reflux to increase the reaction rate and to help remove the water byproduct, driving the equilibrium toward the ester product, in accordance with Le Châtelier's principle.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from the precursor to the final purified product.

G cluster_0 Step 1: Esterification Reaction cluster_1 Step 2: Work-up & Neutralization cluster_2 Step 3: Extraction & Purification A 2-Amino-5-chlorobenzoic Acid D Reaction Mixture @ Reflux A->D B Ethanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Cool Reaction Mixture D->E Reaction Completion F Neutralize with NaHCO₃ (aq) E->F G Crude Product in Organic Layer F->G H Extract with Ethyl Acetate G->H Phase Separation I Wash with Brine & Dry (Na₂SO₄) H->I J Evaporate Solvent I->J K Recrystallize or Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of a product with the correct analytical data confirms the procedure's efficacy.

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (3.0 mL, ~5.4 g, 55 mmol) dropwise with stirring in an ice bath.

  • Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layer with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's functional groups and atomic connectivity.

Caption: Correlation of molecular structure with key analytical signals.

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueKey Signals and InterpretationSource(s)
¹H NMR δ ~1.35 (t, 3H, -CH₃), δ ~4.30 (q, 2H, -OCH₂-), δ ~5.80 (s, 2H, -NH₂), δ ~6.50 (d, 1H, Ar-H), δ ~7.25 (dd, 1H, Ar-H), δ ~7.95 (d, 1H, Ar-H).[1]
FT-IR (cm⁻¹) ~3470 & 3370 (N-H stretch, primary amine), ~1680 (C=O stretch, ester), ~1590 (C=C stretch, aromatic), ~760 (C-Cl stretch).[1]
Mass Spec. (MS) Major fragments at m/z 199 [M]⁺ (molecular ion), 154 [M-OC₂H₅]⁺ (loss of ethoxy radical), and 136 [M-CO₂C₂H₅]⁺ (loss of ethyl carboxylate group).[1]

Applications in Research and Drug Development

This compound is rarely the final therapeutic agent but is a crucial intermediate. Its value lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

  • Synthesis of Heterocycles: The 1,2-aminoester arrangement on the aromatic ring is a classic precursor for building fused heterocyclic systems, particularly quinazolinones, which are prevalent in many biologically active compounds.[6]

  • Pharmaceutical Intermediates: It is a documented building block for various APIs. Derivatives have been investigated for their relaxant properties on smooth muscle tissue, suggesting potential in treating respiratory conditions.[1] Furthermore, its derivatives are explored as allosteric enhancers for adenosine receptors, which could be relevant for treating cardiac and inflammatory diseases.[1]

  • Scaffold for Library Synthesis: In drug discovery, the compound serves as a versatile starting point for creating libraries of related molecules for high-throughput screening. The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed or converted to an amide, providing numerous avenues for structural diversification.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety. While specific GHS data for this exact CAS number is limited, data for the isomeric Ethyl 5-amino-2-chlorobenzoate (CAS 64401-55-4) provides a useful surrogate for risk assessment.

  • GHS Hazard Classification (based on isomer):

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9]

    • Avoid inhalation of dust and contact with skin and eyes.[8]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility in pharmaceutical and chemical research is well-established. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist aiming to leverage this compound in their research and development endeavors.

References

Ethyl 2-amino-5-chlorobenzoate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-amino-5-chlorobenzoate

Abstract

This compound is a key chemical intermediate in the synthesis of a wide array of biologically active compounds. While its direct mechanism of action is not extensively defined in the scientific literature, its structural motifs are present in numerous pharmacologically significant molecules. This technical guide provides an in-depth analysis of the potential mechanisms of action of this compound, drawing inferences from its well-documented derivatives and structurally related compounds. We will explore its role as a foundational scaffold for drug development, delve into the probable signaling pathways it may modulate, and present detailed experimental protocols for researchers to rigorously investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile molecule.

Introduction: The Dichotomy of a Precursor Molecule

This compound (C₉H₁₀ClNO₂) is an aromatic carboxylic acid ester.[1] Its molecular structure, featuring an amino group and a chloro substituent on a benzene ring esterified with an ethyl group, makes it a valuable and versatile precursor in organic synthesis.[1] While it is extensively utilized as a building block in the pharmaceutical, agrochemical, and dye industries, its intrinsic biological activity and mechanism of action remain largely uncharacterized.[2] This guide will synthesize the available data on its derivatives to propose and explore potential mechanisms of action for the parent compound, providing a framework for future research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[3]
Molecular Weight199.63 g/mol [1]
AppearanceWhite to off-white crystalline powder[4]
SolubilityGenerally soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water.[1]
StabilitySensitive to light and moisture.[1]

Synthetic Utility and the Pharmacological Landscape of its Derivatives

The primary role of this compound in the scientific literature is that of a synthetic intermediate. Its parent acid, 2-amino-5-chlorobenzoic acid, is a precursor in the synthesis of compounds like Diazepam D5 intermediates and p21-activated kinase 4 (PAK4) inhibitors.[5] The diverse biological activities of its derivatives provide crucial clues to its own potential interactions with biological systems.

Table 2: Biological Activities of Derivatives of 2-Amino-5-chlorobenzoic Acid/Ethyl Ester

Derivative ClassBiological ActivityTherapeutic AreaReference
Quinazolinonesp21-activated kinase 4 (PAK4) inhibitionOncology[5]
BenzothiazolesAntifungal, AntibacterialInfectious Diseases[6]
ThiazolidinonesAnti-inflammatoryInflammation
Various HeterocyclesAllosteric enhancement of A1 adenosine receptorCardiology, Inflammation[1]
Various HeterocyclesSmooth muscle relaxation (potential Ca2+ channel modulation)Respiratory Diseases[1]

This wide range of activities suggests that the core 2-amino-5-chlorobenzoyl scaffold can be tailored to interact with a variety of biological targets.

Inferred Mechanisms of Action: A Hypothesis-Driven Approach

Given the lack of direct studies, we will infer potential mechanisms of action from structurally similar compounds and documented activities of close derivatives.

Insights from the Methyl Ester Analog: A Potential Anti-Cancer Agent

A close analog, Mthis compound, has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of human breast cancer cells in vitro.[7] The proposed mechanisms for this activity include:

  • Inhibition of proteins involved in cell proliferation and motility.

  • Reduction of reactive oxygen species (ROS) and subsequent DNA damage. [7]

  • Inhibition of the metabolic pathway for testosterone production. [7]

These findings suggest that this compound could potentially interact with pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT pathway, which is often dysregulated in cancer and is downstream of many receptor tyrosine kinases.[8]

anticancer_pathway

Figure 1: Hypothesized anticancer mechanism based on its methyl ester analog.

Potential as a GABA-A Receptor Positive Allosteric Modulator

Many central nervous system (CNS) depressants, including benzodiazepines and barbiturates, function as positive allosteric modulators (PAMs) of the GABA-A receptor.[9][10] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting cell firing.[9][11] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx.[9][12]

The core structure of this compound, an aminobenzoic acid derivative, shares features with other compounds known to interact with GABA-A receptors. While direct evidence is lacking, this remains a plausible and testable hypothesis for its mechanism of action, particularly given the sedative and anxiolytic profiles of many drugs developed from similar scaffolds.

gabaa_modulation

Figure 2: Proposed mechanism as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to evidence, rigorous experimental validation is required. The following protocols are designed to test the proposed mechanisms of action for this compound.

Workflow for Target Identification and Validation

A critical first step is to identify the direct binding partners of the compound within a complex biological system.

experimental_workflow start Start: Cell Lysate (e.g., from neuronal or cancer cell line) affinity_chrom Affinity Chromatography (Compound immobilized on beads) start->affinity_chrom elution Elution of Binding Proteins affinity_chrom->elution mass_spec LC-MS/MS Analysis (Protein Identification) elution->mass_spec hit_list Generate Hit List of Potential Targets mass_spec->hit_list validation Target Validation Assays (e.g., SPR, ITC, Western Blot) hit_list->validation functional_assay Functional Assays (e.g., Electrophysiology, Enzyme Kinetics) validation->functional_assay end Mechanism Confirmed functional_assay->end

Figure 3: General experimental workflow for target identification and validation.

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for GABA-A Receptor Modulation

This protocol is designed to determine if this compound modulates the function of the GABA-A receptor.

Objective: To measure changes in GABA-induced currents in Xenopus laevis oocytes expressing human GABA-A receptors in the presence of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (ND96)

  • GABA stock solution

  • This compound stock solution (in DMSO)

  • Two-electrode voltage clamp setup

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2 subunits).

    • Incubate injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3M KCl) to clamp the membrane potential at -70 mV.

    • Establish a stable baseline current.

  • GABA Application (Control):

    • Apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀) for 30 seconds.

    • Wash the chamber with ND96 solution until the current returns to baseline. Repeat several times to ensure a stable response.

  • Co-application with Test Compound:

    • Pre-incubate the oocyte with a desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) in ND96 for 2 minutes.

    • During this incubation, co-apply the same EC₂₀ concentration of GABA.

    • Record the peak current amplitude.

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA-induced current by the test compound using the formula: ((I_compound+GABA / I_GABA) - 1) * 100.

    • Construct a dose-response curve to determine the EC₅₀ of potentiation.

    • As a negative control, apply this compound alone to check for direct agonist activity.

Protocol: MTT Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cells.

Objective: To quantify the cytotoxic/cytostatic effects of the compound on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 200 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

This compound stands as a molecule of significant potential, primarily realized through its role as a scaffold in medicinal chemistry. While its own mechanism of action is yet to be fully elucidated, evidence from its derivatives and structural analogs points towards plausible interactions with critical cellular pathways, including those involved in cancer cell proliferation and CNS neurotransmission via GABA-A receptors.

The path forward requires a systematic and unbiased investigation. The experimental workflows and protocols outlined in this guide provide a robust framework for such an endeavor. Target identification using affinity-based proteomics, followed by rigorous validation with biophysical and functional assays, will be paramount in definitively establishing the molecular targets and the core mechanism of action of this compound. Unraveling this mechanism will not only deepen our fundamental understanding of this compound but may also unlock new avenues for therapeutic intervention.

References

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate as a Core Biochemical Reagent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 2-amino-5-chlorobenzoate, a pivotal reagent in modern biochemical and pharmaceutical research. We will move beyond simple procedural descriptions to uncover the strategic and mechanistic reasoning that underpins its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

Section 1: The Strategic Profile of this compound

This compound (CAS No: 63243-75-4) is an aromatic ester that serves as a fundamental building block in synthetic organic chemistry.[1] Its value lies in the specific arrangement of its functional groups: a nucleophilic primary amine (at C2), an electron-withdrawing chloro group (at C5), and an ethyl ester. This trifecta of functionalities allows for sequential, regioselective reactions, making it an ideal scaffold for constructing complex molecular architectures, particularly heterocyclic systems prevalent in medicinal chemistry.[2][3]

The primary amine is a key reactive site for amidation or for initiating cyclization reactions. The chloro group modifies the electronic properties of the benzene ring and provides a potential site for cross-coupling reactions. The ethyl ester, while often a simple protecting group for the carboxylic acid, can be readily hydrolyzed or converted into other functional groups, adding another layer of synthetic versatility.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Ethyl 5-chloroanthranilate[1]
CAS Number 63243-75-4[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Off-white to light yellow crystalline powder[4]

Section 2: Core Synthesis Protocol via Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-amino-5-chlorobenzoic acid.[5] This is a classic acid-catalyzed equilibrium reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The strong acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic oxygen of the ethanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester.[9][10]

Causality in Experimental Design:

  • Acid Catalyst: A strong mineral acid like sulfuric acid is essential to activate the carboxylic acid. Since the starting material contains a basic amino group, a stoichiometric amount of acid is often required, as the amino group will consume some of the catalyst to form an ammonium salt.[1]

  • Excess Alcohol: The reaction is reversible. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (ethanol) is used as the solvent. This application of Le Châtelier's principle ensures a high yield of the desired product.[10]

  • Heat (Reflux): The reaction is typically slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to overcome the kinetic barrier, accelerating the rate of reaction.[7]

  • Neutralization: After the reaction, the mixture is neutralized with a weak base, such as sodium carbonate (Na₂CO₃) solution. This deprotonates the protonated amino group of the ester, rendering it insoluble in water and allowing for its isolation via filtration.[1]

fischer_esterification_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 2-Amino-5-chlorobenzoic Acid + Excess Ethanol reflux Heat to Reflux (2-4 hours) start->reflux Add Catalyst catalyst Conc. H₂SO₄ (Catalyst) cool Cool to RT reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with 10% Na₂CO₃ (to pH ~8) quench->neutralize filter Vacuum Filtration neutralize->filter Precipitate Forms wash Wash with Cold Water filter->wash dry Dry the Solid wash->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL). The large excess serves as both reactant and solvent.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (6.0 mL, ~110 mmol) to the stirring suspension. An initial warming of the mixture may be observed.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice water.

  • Neutralization: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. A precipitate will form.

  • Isolation: Isolate the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight to yield the final product.

Section 3: Application in Heterocyclic Synthesis: The Quinazolinone Core

This compound is a premier starting material for the synthesis of quinazolinones, a class of heterocyclic compounds with a vast range of pharmacological activities, including anticancer and anti-inflammatory effects.[2][3] The synthesis typically involves a two-step process: formation of a benzoxazinone intermediate followed by condensation with a primary amine.[2]

Mechanistic Rationale
  • Benzoxazinone Formation: The amino group of this compound is acylated with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine. The initial acylation is followed by an intramolecular cyclization where the newly formed amide's nitrogen attacks the ester's carbonyl carbon, eliminating ethanol to form the stable six-membered benzoxazinone ring.

  • Quinazolinone Formation: The benzoxazinone intermediate is then treated with a primary amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring-opening. Subsequent intramolecular cyclization and elimination of a water molecule form the final, stable quinazolinone scaffold.

quinazolinone_synthesis reagent This compound benzoxazinone Intermediate: 8-Chloro-2-substituted-benzoxazin-4-one reagent->benzoxazinone Step 1: Acylation & Intramolecular Cyclization acyl_chloride Acyl Chloride (R₁COCl) + Pyridine acyl_chloride->benzoxazinone quinazolinone Product: 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one benzoxazinone->quinazolinone Step 2: Ring Opening & Recyclization primary_amine Primary Amine (R₂NH₂) + Pyridine/DMF primary_amine->quinazolinone

Caption: General pathway for quinazolinone synthesis.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 8-Chloro-2-methyl-4H-benzo[d][1][11]oxazin-4-one

  • Reagent Setup: Dissolve this compound (5.0 g, 25.0 mmol) in anhydrous pyridine (30 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath.

  • Acylation: Add acetyl chloride (2.2 mL, 30.0 mmol) dropwise to the cold, stirring solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into 150 mL of ice water. A solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the benzoxazinone intermediate.

Step 2: Synthesis of 8-Chloro-2,3-dimethylquinazolin-4(3H)-one

  • Reagent Setup: In a sealed vessel, suspend the benzoxazinone intermediate from Step 1 (4.0 g, 20.5 mmol) in ethanol (50 mL).

  • Amine Addition: Add a solution of methylamine (e.g., 40% in water, 2.4 g, 31.0 mmol).

  • Reaction: Seal the vessel and heat the mixture to 80°C for 4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from ethanol to yield the pure quinazolinone derivative.[12]

Section 4: Self-Validating System: Characterization & Quality Control

Confirming the identity and purity of this compound is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others to definitively establish the molecular structure.

TechniqueExpected Data/ObservationRationale
¹H NMR δ ~1.3 ppm (t, 3H) : -CH₃ of ethyl group.δ ~4.3 ppm (q, 2H) : -CH₂ of ethyl group.δ ~5.0 ppm (s, 2H) : -NH₂ protons.δ ~6.7-7.6 ppm (m, 3H) : Aromatic protons.Provides a map of the proton environment, confirming the presence of the ethyl group, amino group, and the substitution pattern on the aromatic ring.[13]
¹³C NMR δ ~14 ppm : -CH₃.δ ~61 ppm : -CH₂.δ ~110-150 ppm : 6 aromatic carbons.δ ~167 ppm : Carbonyl carbon (C=O).Confirms the carbon skeleton of the molecule, including the distinct chemical shift for the ester carbonyl carbon.
FT-IR (cm⁻¹) ~3470 & 3360 : N-H stretching (primary amine).~1680 : C=O stretching (ester carbonyl).~1250 : C-O stretching (ester).~760 : C-Cl stretching.Identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.
Mass Spec. m/z 199/201 : Molecular ion peak [M]⁺ showing the characteristic 3:1 isotopic pattern for a single chlorine atom.Confirms the molecular weight and the presence of one chlorine atom in the molecule.

Section 5: Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, biologically relevant molecules. Its well-defined reactivity allows for predictable and high-yielding transformations, making it a reliable workhorse in both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide are designed to empower scientists to utilize this reagent with a high degree of confidence and control. Future applications will undoubtedly see this building block incorporated into novel synthetic pathways for creating next-generation therapeutics, agrochemicals, and functional materials.[4][14]

References

Introduction: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: From Discovery to Modern Synthesis

This compound is an aromatic carboxylic acid ester that has established itself as a crucial intermediate in various fields, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: an amino group at the 2-position, a chloro group at the 5-position, and an ethyl ester at the 1-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (chloro, ester) groups imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures.[1]

This guide provides a comprehensive overview of this compound, from its chemical properties and historical context to modern synthetic protocols and applications, designed for researchers and professionals in chemical and drug development.

Chemical and Physical Properties

The compound is registered under CAS Number 63243-75-4.[1] Its fundamental properties are summarized below, providing essential data for laboratory use and characterization.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms Ethyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid ethyl ester[1]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
Stability Sensitive to light and moisture; should be stored in a cool, dark place.[1]
Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. The expected signals are detailed below.

TechniqueKey Signals / FragmentsSource
¹H NMR δ ~1.35 (t, 3H, CH₃), δ ~4.30 (q, 2H, CH₂), δ ~5.80 (s, 2H, NH₂), δ ~6.50 (d, 1H, ArH), δ ~7.25 (dd, 1H, ArH), δ ~7.95 (d, 1H, ArH)[1]
Infrared (IR) ~3470 & 3370 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O ester stretch), ~1590 cm⁻¹ (C=C aromatic), ~760 cm⁻¹ (C-Cl bend)[1]
Mass Spec. (MS) m/z 199 [M]⁺, 154 [M–OC₂H₅]⁺, 136 [M–CO₂C₂H₅]⁺[1]

Historical Context and Evolution of Synthesis

While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of anthranilic acid chemistry. The parent molecule, 2-amino-5-chlorobenzoic acid, has long been recognized as a vital precursor.[5] The synthesis of its ethyl ester represents a logical and crucial derivatization to modulate reactivity and physical properties for subsequent reactions.

The development of synthetic methods can be traced through two primary logical pathways:

  • Esterification of a Pre-functionalized Ring: This approach involves first synthesizing the core 2-amino-5-chlorobenzoic acid and then performing an esterification. Early methods for chlorinating anthranilic acid, such as using sulfuryl chloride, date back to the 1920s, laying the groundwork for producing the necessary precursor.[6] The subsequent esterification is a classic and reliable transformation.

  • Functionalization of an Esterified Precursor: This strategy begins with a simpler ester, such as methyl or ethyl anthranilate, and introduces the chloro group at the desired position. This became more prevalent as regioselective halogenation techniques were refined.

The choice between these pathways depends on factors like starting material availability, cost, and the desired scale of production. For industrial applications, efficiency and yield are paramount, often favoring methods with inexpensive reagents and straightforward purification steps.[7]

Core Synthetic Methodologies

The synthesis of this compound is dominated by two highly effective and field-proven strategies. The causality behind these experimental choices lies in achieving high yield and purity by leveraging fundamental principles of organic reactivity.

Method 1: Fischer-Speier Esterification of 2-Amino-5-chlorobenzoic Acid

This is the most direct and widely employed laboratory-scale method. It relies on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9]

Causality and Mechanistic Insight: The reaction is an equilibrium process.[10] To drive the reaction toward the ester product, a strong acid catalyst (e.g., H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[11][12] The alcohol, acting as a nucleophile, then attacks this activated carbon. To ensure a high yield, the equilibrium is shifted by using a large excess of the alcohol (often serving as the solvent) and/or by removing the water formed during the reaction.[9]

G cluster_esterification Fischer-Speier Esterification cluster_chlorination Precursor Chlorination Acid 2-Amino-5-chlorobenzoic Acid Product This compound Acid->Product + Ethanol Alcohol Ethanol (Excess) Alcohol->Product Catalyst H₂SO₄ (cat.) Catalyst->Product Water Water (byproduct) Product->Water Equilibrium Precursor Ethyl Anthranilate Product_C This compound Precursor->Product_C + Reagent Reagent Chlorinating Agent (e.g., SO₂Cl₂)

Core Synthetic Pathways.
Method 2: Direct Chlorination of Ethyl Anthranilate

An alternative approach involves the direct chlorination of a readily available starting material, ethyl 2-aminobenzoate (ethyl anthranilate).

Causality and Mechanistic Insight: The amino group of the anthranilate is a powerful ortho-, para-director. Chlorination will preferentially occur at the para-position (position 5) relative to the amino group. Various chlorinating agents can be employed, including sodium hypochlorite with acetic acid or sulfuryl chloride.[6][7] The reaction conditions, particularly temperature, must be carefully controlled (e.g., below -5°C) to prevent over-chlorination and other side reactions, ensuring high selectivity for the desired 5-chloro isomer.[7] This method is often advantageous for large-scale synthesis due to the low cost of the starting anthranilate.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in being a versatile scaffold for building APIs and other complex organic molecules.[1][4]

Role as a Pharmaceutical Intermediate: The compound serves as a key building block in the synthesis of numerous pharmaceuticals. For instance, its core structure is found in intermediates used to produce benzodiazepines like Diazepam and selective vasopressin V2-receptor antagonists such as Tolvaptan.[4][5] The amino group allows for the construction of heterocyclic rings (e.g., quinazolinones), while the ester can be hydrolyzed, reduced, or converted to an amide.[13]

Versatility in Organic Synthesis: Beyond pharmaceuticals, it is used to create agrochemicals and specialty dyes.[2][4] The presence of three distinct functional handles allows for a programmed, stepwise elaboration of the molecule. For example, the amino group can participate in Ullmann or Goldberg C-N coupling reactions to introduce new aryl substituents.[14]

G cluster_products Synthetic Elaboration Start This compound API Active Pharmaceutical Ingredients (APIs) (e.g., Tolvaptan Intermediate) Start->API Ring Formation/ Amidation Dyes Dyes & Pigments Start->Dyes Diazotization/ Coupling Agro Agrochemicals Start->Agro N-Alkylation/ Acylation

Role as a Versatile Synthetic Building Block.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for achieving the desired product with high purity.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid from Anthranilic Acid

This protocol is adapted from established methods for the chlorination of anthranilic acid.[6]

  • Materials & Reagents:

    • Anthranilic acid (1 eq)

    • Sulfuryl chloride (SO₂Cl₂) (1.3 eq)

    • Anhydrous diethyl ether

    • 8% Hydrochloric acid (HCl)

    • Sodium hydroxide solution

    • Concentrated sodium acetate solution

    • Ethanol and deionized water for recrystallization

  • Experimental Procedure:

    • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sulfuryl chloride (1.3 eq) in anhydrous diethyl ether.

    • Addition of Reactant: Slowly add powdered anthranilic acid (1 eq) to the cooled solution over 10-15 minutes while stirring. Maintain cooling to control the exothermic reaction.

    • Reaction & Workup: After the addition is complete, allow the reaction to proceed for 1 hour. Remove the solvent and excess sulfuryl chloride under reduced pressure.

    • Hydrolysis: Treat the residue with deionized water and allow it to stand for several hours. Filter the resulting solid and wash it thoroughly with water.

    • Purification: Digest the crude solid in 8% HCl at 60-70°C. Filter off any undissolved material. To the filtrate, add sodium hydroxide solution until a precipitate just begins to form, then add concentrated sodium acetate solution to complete the precipitation.

    • Isolation: Filter the precipitated 2-amino-5-chlorobenzoic acid, wash with water, and recrystallize from an ethanol/water mixture to yield the pure product.

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of the product from Protocol 1.[8][9]

  • Materials & Reagents:

    • 2-Amino-5-chlorobenzoic acid (1 eq)

    • Anhydrous ethanol (10-20 eq, serves as solvent)

    • Concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq, catalyst)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Experimental Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (1 eq) in an excess of anhydrous ethanol (10-20 eq).

    • Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

    • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

    • Extraction: Add ethyl acetate to dissolve the residue and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a pure crystalline solid.

References

An In-Depth Technical Guide to the Therapeutic Potential of Ethyl 2-amino-5-chlorobenzoate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-chlorobenzoate, a chlorinated derivative of anthranilic acid, stands as a pivotal molecular intermediate in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its function as a versatile and highly reactive scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide delves into the core physicochemical properties, synthesis, and, most critically, the downstream therapeutic applications derived from this essential building block. We will explore its role in the development of agents targeting respiratory, cardiovascular, oncological, and central nervous system disorders, supported by mechanistic insights and detailed experimental frameworks. This document serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this compound in novel drug discovery programs.

Core Compound Profile: this compound

This compound is an aromatic carboxylic acid ester.[1] Its structure, featuring an amino group, a chloro substituent, and an ethyl ester on a benzene ring, provides multiple reactive sites for synthetic elaboration.[1] This unique arrangement makes it an invaluable starting material for constructing more complex molecular architectures with significant biological activity.[1]

Physicochemical & Structural Data

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

PropertyValueSource(s)
CAS Number 63243-75-4[1][2]
Molecular Formula C₉H₁₀ClNO₂[1][2][3]
Molecular Weight 199.63 g/mol [1][2][4][5]
Appearance White to light yellow crystalline solid[6][7]
Solubility Generally soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.[1][6]
Stability Sensitive to light and moisture. Should be stored in a cool, dark, and well-sealed container.[1][6]
SMILES CCOC(=O)C1=C(C=CC(=C1)Cl)N[4]

Synthesis Pathway and Methodologies

The primary route to this compound is through the esterification of its carboxylic acid precursor, 2-amino-5-chlorobenzoic acid. This precursor itself can be synthesized via several established methods.

General Synthesis Workflow

The logical flow from basic precursors to the target compound and its subsequent use as an intermediate is a cornerstone of its application.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_application Therapeutic Derivative Synthesis Anthranilic Acid Anthranilic Acid 2-Amino-5-chlorobenzoic Acid 2-Amino-5-chlorobenzoic Acid Anthranilic Acid->2-Amino-5-chlorobenzoic Acid Chlorination (SO₂Cl₂) 5-Chloro-2-nitrobenzoic Acid 5-Chloro-2-nitrobenzoic Acid 5-Chloro-2-nitrobenzoic Acid->2-Amino-5-chlorobenzoic Acid Reduction (H₂/Rh-C) This compound This compound 2-Amino-5-chlorobenzoic Acid->this compound Acid Catalyst (H₂SO₄) or Thionyl Chloride Ethanol Ethanol Ethanol->this compound Bioactive Molecules Bioactive Molecules This compound->Bioactive Molecules Further Reactions EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds TKD Tyrosine Kinase Domain Derivative Benzoate Derivative (e.g., N5a) Derivative->TKD Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces ADP ADP TKD->ADP Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) TKD->Downstream Activates ATP ATP ATP->TKD Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Block->Apoptosis Inhibits

References

Ethyl 2-amino-5-chlorobenzoate: A Comprehensive Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-chlorobenzoate is a pivotal chemical intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[1] Its molecular structure, featuring an amino group, a chloro substituent, and an ethyl ester on a benzene ring, provides a versatile scaffold for drug development, including the synthesis of compounds with potential relaxant properties and for treating respiratory conditions.[1] The integrity and purity of this compound are paramount for the reliability and reproducibility of research and manufacturing outcomes. This guide provides a detailed examination of the chemical stability of this compound, outlining its degradation pathways, recommended storage and handling protocols, and robust methodologies for stability assessment.

Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for assessing its stability and devising appropriate handling strategies.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2][3]
CAS Number 63243-75-4[4]
Appearance Powder / Solid[5]
Melting Point 138 - 140 °C (for a related compound)[6]
Solubility Generally soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.[1]
IUPAC Name This compound[7]

Intrinsic Stability and Degradation Pathways

This compound is susceptible to degradation from several environmental factors. Its stability is intrinsically linked to the reactivity of its functional groups: the ethyl ester, the aromatic amino group, and the chloro-substituted benzene ring. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The ester functional group is the most common site of hydrolytic cleavage. This reaction can be catalyzed by both acid and base, yielding 2-amino-5-chlorobenzoic acid and ethanol.[1] The presence of moisture is a critical factor in initiating this degradation pathway, making anhydrous storage conditions essential.[1]

Oxidative Degradation

The primary amino group attached to the aromatic ring is susceptible to oxidation.[1] Oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of colored impurities, such as corresponding quinones, compromising the compound's purity.

Photodegradation

The compound is explicitly noted to be sensitive to light.[1][2] Exposure to ultraviolet or visible light can provide the energy required to initiate degradation reactions, including oxidation or cleavage of chemical bonds. This sensitivity necessitates storage in light-protective containers.

Thermal Stability

While the compound is combustible and can form explosive mixtures with air upon intense heating, it is considered stable under recommended storage temperatures.[6][8] Thermal stress studies are crucial to determine the temperature thresholds at which significant degradation occurs.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation EAC This compound ACBA 2-Amino-5-chlorobenzoic acid EAC->ACBA H₂O / H⁺ or OH⁻ Oxidized Oxidized Impurities (e.g., Quinones) EAC->Oxidized [O] / O₂ Photo Various Photoproducts EAC->Photo Light (hν) Ethanol Ethanol

Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, strict adherence to proper storage and handling procedures is mandatory. These protocols are derived directly from the compound's known sensitivities.

Storage Conditions

The primary objective is to protect the compound from moisture, light, and excessive heat.

ParameterRecommendationRationaleSource(s)
Temperature Cool place (e.g., 4°C or controlled room temperature).To minimize thermal degradation and slow down reaction kinetics.[2][9]
Atmosphere Tightly closed container, preferably under an inert atmosphere.To prevent exposure to moisture and atmospheric oxygen.[1][6][8][10]
Light Store in a dark place or use amber/opaque containers.To prevent photodegradation.[1][2][9]
Environment Dry, well-ventilated area.To prevent moisture absorption and ensure a safe storage environment.[6][11]
Handling and Safety Precautions

As a chemical reagent, appropriate safety measures must be employed during handling to protect personnel and prevent contamination.

  • Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][12][13]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, impervious gloves, and safety glasses with side shields or goggles.[6][9][13] If dust generation is unavoidable, respiratory protection is required.[6]

  • Hygiene : Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[6][9] Wash hands and face thoroughly after handling.[6][8][9]

  • Spill Management : In case of a spill, avoid generating dust.[8] Collect the material using dry cleanup procedures (e.g., vacuuming with appropriate filters) and place it in a suitable, sealed container for disposal.[8][12]

  • Incompatibilities : Store away from strong oxidizing agents.[9]

Methodologies for Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development and is essential for developing and validating stability-indicating analytical methods.[14][15] These studies deliberately stress the compound under various conditions to produce degradation products, thereby elucidating degradation pathways and confirming the analytical method's ability to separate degradants from the parent compound.[16][17]

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome start Weigh Ethyl 2-amino-5-chlorobenzoate dissolve Dissolve in appropriate solvent/stress medium start->dissolve thermal Thermal (Solid State) (e.g., 80°C) start->thermal Solid Sample acid Acid Hydrolysis (e.g., 0.1N HCl, heat) dissolve->acid Aliquot base Base Hydrolysis (e.g., 0.1N NaOH, heat) dissolve->base Aliquot oxidative Oxidation (e.g., 3% H₂O₂) dissolve->oxidative Aliquot photo Photolytic (UV/Vis light) dissolve->photo Aliquot analyze Analyze samples at time points via Stability-Indicating HPLC acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze pathway Identify Degradation Pathways analyze->pathway method Validate Analytical Method Specificity

Workflow for a forced degradation study.
Experimental Protocols

The following are generalized protocols. The specific concentrations, temperatures, and durations should be optimized to achieve a target degradation of approximately 10-20%.[15]

A. Acidic Hydrolysis

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid.

  • Reflux the solution at 60-80°C for several hours, withdrawing samples at appropriate time intervals.

  • Cool the samples to room temperature and neutralize with an equivalent concentration of sodium hydroxide.

  • Dilute with mobile phase to the target concentration for analysis.

B. Basic Hydrolysis

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

  • Neutralize the samples with an equivalent concentration of hydrochloric acid before analysis.

C. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of 3-30% hydrogen peroxide.

  • Store the mixture at room temperature, protected from light, for 24-48 hours.

  • Withdraw samples at various time points for immediate analysis.

D. Photostability

  • Expose both the solid powder and a solution of this compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[17]

  • Simultaneously, store a control sample, wrapped in aluminum foil, under the same temperature and humidity conditions.

  • Analyze the exposed and control samples after the exposure period.

E. Thermal Degradation (Dry Heat)

  • Place a known quantity of the solid compound in a vial and store it in a temperature-controlled oven at a temperature above that used for accelerated stability testing (e.g., 80°C).

  • After a predetermined time, remove the sample, allow it to cool, and prepare a solution for analysis.

Key Analytical Techniques for Stability Monitoring

The selection of appropriate analytical techniques is crucial for accurately quantifying the parent compound and detecting/identifying its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for stability testing due to its high sensitivity, resolving power, and accuracy.[18] A stability-indicating HPLC method must be able to separate the active compound from all potential degradation products and formulation excipients. A reversed-phase method (e.g., using a C18 column) with UV detection is typically the starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown degradation products formed during stress studies.[19] By providing the molecular weight and fragmentation patterns of the impurities, LC-MS is essential for elucidating degradation pathways.

  • Spectroscopy (FT-IR, NMR): While not typically used for routine quantification of impurities, spectroscopic techniques can be employed to characterize the structure of isolated degradation products.

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts its quality, purity, and suitability for use in research and development. It is inherently sensitive to moisture, light, and oxidation. Understanding these liabilities allows for the implementation of rational and effective control strategies. Strict adherence to recommended storage conditions—cool, dry, and dark, in a tightly sealed container—is essential to preserve its integrity. Furthermore, the application of systematic forced degradation studies coupled with robust, stability-indicating analytical methods like HPLC ensures that any potential degradation can be monitored and controlled, safeguarding the quality of downstream applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-5-chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the intricate journey of a molecule from a laboratory curiosity to a life-altering therapeutic, its physicochemical properties are the gatekeepers of its potential. Among these, solubility stands as a paramount determinant of a drug candidate's fate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and ultimately, therapeutic efficacy. This guide is dedicated to elucidating the solubility profile of Ethyl 2-amino-5-chlorobenzoate, a key intermediate in the synthesis of various biologically active molecules.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will provide a robust framework for its determination and analysis, empowering researchers to generate and interpret this critical dataset.

This compound: A Profile

This compound is an aromatic ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1] Its structure, featuring an amino group and a chlorine substituent on the benzene ring, makes it a versatile building block in medicinal chemistry.[1] Derivatives of this compound are explored for their potential therapeutic effects, including the relaxation of smooth muscle tissues, which is relevant for respiratory conditions.[1] Given its role as a pharmaceutical intermediate, understanding its behavior in various organic solvents is crucial for optimizing reaction conditions, purification processes (such as crystallization), and the formulation of final active pharmaceutical ingredients (APIs). Qualitatively, it is known to be generally soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water due to its hydrophobic aromatic nature.[1]

The Theoretical Bedrock of Solubility

Solubility, in quantitative terms, is the concentration of a solute in a saturated solution at a specific temperature and pressure. This equilibrium is a dynamic process where the rate of dissolution of the solid solute equals the rate of its precipitation from the solution. The solubility of a solid in a liquid is governed by several factors:

  • The physicochemical properties of the solute and the solvent: The principle of "like dissolves like" is a fundamental concept. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is dictated by the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), and thus solubility increases with temperature.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[2][3][4] This method, when coupled with a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC), provides reliable and reproducible data.

The Shake-Flask Method: Rationale and Step-by-Step Protocol

The underlying principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, dichloromethane, toluene). The excess of solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[2][3] The temperature should be precisely controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant liquid using a syringe fitted with a fine filter (e.g., 0.45 µm) to remove any undissolved microparticles.[3] This step is critical to avoid artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).

HPLC Analysis: Quantification with Precision

HPLC is the preferred method for quantifying the concentration of the dissolved solute due to its high sensitivity, specificity, and accuracy.

Protocol:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase composition (e.g., a mixture of acetonitrile or methanol and water with a suitable buffer) and detection wavelength should be optimized.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted samples obtained from the shake-flask experiment into the HPLC system.

  • Quantification: Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep Add excess this compound to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Equilibrium sample Withdraw supernatant equilibrate->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify concentration hplc->quantify calibrate Generate calibration curve calibrate->quantify solubility Calculate solubility quantify->solubility

Caption: Workflow for determining equilibrium solubility using the shake-flask method and HPLC analysis.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, it can be correlated with thermodynamic models to derive important thermodynamic parameters of dissolution, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

The van't Hoff Equation

The van't Hoff equation describes the relationship between the mole fraction solubility (x) and the absolute temperature (T).[5] A plot of ln(x) versus 1/T yields a straight line, from which the enthalpy and entropy of dissolution can be calculated.

The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH / R) * (1/T) + (ΔS / R)

where R is the universal gas constant.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that provides a more accurate correlation of solubility data over a wider temperature range compared to the van't Hoff equation.[6][7][8][9][10][11]

The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the experimental data.

Diagram of the Data Analysis and Modeling Workflow

data_analysis_workflow cluster_models Thermodynamic Modeling cluster_params Thermodynamic Parameters exp_data Experimental Solubility Data (x) at different Temperatures (T) vant_hoff van't Hoff Equation ln(x) = - (ΔH / R) * (1/T) + (ΔS / R) exp_data->vant_hoff apelblat Modified Apelblat Equation ln(x) = A + (B / T) + C * ln(T) exp_data->apelblat enthalpy Enthalpy of Dissolution (ΔH) vant_hoff->enthalpy entropy Entropy of Dissolution (ΔS) vant_hoff->entropy gibbs Gibbs Free Energy of Dissolution (ΔG) enthalpy->gibbs entropy->gibbs

Caption: Logical workflow for thermodynamic analysis of solubility data.

Presentation of Solubility Data

The experimentally determined solubility of this compound should be presented in a clear and organized manner. The following tables provide a template for how this data would be structured.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 298.15 K

SolventSolubility (mg/mL)Mole Fraction (x)
MethanolDataData
EthanolDataData
IsopropanolDataData
Ethyl AcetateDataData
AcetoneDataData
AcetonitrileDataData
DichloromethaneDataData
TolueneDataData

Table 2: Hypothetical Temperature Dependence of the Solubility of this compound in Ethanol

Temperature (K)Solubility (mg/mL)Mole Fraction (x)ln(x)1/T (K⁻¹)
288.15DataDataDataData
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData

Table 3: Hypothetical Parameters of the van't Hoff and Modified Apelblat Equations for the Solubility of this compound in Ethanol

ModelParameters
van't Hoff ΔH (kJ/mol): DataΔS (J/mol·K): Data
Modified Apelblat A: DataB: DataC: Data

Conclusion: A Pathway to a Comprehensive Solubility Profile

References

Methodological & Application

The Synthetic Utility of Ethyl 2-amino-5-chlorobenzoate: Application Notes and Protocols for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Ethyl 2-amino-5-chlorobenzoate is a bifunctional aromatic compound that serves as a highly valuable and versatile starting material in organic synthesis. Its structure, featuring a nucleophilic amino group and an electrophilic ester, ortho-disposed on a chlorinated benzene ring, provides a unique platform for the construction of a wide array of complex heterocyclic systems. The chlorine atom at the 5-position not only influences the reactivity of the aromatic ring but is also a key feature in the final structure of many pharmacologically active molecules.

This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to two major classes of nitrogen-containing heterocycles: quinazolinones and benzodiazepines. These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and anxiolytic properties.[1][2][3][4] This document outlines detailed, field-proven protocols, explains the mechanistic rationale behind the synthetic strategies, and presents data to guide researchers, scientists, and drug development professionals in leveraging this key intermediate.

Core Application I: Synthesis of 6-Chloro-4(3H)-quinazolinones

The quinazolinone core is a cornerstone of modern pharmacology, found in numerous approved drugs, particularly in oncology.[1][5] The 6-chloro substitution, derived directly from the starting material, is a common feature in potent kinase inhibitors.[5] The most direct and classical method for constructing the 4(3H)-quinazolinone ring from an anthranilic acid derivative is the Niementowski quinazolinone synthesis.[6][7][8][9]

Mechanistic Insight: The Niementowski Reaction

The Niementowski reaction involves the thermal condensation of an anthranilic acid or its ester with an amide.[7][9] When using formamide, it serves as both the reactant and often the solvent, providing the C2 carbon and N3 nitrogen of the quinazolinone ring. The reaction proceeds through two key stages:

  • Initial Amidation: The amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of formamide. This is followed by the elimination of ammonia to form an intermediate N-formyl derivative.

  • Intramolecular Cyclization and Tautomerization: Under heating, the ester group is attacked by the nitrogen of the formyl group in an intramolecular fashion. Subsequent elimination of ethanol leads to the formation of the heterocyclic ring. The final product, 6-chloro-4(3H)-quinazolinone, exists in a stable keto-enol tautomeric equilibrium, predominantly favoring the keto form.

A general workflow for this transformation is depicted below.

Niementowski_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product A This compound C Heating (Conventional or Microwave) A->C B Formamide B->C D 6-Chloro-4(3H)-quinazolinone C->D Cyclocondensation

Caption: General workflow for Niementowski quinazolinone synthesis.

Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis

Modern synthetic chemistry has increasingly adopted microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields.[6][9] Below are comparative protocols for both traditional and microwave-assisted Niementowski synthesis of 6-chloro-4(3H)-quinazolinone.

Protocol 1: Conventional Heating Method

  • Materials:

    • This compound

    • Formamide

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask, combine this compound (e.g., 10 mmol, 1.99 g) and an excess of formamide (e.g., 50 mmol, 2.0 mL).

    • Heat the mixture to 130-140°C and maintain reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water (e.g., 50 mL) to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford the crude product.

    • Purify the crude 6-chloro-4(3H)-quinazolinone by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Method

  • Materials:

    • This compound

    • Formamide

    • Microwave-safe reaction vessel with a magnetic stir bar

    • Microwave synthesizer

  • Procedure:

    • In a microwave-safe vessel, combine this compound (e.g., 1 mmol, 199 mg) and formamide (e.g., 5 mL).

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture at a constant temperature of 150°C for 30-40 minutes.[9]

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Pour the contents into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from ethanol for further purification if necessary.

ParameterConventional MethodMicrowave-Assisted Method
Temperature 130-140°C150°C
Reaction Time 4-6 hours30-40 minutes
Solvent Formamide (Reagent & Solvent)Formamide (Reagent & Solvent)
Typical Yield GoodVery Good to Excellent[9]
Key Advantage Simple setupDrastically reduced reaction time

Core Application II: Synthesis of 7-Chloro-1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with significant therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[4][10][11] The synthesis of the 7-chloro-1,4-benzodiazepine core, a feature of many commercial drugs like diazepam, can be achieved from this compound through a multi-step pathway. The key is the initial conversion of the anthranilate structure into a 2-amino-5-chlorobenzophenone, which serves as the foundational scaffold for building the seven-membered diazepine ring.[12][13]

Synthetic Strategy: A Multi-Step Approach

The synthesis of a 1,4-benzodiazepine-2-one from this compound is not a single reaction but a strategic sequence. The overall workflow involves the formation of a key intermediate, 2-amino-5-chlorobenzophenone, followed by acylation and intramolecular cyclization.

Benzodiazepine_Workflow A This compound B Step 1: Friedel-Crafts Acylation (or equivalent) A->B C 2-Amino-5-chlorobenzophenone B->C D Step 2: Acylation (e.g., with Chloroacetyl Chloride) C->D E 2-(Chloroacetamido)-5-chlorobenzophenone D->E F Step 3: Cyclization (e.g., with Ammonia/Amine) E->F G 7-Chloro-1,4-benzodiazepin-2-one F->G

Caption: Multi-step workflow for the synthesis of benzodiazepines.

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone

The conversion of an anthranilic acid derivative to a benzophenone can be challenging. A common route involves the reduction of an isoxazole intermediate (a process known as the Leimgruber-Batcho indole synthesis, adapted here).[14][15]

  • Formation of 5-chloro-3-phenyl-2,1-benzisoxazole: This intermediate is formed from p-chloronitrobenzene and benzyl cyanide.

  • Reductive Cleavage: The benzisoxazole is then reduced, often with iron powder in ethanol or via catalytic hydrogenation, to yield 2-amino-5-chlorobenzophenone.[14][16]

Step 2: Acylation of 2-Amino-5-chlorobenzophenone

The amino group of the benzophenone is acylated to introduce the atoms that will form part of the diazepine ring. A common and effective reagent for this is chloroacetyl chloride.[17][18]

  • Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of HCl. A base is typically used to neutralize the acid byproduct.

Step 3: Cyclization to form the Benzodiazepine Ring

The final step involves an intramolecular cyclization. The terminal chlorine on the acetamido group is displaced by a nitrogen atom, which is introduced by reacting the intermediate with ammonia or a primary amine (like methylamine for diazepam synthesis). This reaction forms the seven-membered ring.[12][19]

Protocol: Synthesis of a 7-Chloro-1,4-benzodiazepin-2-one Intermediate

This protocol outlines the synthesis of the core benzodiazepine structure starting from the key 2-amino-5-chlorobenzophenone intermediate.

  • Materials:

    • 2-Amino-5-chlorobenzophenone[12]

    • Chloroacetyl chloride

    • Ammonia (or an appropriate amine)

    • Anhydrous solvent (e.g., benzene, THF)

    • Base (e.g., pyridine or triethylamine)

  • Procedure (Illustrative):

    • Acylation:

      • Dissolve 2-amino-5-chlorobenzophenone (1 eq.) in an anhydrous solvent like benzene in a round-bottom flask.

      • Add a base such as pyridine (1.1 eq.) to the solution.

      • Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 eq.) dropwise.

      • Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

      • Work up the reaction by washing with dilute acid and brine, drying the organic layer, and removing the solvent under reduced pressure to yield crude 2-(chloroacetamido)-5-chlorobenzophenone.

    • Cyclization:

      • Dissolve the crude product from the previous step in a suitable solvent (e.g., methanol saturated with ammonia).

      • Stir the solution at room temperature for 24-48 hours. The ammonia acts as the nucleophile for ring closure.

      • Monitor the reaction by TLC.

      • Upon completion, remove the solvent under reduced pressure.

      • Purify the resulting solid by recrystallization or column chromatography to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Conclusion and Future Perspectives

This compound is a foundational building block in synthetic and medicinal chemistry. Its utility in constructing the pharmacologically significant quinazolinone and benzodiazepine scaffolds is well-established. The protocols outlined in this guide, particularly the adoption of microwave-assisted techniques for the Niementowski reaction, demonstrate how classical name reactions can be modernized for efficiency and higher throughput.

For researchers in drug discovery, the ability to rapidly generate libraries of substituted quinazolinones and benzodiazepines is critical for structure-activity relationship (SAR) studies. The functional handles on this compound allow for diversification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for novel therapeutics continues to grow, the strategic application of versatile intermediates like this compound will remain a key element in the design and synthesis of the next generation of medicines.

References

The Versatility of Ethyl 2-amino-5-chlorobenzoate as a Precursor for Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Building Block

In the landscape of medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of starting materials, Ethyl 2-amino-5-chlorobenzoate has emerged as a particularly valuable and versatile building block. Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic ester, ortho-disposed on a benzene ring, provides a perfect platform for a variety of cyclization strategies. The presence of a chloro substituent at the 5-position offers an additional vector for chemical modification and can significantly influence the physicochemical and pharmacological properties of the final compounds. This document serves as a detailed guide for researchers, providing in-depth application notes and field-proven protocols for the synthesis of three major classes of nitrogen-containing heterocycles from this key starting material: quinazolinones, benzodiazepines, and acridones.

I. Quinazolinones: A Scaffold of Diverse Pharmacological Activity

Quinazolinones are a prominent class of fused heterocyclic compounds that form the core of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Niementowski reaction, a classic and robust method, provides a straightforward entry to this privileged scaffold from anthranilic acid derivatives.[1]

A. Mechanistic Insights: The Niementowski Reaction

The synthesis of the 6-chloro-4(3H)-quinazolinone core from this compound typically proceeds via the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide, in this case, formamide. The reaction is believed to proceed through an initial acylation of the amino group by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl, with subsequent elimination of ethanol. Tautomerization of the resulting intermediate leads to the stable quinazolinone ring system.

G cluster_0 Niementowski Reaction Mechanism A This compound C N-formyl intermediate A->C Acylation B Formamide D Intramolecular Cyclization Intermediate C->D Intramolecular Cyclization E 6-Chloro-4-hydroxy-quinazoline (enol form) D->E Dehydration G Ethanol D->G Elimination F 6-Chloro-4(3H)-quinazolinone (keto form) E->F Tautomerization

Caption: Proposed mechanism for the Niementowski synthesis of 6-chloro-4(3H)-quinazolinone.

B. Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone

This protocol is a generalized adaptation of the Niementowski reaction for the synthesis of 6-bromoquinazolin-4(3H)-one from the corresponding methyl ester, a closely related analogue.[1]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and formamide (4.0-5.0 eq).[1][3]

  • Gently heat the mixture with stirring in an oil bath to 130-140°C.[1]

Step 2: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Maintain the reaction at 130-140°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[1]

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from a suitable solvent such as ethanol.[1]

C. Data and Best Practices
ParameterConditionRationale & Notes
Reagents This compound, FormamideFormamide serves as both a reactant and a solvent. An excess is used to drive the reaction to completion.[1][3]
Stoichiometry 1 : 4-5 (ester : formamide)Ensures complete formylation and acts as a solvent.
Temperature 130-140°COptimal temperature for cyclization without significant degradation. Higher temperatures may lead to side product formation.[4]
Reaction Time 4-6 hoursTypical duration, but should be monitored by TLC for completion.
Purification Precipitation in water, Recrystallization from ethanolThe product is generally insoluble in cold water, allowing for easy initial purification. Recrystallization provides a higher purity product.[1]
Anticipated Yield ~90%Based on analogous reactions with similar substrates.[1]

Troubleshooting: Low yields can often be attributed to incomplete reaction or suboptimal temperature control.[4] Ensure the reaction is heated uniformly and for a sufficient duration. If the product is difficult to purify, it may be contaminated with unreacted starting material or side products from overheating.[4]

II. Benzodiazepines: A Cornerstone of CNS Therapeutics

1,4-Benzodiazepines are a class of psychoactive drugs with a core structure that has been extensively explored for its anxiolytic, sedative, and anticonvulsant properties.[5][6] The synthesis of the benzodiazepine scaffold often begins with a 2-aminobenzophenone derivative, which can be prepared from this compound.

A. Synthetic Strategy and Mechanistic Overview

A common route to 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, a precursor to drugs like diazepam, involves a multi-step sequence starting from 2-amino-5-chlorobenzoic acid or its esters.[5] The key intermediate is 2-amino-5-chlorobenzophenone, which can be synthesized via a Friedel-Crafts reaction of the corresponding benzoyl chloride. However, a more direct approach involves the reaction of 2-amino-5-chlorobenzophenone with a glycine derivative.

The overall workflow can be visualized as follows:

G cluster_1 Benzodiazepine Synthesis Workflow A This compound C 2-Amino-5-chlorobenzophenone A->C Grignard Reaction (hypothetical) B Phenylmagnesium bromide E 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one C->E Condensation/ Cyclization D Glycine ethyl ester HCl

Caption: A generalized workflow for the synthesis of a 1,4-benzodiazepine-2-one.

The cyclization of 2-amino-5-chlorobenzophenone with glycine ethyl ester hydrochloride in a basic solvent like pyridine proceeds through the formation of an imine, followed by intramolecular aminolysis of the ester to form the seven-membered diazepine ring.[7]

B. Experimental Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol is based on established methods for the synthesis of benzodiazepines from 2-aminobenzophenones.[7][8]

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone (Intermediate) Note: This intermediate can be synthesized from this compound via reaction with a phenyl Grignard reagent, though this can be a challenging transformation. Alternatively, 2-amino-5-chlorobenzophenone is commercially available.

Step 2: Cyclization to the Benzodiazepine

  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in dry pyridine.[7]

  • Add an excess of glycine ethyl ester hydrochloride (2.0 eq).[7]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The reaction time can be lengthy, and some protocols suggest removing water and ethanol as they form to drive the equilibrium.[7]

  • After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[8]

C. Data and Best Practices
ParameterConditionRationale & Notes
Starting Material 2-Amino-5-chlorobenzophenoneA key precursor, often synthesized in a separate step or purchased commercially.[6]
Reagents Glycine ethyl ester hydrochloride, PyridineGlycine provides the C2-N1-C=O unit of the diazepine ring. Pyridine acts as a basic solvent.[7]
Temperature RefluxHigh temperature is required to drive the condensation and cyclization reactions.
Reaction Time Several hours to daysThis reaction can be slow and should be monitored for completion.
Purification Column chromatography or RecrystallizationNecessary to remove unreacted starting materials and byproducts.
Anticipated Yield 80-85% (from 2-chloroacetamido-5-chlorobenzophenone)Yields can vary significantly based on the specific protocol and purity of starting materials.[8]

III. Acridones: Planar Scaffolds with DNA Intercalating Properties

Acridones are tricyclic heterocyclic compounds known for their planar structure, which allows them to intercalate with DNA, leading to a range of biological activities, including anticancer and antiviral properties. The synthesis of the acridone core often involves an Ullmann condensation followed by an intramolecular cyclization.[9][10]

A. Synthetic Strategy and Mechanistic Insights

The synthesis of a 2-chloroacridone from this compound typically involves two key transformations:

  • Ullmann Condensation: The amino group of this compound is arylated with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in the presence of a copper catalyst and a base. This forms an N-phenylanthranilic acid derivative.[9]

  • Intramolecular Cyclization: The N-phenylanthranilic acid intermediate is then cyclized under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) via an intramolecular Friedel-Crafts acylation to form the acridone ring system.[7][10]

G cluster_2 Acridone Synthesis Workflow A This compound C N-(2-carboxyphenyl)-2-amino- 5-chlorobenzoic acid ester A->C Ullmann Condensation (Cu catalyst, base) B 2-Chlorobenzoic acid D N-(2-carboxyphenyl)-2-amino- 5-chlorobenzoic acid C->D Ester Hydrolysis E 2,7-Dichloroacridone D->E Intramolecular Cyclization (Acid catalyst)

Caption: General workflow for the synthesis of a substituted acridone.

The Ullmann condensation proceeds via a copper-catalyzed nucleophilic aromatic substitution. The intramolecular cyclization is an electrophilic aromatic substitution where the carboxylic acid is activated by a strong acid and attacks the adjacent phenyl ring.

B. Experimental Protocol: Synthesis of a Substituted Acridone

This protocol is a generalized procedure based on the classical Ullmann condensation and subsequent acid-catalyzed cyclization.[10]

Step 1: Ullmann Condensation to form N-Phenylanthranilic Acid Derivative

  • In a round-bottom flask, combine this compound (1.0 eq), 2-chlorobenzoic acid (1.0-1.2 eq), anhydrous potassium carbonate (as a base), and a catalytic amount of copper powder or copper(I) oxide.[10]

  • Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone.

  • Heat the mixture to reflux (typically 150-200°C) for several hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the N-phenylanthranilic acid derivative.

  • Filter the precipitate, wash with water, and dry. This step also hydrolyzes the ethyl ester.

  • The crude N-phenylanthranilic acid can be purified by recrystallization.

Step 2: Intramolecular Cyclization to Acridone

  • Carefully add the dried N-phenylanthranilic acid derivative to concentrated sulfuric acid or polyphosphoric acid with stirring.

  • Heat the mixture (e.g., on a steam bath) for several hours.[7]

  • Pour the hot mixture carefully into a large volume of ice-water to precipitate the acridone.

  • Filter the solid, wash thoroughly with water, and then with a dilute sodium carbonate solution to neutralize any remaining acid.

  • Wash again with water and dry the crude acridone.

  • The product can be purified by recrystallization from a high-boiling solvent like acetic acid or DMF.

C. Data and Best Practices
ParameterConditionRationale & Notes
Ullmann Reagents Copper catalyst, K₂CO₃, high-boiling solventTraditional conditions for C-N bond formation. Modern methods may use ligands to facilitate the reaction at lower temperatures.[9]
Ullmann Temp. 150-200°CHigh temperatures are typically required for the classical Ullmann condensation.[11]
Cyclization Reagent Conc. H₂SO₄ or Polyphosphoric acid (PPA)Strong acids are needed to promote the intramolecular Friedel-Crafts acylation.[7][10]
Cyclization Temp. ~100°CSufficient to drive the cyclization without excessive charring.
Purification Precipitation, washing, recrystallizationThe acridone product is typically a stable, high-melting solid that can be purified by these methods.
Anticipated Yield VariableYields for the two-step process can vary widely depending on the specific substrates and reaction conditions.

Conclusion

This compound is a readily accessible and highly adaptable starting material for the synthesis of a diverse array of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided herein for the synthesis of quinazolinones, benzodiazepines, and acridones offer a solid foundation for researchers in drug discovery and development. The strategic application of this building block, coupled with an understanding of the underlying reaction mechanisms, will continue to fuel the discovery of novel therapeutic agents.

References

Application Notes & Protocols: Strategic Synthesis of Fenamate-Class NSAIDs Utilizing Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically focusing on the fenamate class, using Ethyl 2-amino-5-chlorobenzoate as a key starting material. We delve into the strategic rationale behind core synthetic transformations, primarily the Ullmann condensation, and provide robust, step-by-step protocols for laboratory execution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of potent analgesic and anti-inflammatory agents.

Introduction: The Central Role of Anthranilate Scaffolds in NSAID Discovery

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins from arachidonic acid.[1][2] Within the diverse chemical landscape of NSAIDs, the N-aryl anthranilic acid derivatives, commonly known as "fenamates," represent a significant therapeutic class. Drugs such as mefenamic acid and meclofenamic acid are prominent examples.[3][4]

The core structure of these molecules, consisting of two aromatic rings linked by an amine bridge, is crucial for their biological activity.[4] this compound (CAS 63243-75-4) is a highly valuable and strategic starting material for constructing this scaffold.[5] Its structure provides a pre-functionalized aromatic ring with an amino group poised for arylation and an ethyl ester that can be readily hydrolyzed to the final carboxylic acid—a common feature of many NSAIDs that contributes to their activity and also, unfortunately, to gastrointestinal side effects.[5][6] This application note will detail the primary synthetic pathway from this intermediate to a fenamate-class NSAID.

Core Synthetic Strategy: The Ullmann Condensation

The key transformation to construct the fenamate backbone from this compound is the Ullmann condensation (also referred to as an Ullmann-type reaction or Goldberg reaction for C-N coupling).[7][8] This reaction creates the critical C-N bond between the anthranilate core and a second aryl group.

Causality Behind the Choice: The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution.[9] It is particularly well-suited for this synthesis because it effectively couples an amine (this compound) with an aryl halide. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination also achieve this, the Ullmann condensation remains a robust and historically significant method for this class of compounds.[2][3][7]

Traditionally, these reactions required harsh conditions, such as high temperatures (often >200°C) in polar aprotic solvents like DMF or nitrobenzene, with stoichiometric amounts of copper powder.[7] However, the methodology has evolved to include soluble copper(I) salts (e.g., CuI) and the use of ligands (such as phenanthroline or amino acids) which can facilitate the reaction under milder conditions.[8] The general mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[7]

Workflow for Fenamate Synthesis

The overall synthetic route from the starting material to the final active pharmaceutical ingredient (API) is a two-step process. This workflow is designed for efficiency and high yield of the target molecule.

G cluster_0 Synthesis Workflow A This compound (Starting Material) C Protocol 1: Ullmann Condensation (C-N Bond Formation) A->C B Substituted Aryl Halide B->C D Intermediate: Ethyl N-aryl-5-chloroanthranilate C->D Copper Catalyst, Base E Protocol 2: Saponification (Ester Hydrolysis) D->E Base (e.g., NaOH), then Acid (HCl) F Final Product: N-aryl-5-chloroanthranilic Acid (NSAID) E->F

Caption: High-level workflow for the two-step synthesis of a fenamate-class NSAID.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the integrity of the final product.

Protocol 1: Synthesis of Ethyl N-(2,3-dimethylphenyl)-5-chloroanthranilate via Ullmann Condensation

This protocol describes the synthesis of an analogue of mefenamic acid. The choice of 2,3-dimethylaniline as the coupling partner is illustrative; other substituted anilines or aryl halides can be used to generate a library of fenamate derivatives.[3]

Materials:

  • This compound

  • 2-Bromo-m-xylene (or 2,3-dimethylaniline if using an aryl halide like 2-chlorobenzoic acid)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI) or Copper Bronze powder

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask dried in an oven, add this compound (1.0 eq), the corresponding aryl halide (e.g., 2-Bromo-m-xylene, 1.1 eq), anhydrous potassium carbonate (2.0 eq), and the copper catalyst (e.g., CuI, 0.1 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF, to the flask (approx. 5-10 mL per gram of starting anthranilate).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial as oxygen can interfere with the copper-catalyzed cycle.

  • Heating: Heat the reaction mixture to 140-160°C with vigorous stirring. The exact temperature will depend on the reactivity of the aryl halide and the solvent used.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system). The reaction is complete when the spot corresponding to this compound has disappeared (typically 12-24 hours).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Dilute the dark mixture with toluene or ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x) to remove the DMF and any remaining salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl N-aryl-5-chloroanthranilate intermediate.

Protocol 2: Saponification to N-(2,3-dimethylphenyl)-5-chloroanthranilic Acid

This final step converts the ethyl ester intermediate into the biologically active carboxylic acid.

Materials:

  • Ethyl N-aryl-5-chloroanthranilate (from Protocol 1)

  • Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the ester intermediate from Protocol 1 in ethanol in a round-bottom flask (approx. 10 mL per gram of ester).

  • Base Addition: Add the 10% NaOH solution (approx. 3.0 eq of NaOH) to the flask.

  • Hydrolysis: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dissolve the remaining residue in a small amount of water. Cool the aqueous solution in an ice bath and slowly add 6M HCl dropwise with stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation:

    • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified N-aryl-5-chloroanthranilic acid product in a vacuum oven to a constant weight.

Mechanism of Action: COX Inhibition

The synthesized fenamate NSAIDs exert their therapeutic effect by inhibiting the COX enzymes. This prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade. Most fenamates are non-selective inhibitors of both COX-1 and COX-2.[1]

MOA cluster_pathway Inflammatory Pathway cluster_inhibition Inhibition AA Arachidonic Acid (from cell membrane) PGs Prostaglandins (PGG₂, PGH₂) AA->PGs COX-1 & COX-2 Enzymes Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID Fenamate NSAID NSAID->AA

Caption: Mechanism of action of fenamate NSAIDs via inhibition of COX enzymes.

Summary of Synthetic Parameters

The success of the Ullmann condensation is highly dependent on the chosen reaction conditions. The following table summarizes typical parameters for this key step.

ParameterTypical Reagents/ConditionsRationale & Notes
Aryl Halide Ar-I > Ar-Br > Ar-ClReactivity decreases down the series. Electron-withdrawing groups on the aryl halide can increase reactivity.[7]
Copper Catalyst CuI, CuBr, Cu₂O, Copper BronzeCu(I) salts are often more effective than Cu(0) or Cu(II). Soluble catalysts are preferred in modern methods.[7][8]
Base K₂CO₃, KOH, Na₂CO₃An inorganic base is required to neutralize the HX formed during the reaction and facilitate the formation of the copper amide.
Solvent DMF, NMP, NitrobenzeneA high-boiling, polar aprotic solvent is necessary to achieve the required reaction temperatures and dissolve the reactants.
Temperature 120 - 220 °CHigh temperatures are typically required, though the use of ligands can sometimes lower this requirement.

Conclusion

This compound serves as an exemplary and versatile precursor for the synthesis of fenamate-class NSAIDs. The two-step sequence involving a copper-catalyzed Ullmann condensation followed by saponification is a reliable and scalable route to these important pharmaceutical agents. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug discovery and process development to generate diverse libraries of N-aryl anthranilic acid derivatives for further biological evaluation.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-chlorobenzoic Acid in Medicinal Chemistry

2-Amino-5-chlorobenzoic acid is a pivotal building block in the synthesis of a multitude of pharmaceutically active compounds.[1][2] Its structural motif is incorporated into various therapeutic agents, including diuretics, anti-inflammatory drugs, and kinase inhibitors. The controlled and efficient synthesis of this key intermediate is therefore of paramount importance in the drug development pipeline. The hydrolysis of its ethyl ester precursor, ethyl 2-amino-5-chlorobenzoate, represents a common and critical final step in many synthetic routes.

This comprehensive guide provides detailed application notes and validated protocols for the three primary methods of hydrolyzing this compound: base-catalyzed hydrolysis (saponification), acid-catalyzed hydrolysis, and enzyme-catalyzed hydrolysis. Each method is presented with a focus on the underlying chemical principles, practical execution, and the rationale behind experimental choices to ensure reproducible and high-yielding results.

I. Base-Catalyzed Hydrolysis (Saponification): A Robust and Scalable Approach

Saponification is a classic and widely employed method for ester hydrolysis due to its generally high yields and straightforward execution. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.

Mechanism of Saponification

The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. The resulting tetrahedral intermediate then collapses, expelling the ethoxide as the leaving group. In the final, irreversible step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[3]

Diagram: Saponification Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Ester in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Heat to Reflux B->C D Monitor Reaction (TLC) C->D E Cool to Room Temperature D->E F Remove Organic Solvent (in vacuo) E->F G Dilute with Water F->G H Acidify with HCl to Precipitate Acid G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Dry the Product J->K

Caption: Workflow for the saponification of this compound.

Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable alcohol solvent (e.g., methanol or ethanol, approximately 10-15 mL per gram of ester).

  • Addition of Base: Prepare a 2 M aqueous solution of NaOH or KOH. Add the basic solution (2.0-3.0 eq.) to the stirred solution of the ester at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2-3. A precipitate of 2-amino-5-chlorobenzoic acid will form.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified 2-amino-5-chlorobenzoic acid in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data and Considerations
ParameterRecommended ConditionRationale
Base NaOH or KOHStrong bases that effectively promote hydrolysis.
Solvent Methanol or EthanolCo-solvent to ensure miscibility of the ester and aqueous base.
Temperature 60-80°C (Reflux)Increases reaction rate without significant side product formation.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Expected Yield >90%Saponification is generally a high-yielding reaction.

II. Acid-Catalyzed Hydrolysis: A Reversible Approach

Acid-catalyzed hydrolysis is another common method for cleaving esters. Unlike saponification, this reaction is reversible, and thus reaction conditions must be carefully controlled to favor the formation of the carboxylic acid product.

Mechanism of Acid-Catalyzed Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as the leaving group, and the protonated carboxylic acid is formed. Deprotonation of this species regenerates the acid catalyst and yields the final product.

Diagram: Acid-Catalyzed Hydrolysis Mechanism

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Water A->B C Proton Transfer B->C D Elimination of Ethanol C->D E Deprotonation D->E F Product Formation & Catalyst Regeneration E->F

Caption: Key steps in the acid-catalyzed hydrolysis of an ester.

Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Aqueous Hydrochloric Acid (e.g., 6 M) or Sulfuric Acid (e.g., 3 M)

  • Dioxane or Tetrahydrofuran (THF) (optional co-solvent)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of aqueous acid (e.g., 6 M HCl). A co-solvent like dioxane or THF can be added to improve solubility.

  • Reaction: Heat the mixture to reflux (typically 90-100°C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is approximately 7-8. The product may precipitate at its isoelectric point.

    • If the product precipitates, it can be collected by filtration. If it remains in solution, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be slightly acidic (around pH 4-5) to ensure the carboxylic acid is in its neutral form.

  • Purification:

    • The collected solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

    • If extracted, the combined organic layers should be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can then be recrystallized.

Quantitative Data and Considerations
ParameterRecommended ConditionRationale
Acid HCl or H₂SO₄Strong acids that effectively catalyze the reaction.
Solvent Water (with optional co-solvent)Water is a reactant and the primary solvent.
Temperature 90-100°C (Reflux)Higher temperatures are needed to drive the reversible reaction.
Reaction Time 4-8 hoursLonger reaction times are often required compared to saponification.
Expected Yield 70-85%Yields can be lower than saponification due to the reversible nature of the reaction.

III. Enzymatic Hydrolysis: A Mild and Selective Alternative

Enzymatic hydrolysis, typically employing lipases, offers a green and highly selective method for ester cleavage. These reactions are conducted under mild conditions, which can be advantageous for substrates with sensitive functional groups.

The Role of Lipases in Ester Hydrolysis

Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids.[4] In organic synthesis, they are valued for their ability to function in non-aqueous environments and their often high enantioselectivity.[5][6] The catalytic mechanism of lipases typically involves a serine residue in the active site that acts as a nucleophile.

Intramolecular Catalysis in 2-Aminobenzoate Esters

A noteworthy feature of 2-aminobenzoate esters is the potential for intramolecular general base catalysis by the neighboring amino group.[7][8][9] This can lead to an enhanced rate of hydrolysis, particularly in a pH range where the amino group is in its free base form.[7][8] This inherent reactivity can complement enzymatic catalysis.

Diagram: Enzymatic Hydrolysis Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Suspend Ester in Buffer/Organic Solvent B Add Lipase A->B C Incubate with Shaking B->C D Monitor Reaction (HPLC/TLC) C->D E Filter to Remove Enzyme D->E F Adjust pH of Filtrate E->F G Extract with Organic Solvent F->G H Dry Organic Layer G->H I Remove Solvent H->I J Recrystallize Product I->J

Caption: General workflow for the lipase-catalyzed hydrolysis of an ester.

Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7)

  • Organic co-solvent (e.g., tert-butanol, THF) (optional)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Incubator shaker

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, prepare a suspension of this compound (1.0 eq.) in a phosphate buffer. An organic co-solvent may be added to improve solubility.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 10-50% by weight of the substrate).

  • Incubation: Place the flask in an incubator shaker at a controlled temperature (e.g., 30-40°C) and agitate for 24-72 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Workup:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Adjust the pH of the filtrate to be acidic (pH 2-3) with dilute HCl to precipitate the product.

    • Extract the aqueous phase with ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system.

Quantitative Data and Considerations
ParameterRecommended ConditionRationale
Enzyme Immobilized Lipase (e.g., CALB)High activity and stability; easy to remove and reuse.
Solvent Aqueous buffer, optional co-solventProvides an environment for enzyme activity.
pH ~7Optimal pH for many lipases.
Temperature 30-40°CMild conditions to preserve enzyme activity.
Reaction Time 24-72 hoursEnzymatic reactions are often slower than chemical methods.
Expected Yield Variable (can be >90%)Highly dependent on the specific enzyme and conditions.

Conclusion

The choice of hydrolysis method for this compound depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and environmental impact. Saponification offers a rapid, high-yielding, and scalable method. Acid-catalyzed hydrolysis provides an alternative, though the reversible nature of the reaction requires careful control to achieve high conversions. Enzymatic hydrolysis stands out for its mild reaction conditions and high selectivity, making it an excellent choice for sensitive substrates and applications where sustainability is a priority. The protocols and insights provided in this guide are intended to empower researchers to select and implement the most appropriate method for their specific needs in the synthesis of the valuable intermediate, 2-amino-5-chlorobenzoic acid.

References

Nucleophilic substitution reactions involving Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions Involving Ethyl 2-amino-5-chlorobenzoate: Protocols and Applications

Introduction: The Strategic Importance of this compound

This compound (CAS No. 63352-78-3) is a key substituted anthranilate ester that serves as a versatile and highly valuable building block in modern organic synthesis. Its trifunctional nature—possessing an amine, a halogen, and an ester group—offers multiple reactive handles for chemical modification. This strategic intermediate is particularly pivotal in the pharmaceutical industry for constructing complex molecular architectures. For instance, its methyl ester analog is a crucial precursor in the synthesis of Tolvaptan, a drug used to treat hyponatremia and polycystic kidney disease[1].

This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of the nucleophilic substitution reactions centered on the chloro-substituent of this compound. We will delve into the mechanistic underpinnings, strategic considerations for reaction design, and detailed, field-proven protocols for key transformations.

PART 1: Scientific Principles and Mechanistic Overview

Reactivity Profile of this compound

The reactivity of the chloro-substituent in this compound towards nucleophilic aromatic substitution (SNA) is inherently low. Unlike haloalkanes, the C-Cl bond in this aryl halide is strengthened by resonance. A lone pair of electrons from the chlorine atom can delocalize into the benzene ring's π-system, imparting a partial double-bond character to the C-Cl bond, making it harder to break[2][3].

Furthermore, the electronic nature of the other substituents profoundly influences reactivity:

  • Amino Group (-NH₂): An electron-donating group that activates the ring towards electrophilic substitution but deactivates it towards nucleophilic substitution.

  • Ethyl Ester Group (-COOEt): An electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions.

This electronic dichotomy necessitates the use of transition-metal catalysis to facilitate nucleophilic substitution at the C-Cl bond, overcoming the high activation energy barrier.

Caption: Electronic influences on this compound.

Key Catalytic Cross-Coupling Reactions

Two premier classes of transition-metal-catalyzed reactions are employed for C-N, C-O, and C-S bond formation on aryl halides: the Buchwald-Hartwig Amination and the Ullmann Condensation.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4][5] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

  • Ullmann Condensation: A copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[6][7] While classic Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper catalysts with specific ligands, allowing for milder and more efficient transformations.[8]

PART 2: Application Notes & Strategic Synthesis Design

Selecting the Appropriate Catalytic System

The choice between a palladium-based (Buchwald-Hartwig) and a copper-based (Ullmann) system is a critical decision dictated by the nucleophile, desired functional group tolerance, and economic considerations.

FeatureBuchwald-Hartwig AminationUllmann Condensation / Goldberg Reaction
Metal Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP)N- or O-donor ligands (e.g., 1,10-Phenanthroline, L-proline)
Reaction Temp. Moderate to high (60-120 °C)Often higher (100-200 °C), though modern methods are milder
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Typically weaker bases (e.g., K₂CO₃, K₃PO₄)
Scope (Nucleophile) Broad: Primary/secondary amines, amides, anilinesGood for amines (Goldberg), alcohols, thiols
Functional Group Tol. Generally very highCan be more limited, but improved with modern ligands
Key Advantage High efficiency and broad scope under relatively mild conditions.[4][9]Lower catalyst cost, effective for C-O and C-S couplings.[6][8]
Optimizing Reaction Parameters: A Causality-Driven Approach
  • Solvent Selection: Aprotic solvents are standard. Toluene and dioxane are favored for many Buchwald-Hartwig reactions due to their ability to dissolve organic substrates and maintain catalyst stability.[5] For Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary to achieve the required temperatures, although modern protocols are expanding solvent choices.[6]

  • The Role of the Base: The base is not merely a proton scavenger. In the Buchwald-Hartwig cycle, it facilitates the deprotonation of the amine coordinated to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[5] In Ullmann reactions, the base generates the copper(I) amide or alkoxide, the active nucleophilic species.[6] The choice of base (e.g., soluble NaOtBu vs. heterogeneous K₂CO₃) can significantly impact reaction kinetics and catalyst turnover.

  • Inert Atmosphere: Both palladium(0) and copper(I) catalytic species are sensitive to oxidation by atmospheric oxygen. Therefore, conducting these reactions under an inert atmosphere (e.g., Argon or Nitrogen) is mandatory to prevent catalyst deactivation and ensure reproducible results.

PART 3: Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with Aniline

This protocol details the synthesis of Ethyl 2-amino-5-(phenylamino)benzoate, demonstrating a typical C-N cross-coupling.

Objective: To form a C(aryl)-N(aryl) bond via Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add this compound, NaOtBu, and XPhos to the flask.

  • Catalyst Addition: In a separate glovebox or under argon, weigh the Pd₂(dba)₃ and add it to the reaction flask. Rationale: This order of addition prevents premature complexation and potential degradation of the catalyst.

  • Solvent and Nucleophile Addition: Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start This compound intermediate Ethyl 2-amino-5-(phenylthio)benzoate (Thioether Intermediate) start->intermediate Ullmann C-S Coupling (CuI, L-Proline, K₂CO₃) product Phenothiazine Core intermediate->product Intramolecular Cyclization

References

Application Notes and Protocols: Oxidation and Reduction of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: Ethyl 2-amino-5-chlorobenzoate is a pivotal building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its functional groups—an amine, an ester, and a halogenated aromatic ring—offer multiple avenues for synthetic modification. The targeted oxidation of the amine to a nitro group or the selective reduction of a precursor nitro compound to access the amine are fundamental transformations. This document provides detailed, field-proven protocols for these key reactions, emphasizing the scientific rationale behind methodological choices, ensuring procedural robustness, and offering insights for troubleshooting and optimization.

Strategic Overview: The Synthetic Utility of this compound

This compound serves as a versatile intermediate in medicinal chemistry.[1] The amino group can be readily converted into a diazonium salt for Sandmeyer-type reactions or oxidized to a nitro group, which acts as a powerful electron-withdrawing group and a precursor for other functionalities.[3][4] Conversely, the synthesis of the title compound often proceeds via the reduction of its nitro-analogue, Ethyl 5-chloro-2-nitrobenzoate. Mastering these oxidative and reductive steps is crucial for leveraging this molecule's full synthetic potential.

G cluster_main Synthetic Pathways cluster_derivatives Further Synthesis Start Ethyl 5-chloro-2-nitrobenzoate (Precursor) Main This compound (Core Molecule) Start->Main Reduction Protocol Oxidized Ethyl 5-chloro-2-nitrobenzoate (Oxidized Product) Main->Oxidized Oxidation Protocol Deriv1 Pharmaceuticals Main->Deriv1 Intermediate for APIs Deriv2 Agrochemicals Main->Deriv2 Deriv3 Dyes & Pigments Main->Deriv3

Figure 1: Overall workflow illustrating the central role of this compound and its synthesis or conversion via reduction and oxidation.

Oxidation Protocol: Amine to Nitro Group

The conversion of the electron-donating amino group of this compound to a strongly electron-withdrawing nitro group fundamentally alters the molecule's electronic properties, opening new synthetic pathways.

Scientific Rationale and Method Selection

The oxidation of anilines to nitroarenes can be challenging due to the potential for over-oxidation and the formation of side products like nitroso, azoxy, or azo compounds.[5][6] The choice of oxidant is critical. While strong oxidants like potassium permanganate can be used, they often lack selectivity.[1][7] Peroxy acids are effective, but their stability and potential for detonation are safety concerns. A robust and reliable method for anilines bearing electron-withdrawing groups involves the use of sodium perborate (NaBO₃·4H₂O) in an acidic medium.[8] This reagent is inexpensive, safe to handle, and provides good yields for this substrate class. Acetic acid serves as both the solvent and a catalyst, facilitating the controlled release of the active oxidizing species.

Comparative Analysis of Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Causality
Sodium Perborate (SPB) Acetic acid, 50-55 °CSafe, inexpensive, high yield for deactivated anilines.[8]Slower reaction times; less effective for electron-rich anilines which are prone to polymerization.
m-CPBA CH₂Cl₂, 0 °C to RTHigh reactivity, clean conversions.Can be explosive; potential for ring oxidation; requires careful temperature control.
Oxone® (in Acetone) Acetone/Water, NaHCO₃Readily available, effective.In situ formation of dimethyldioxirane can be hard to control, leading to side products.[8]
H₂O₂ / TFA Trifluoroacetic Acid (TFA)Metal-free, highly efficient.[5]Requires strongly acidic and corrosive media; TFA is expensive and requires careful handling.
Detailed Experimental Protocol: Oxidation with Sodium Perborate

This protocol details the oxidation of this compound to Ethyl 5-chloro-2-nitrobenzoate.

Materials:

  • This compound (1.0 eq)

  • Sodium perborate tetrahydrate (NaBO₃·4H₂O) (3.0 - 4.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add sodium perborate tetrahydrate (3.5 eq) portion-wise over 15-20 minutes. The portion-wise addition is critical to control the initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 50-55 °C and maintain this temperature with vigorous stirring. The reaction progress should be monitored.

  • Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The product is significantly less polar than the starting amine.

  • Work-up: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 5 times the volume of acetic acid used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Neutralization & Washing: Combine the organic extracts. Wash sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with brine. The bicarbonate wash is essential to remove the acetic acid solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Figure 2: Reaction scheme for the oxidation of this compound.

Reduction Protocol: Nitro to Amine Group

The synthesis of this compound is most commonly achieved by the reduction of its nitro precursor, Ethyl 5-chloro-2-nitrobenzoate. The primary challenge is chemoselectivity: reducing the nitro group without affecting the ester or the chloro-substituent.

Scientific Rationale and Method Selection

Catalytic hydrogenation with H₂ and Pd/C is a highly efficient method for nitro reduction, but it carries a significant risk of hydrodechlorination (loss of the chlorine atom), especially with palladium catalysts.[9][10] Using iron or zinc in acidic media is effective but can require harsh work-up procedures to remove metal salts.[11] For a clean, mild, and highly selective laboratory-scale reduction, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an excellent choice.[9][10][12] It readily reduces aromatic nitro groups while preserving esters and aryl halides under relatively neutral conditions. The reaction proceeds via a single electron transfer mechanism and is typically carried out in solvents like ethanol or ethyl acetate.

Comparative Analysis of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages & Causality
SnCl₂·2H₂O Ethanol or EtOAc, RefluxExcellent chemoselectivity (spares esters, halides).[10][12] Mild conditions.Stoichiometric amounts of tin salts are produced, requiring careful work-up and disposal.
H₂ / Pd-C H₂ gas (balloon or pressure), MeOH/EtOHCatalytic, high yield, clean byproducts (H₂O).[9]High risk of hydrodechlorination (C-Cl bond cleavage). Ester reduction possible under harsh conditions.
H₂ / Raney Nickel H₂ gas (pressure), MeOH/EtOHLower propensity for dehalogenation compared to Pd/C.[12]Pyrophoric catalyst requires careful handling; may still cause some dehalogenation.
Fe / NH₄Cl or HCl Ethanol/Water, RefluxInexpensive, robust, and effective.[9][11]Generates large amounts of iron sludge, making product isolation cumbersome. Requires acidic conditions.
NaBH₄ / FeCl₂ THF/WaterHigh chemoselectivity, good yields reported for ester-substituted nitroarenes.[13][14]Requires careful control of reagent addition; mechanism is complex.
Detailed Experimental Protocol: Reduction with Tin(II) Chloride

This protocol details the reduction of Ethyl 5-chloro-2-nitrobenzoate to this compound.

Materials:

  • Ethyl 5-chloro-2-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Ethanol (absolute)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve Ethyl 5-chloro-2-nitrobenzoate (1.0 eq) in absolute ethanol (15-20 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (3.5 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with efficient stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours). The product amine is significantly more polar than the starting nitro compound.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure.

  • Precipitation of Tin Salts: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This step is crucial to neutralize the reaction and precipitate tin salts as tin hydroxide/oxide, which appear as a white solid.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate to ensure all product is recovered.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Extract the aqueous layer with additional ethyl acetate.

  • Washing and Drying: Combine all organic layers. Wash with water and then brine. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired amine.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.

Figure 3: Reaction scheme for the reduction of Ethyl 5-chloro-2-nitrobenzoate.

Troubleshooting and Safety Considerations

ProblemPotential CauseRecommended Solution
Incomplete Reaction (Oxidation) Insufficient oxidant; low temperature.Add an additional 0.5 eq of sodium perborate. Ensure the reaction temperature is maintained at 50-55 °C.
Formation of Dark Polymers (Oxidation) Reaction temperature too high; aniline is too electron-rich.Maintain strict temperature control. This is less likely for the specified substrate but common for other anilines.
Incomplete Reaction (Reduction) Insufficient reducing agent; poor quality SnCl₂.Add more SnCl₂. Ensure the SnCl₂ used is the dihydrate and has been stored properly.
Hydrodechlorination (Reduction) Using an aggressive catalyst like Pd/C.Switch to a milder, more selective reagent like SnCl₂ or Raney Nickel under carefully controlled conditions.[12]
Difficult Filtration of Tin Salts Incomplete precipitation; formation of a fine, colloidal precipitate.Ensure the pH is fully basic (~8). Allow the mixture to stir for 30-60 minutes after basification to agglomerate the precipitate before filtering.

Safety Precautions:

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Oxidation: Acetic acid is corrosive. Sodium perborate is an oxidizer; do not mix with combustible materials. The oxidation reaction can be exothermic; maintain good temperature control.

  • Reduction: Tin(II) chloride is corrosive and harmful if swallowed. When using catalytic hydrogenation, ensure proper grounding and purging procedures are followed to handle flammable H₂ gas safely. Raney Nickel is pyrophoric and must be handled under a layer of solvent at all times.

References

The Versatile Scaffolding of Ethyl 2-Amino-5-chlorobenzoate in the Synthesis of Pharmacologically Active Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-5-chlorobenzoate, a readily accessible anthranilate derivative, represents a cornerstone in the edifice of medicinal chemistry. Its unique structural features—a nucleophilic amino group, an ester moiety amenable to various transformations, and a strategically placed chloro substituent—render it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with profound pharmacological significance. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the utility of this compound in constructing key pharmacophores. Detailed, field-proven protocols for the synthesis of benzodiazepines and quinazolinones are presented, alongside a thorough examination of the underlying reaction mechanisms and the therapeutic relevance of the resulting molecules.

Introduction: The Strategic Importance of this compound

The anthranilate core is a privileged scaffold in drug discovery, and the introduction of a chloro substituent at the 5-position, as seen in this compound, significantly influences the electronic and lipophilic properties of the molecule. This, in turn, can profoundly impact the biological activity of its downstream derivatives. The presence of the chlorine atom can enhance binding affinity to biological targets and improve metabolic stability. This compound serves as a key building block for a range of therapeutic agents, including anxiolytics, anticonvulsants, anti-inflammatory drugs, and anticancer agents.[1]

This document will elucidate the synthetic pathways originating from this compound, with a focus on two major classes of pharmacologically active compounds: benzodiazepines and quinazolinones. The protocols provided herein are designed to be robust and reproducible, with an emphasis on understanding the chemical principles that govern each transformation.

Safety and Handling of Key Reagents

Prior to commencing any synthetic work, it is imperative to consult the full Safety Data Sheet (SDS) for each reagent. The following table summarizes the primary hazards associated with the starting material and key reagents mentioned in this guide.

ReagentGHS PictogramsHazard Statements
This compound H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Chloroacetyl Chloride H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H372: Causes damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life.[3][4][5][6]
Phosphorus Oxychloride H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H330: Fatal if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. Reacts violently with water.[7][8][9][10][11]

General Precautionary Measures: All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Reactions involving corrosive and toxic reagents should be handled with extreme caution.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[12][13][14][15][16] Their binding to a specific site on the receptor enhances the effect of the neurotransmitter GABA, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. A key precursor for many benzodiazepines is 2-amino-5-chlorobenzophenone. The following sections detail the synthesis of this intermediate from this compound and its subsequent conversion to a benzodiazepine core.

Workflow for Benzodiazepine Synthesis

Benzodiazepine Synthesis Workflow A This compound B Hydrolysis A->B C 2-Amino-5-chlorobenzoic Acid B->C D Friedel-Crafts Acylation C->D E 2-Amino-5-chlorobenzophenone D->E F Acylation with Chloroacetyl Chloride E->F G 2-Chloroacetamido-5-chlorobenzophenone F->G H Cyclization G->H I 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one H->I

Caption: Workflow for the synthesis of a benzodiazepine core from this compound.

Protocol 1: Hydrolysis of this compound

Principle: The ester functionality of this compound is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid. This is a necessary step to prepare the substrate for the subsequent Friedel-Crafts acylation.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2 equivalents) to the flask.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The precipitate of 2-amino-5-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Acylation

Principle: This protocol describes the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, from 2-amino-5-chlorobenzoic acid. This transformation can be achieved through a Friedel-Crafts acylation of benzene with a derivative of the starting acid. For this, the amino group is first protected, typically by acetylation, to prevent side reactions. The protected acid is then converted to its acid chloride, which subsequently acylates benzene in the presence of a Lewis acid catalyst like aluminum chloride. A final deprotection step yields the desired product.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Acetic anhydride

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • Protection: Reflux 2-amino-5-chlorobenzoic acid with acetic anhydride to form 2-acetamido-5-chlorobenzoic acid.

  • Acid Chloride Formation: Gently reflux the protected acid with thionyl chloride to produce 2-acetamido-5-chlorobenzoyl chloride. Excess thionyl chloride is removed by distillation.

  • Friedel-Crafts Acylation: Dissolve the acid chloride in benzene and cool the mixture in an ice bath. Add aluminum chloride portion-wise while stirring. After the addition, allow the reaction to proceed at room temperature, followed by gentle heating to ensure completion.[17][18][19]

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over anhydrous sodium sulfate.

  • Deprotection: Remove the solvent and hydrolyze the acetamido group by heating with aqueous NaOH or HCl to yield 2-amino-5-chlorobenzophenone.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Principle: 2-Amino-5-chlorobenzophenone is first acylated with chloroacetyl chloride. The resulting intermediate undergoes cyclization upon treatment with a source of ammonia (e.g., hexamethylenetetramine), leading to the formation of the seven-membered benzodiazepine ring.

Benzodiazepine Synthesis Mechanism cluster_0 Acylation cluster_1 Cyclization A 2-Amino-5-chlorobenzophenone C 2-Chloroacetamido-5-chlorobenzophenone A->C Nucleophilic Acyl Substitution B Chloroacetyl Chloride B->C D 2-Chloroacetamido-5-chlorobenzophenone F Intramolecular Nucleophilic Substitution D->F E Ammonia Source (e.g., from Hexamethylenetetramine) E->F G 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one F->G

Caption: Key steps in the synthesis of the benzodiazepine core.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Hexamethylenetetramine

  • Ammonium chloride

  • Methanol

  • Water

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in toluene.

  • Cool the solution to 5-10 °C and add a solution of chloroacetyl chloride (1.1 equivalents) in toluene dropwise.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Evaporate the solvent to obtain crude 2-chloroacetamido-5-chlorobenzophenone.

  • In a sealed tube, mix the crude product with hexamethylenetetramine (2.2 equivalents), ammonium chloride (4.5 equivalents), and a mixture of methanol and water.

  • Irradiate the mixture in a microwave synthesizer at 80 °C for approximately 6 minutes.

  • After completion, add water to the reaction mixture and cool to induce precipitation.

  • Collect the crude product by filtration and purify by recrystallization from ethanol to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are a large class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties.[20][21] Their mechanism of action is diverse; for instance, some anticonvulsant quinazolinones act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines, while others may inhibit carbonic anhydrase.[20][22] The Niementowski reaction is a classic and efficient method for the synthesis of 4(3H)-quinazolinones.

Protocol 4: Niementowski Synthesis of 6-Chloroquinazolin-4(3H)-one

Principle: The Niementowski synthesis involves the condensation of an anthranilic acid or its ester with an amide at elevated temperatures. In this protocol, this compound is heated with formamide, which serves as both a reactant and a solvent, to yield 6-chloroquinazolin-4(3H)-one. The reaction proceeds through an initial acylation of the amino group followed by intramolecular cyclization and elimination of ethanol and water.

Niementowski Reaction A This compound D Acylation & Intramolecular Cyclization A->D B Formamide B->D C Heat C->D E 6-Chloroquinazolin-4(3H)-one D->E

Caption: Schematic of the Niementowski synthesis of 6-chloroquinazolin-4(3H)-one.

Materials:

  • This compound

  • Formamide

Procedure:

  • In a round-bottom flask, mix this compound (1 equivalent) with an excess of formamide (e.g., 4-5 equivalents).

  • Heat the mixture at 130-140 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude 6-chloroquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 5: Microwave-Assisted Synthesis of 3-Substituted 6-Chloroquinazolin-4(3H)-ones

Principle: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the synthesis of quinazolinones. This protocol outlines a one-pot, three-component reaction of 2-amino-5-chlorobenzoic acid, an orthoester (e.g., triethyl orthoformate), and a primary amine under microwave irradiation.

Materials:

  • 2-Amino-5-chlorobenzoic acid (obtained from Protocol 1)

  • Triethyl orthoformate

  • A primary amine (R-NH₂)

  • Ethanol

Procedure:

  • In a microwave vial, mix 2-amino-5-chlorobenzoic acid (1 equivalent), triethyl orthoformate (1.2 equivalents), and the desired primary amine (1.2 equivalents) in ethanol.

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the pure 3-substituted 6-chloroquinazolin-4(3H)-one.

Conclusion

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of pharmacologically active benzodiazepines and quinazolinones. The protocols detailed in this guide offer reliable and reproducible methods for accessing these important heterocyclic scaffolds. The strategic placement of the chloro, amino, and ester groups on the starting material provides a rich platform for chemical diversification, enabling the generation of extensive libraries of compounds for drug discovery programs. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage the synthetic potential of this compound to develop novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 2-amino-5-chlorobenzoate in Medicinal Chemistry

This compound is a key starting material in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] Its bifunctional nature, possessing a nucleophilic amino group and an ester moiety, coupled with the presence of a chloro-substituent on the benzene ring, makes it a versatile scaffold for chemical modifications. Derivatives of this compound are of significant interest in medicinal chemistry and drug development, forming the backbone of molecules with diverse biological activities, including potential applications as allosteric enhancers of receptors and as relaxants for smooth muscle tissues.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing various derivatives from this compound. We will delve into key synthetic transformations, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of this compound can be primarily attributed to its three key functional components: the amino group, the ester group, and the chloro-substituted aromatic ring. Each of these sites can be selectively targeted to yield a diverse range of derivatives.

Derivatization via the Amino Group: Amide Bond Formation

The amino group is a primary site for derivatization, most commonly through acylation to form amides. This transformation is fundamental in medicinal chemistry for introducing a vast array of side chains, which can modulate the pharmacological properties of the resulting molecule.

Causality of Experimental Choices: The choice of acylating agent and coupling reagents is critical. For simple acylations, acyl chlorides or anhydrides can be used in the presence of a non-nucleophilic base to scavenge the generated acid. For more complex or sensitive substrates, peptide coupling reagents are employed to facilitate the reaction under milder conditions, minimizing side reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Core Scaffold

The chloro-substituent on the aromatic ring opens the door to modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the aryl chloride and a boronic acid or ester.[2][3] While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the appropriate choice of palladium catalyst, ligand, and base can facilitate efficient coupling.[4] This is a cornerstone reaction for the synthesis of biaryl compounds.[2]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[5] This method has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[5]

Catalyst System Selection: The success of these cross-coupling reactions is highly dependent on the catalyst system. For Suzuki-Miyaura coupling of aryl chlorides, electron-rich and sterically hindered phosphine ligands are often required to promote the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[4] Similarly, for Buchwald-Hartwig amination, specific ligands have been developed to facilitate the reductive elimination step and prevent catalyst deactivation.[5][6]

Synthesis of Fused Heterocyclic Systems: Quinazolinone Formation

A significant application of this compound and its derivatives is in the synthesis of quinazolinones, a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities.[7][8][9] The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acid esters and amides.[10]

Reaction Mechanism Insight: The Niementowski reaction proceeds through an initial acylation of the amino group by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. The reaction is typically carried out at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-2-(acetylamino)benzoate (Amide Formation)

This protocol details the acylation of the amino group of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) in dichloromethane (20 mL).

  • Add pyridine (0.48 mL, 6.0 mmol) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (0.57 mL, 6.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Data Summary Table:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound199.635.01.0 g
Acetic anhydride102.096.00.57 mL
Pyridine79.106.00.48 mL
Dichloromethane84.93-40 mL
Expected Product Ethyl 5-chloro-2-(acetylamino)benzoate --
Anticipated Yield ~90%--

Workflow Diagram:

Amide_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in DCM B Add Pyridine A->B C Add Acetic Anhydride B->C D Stir at RT (2-4h) Monitor by TLC C->D Initiates Reaction E Dilute with DCM D->E Reaction Complete F Wash with NaHCO3 & Brine E->F G Dry & Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I Ethyl 5-chloro-2-(acetylamino)benzoate H->I Final Product Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex ArPd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Base Pd(II)_Complex->Amine_Coordination R'NH2, Base Amido_Complex ArPd(II)(NHR')L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR' Reductive_Elimination->Product Niementowski_Reaction Start This compound Product 6-Chloroquinazolin-4(3H)-one Start->Product Heat (130-140°C) Reagent Formamide

References

The Versatile Role of Ethyl 2-amino-5-chlorobenzoate in Modern Biochemical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and biochemical research, the strategic use of versatile chemical scaffolds is paramount. Ethyl 2-amino-5-chlorobenzoate, a substituted anthranilate derivative, has emerged as a significant building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its utility extends beyond a mere synthetic intermediate; it serves as a valuable tool in a variety of biochemical assays designed to probe complex biological systems. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its use in key biochemical assays relevant to drug development professionals and researchers.

The core value of this compound lies in the reactivity of its amino group and the potential for modification of its carboxyl group, making it a prime candidate for generating libraries of compounds for high-throughput screening.[3] Derivatives of anthranilic acid, the parent compound of this compound, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4][5][6] These activities are often a result of the inhibition of key enzymes or the modulation of signaling pathways.[3]

This document will delve into specific applications of this compound and its derivatives in three critical areas of biochemical investigation: enzyme inhibition, G-protein coupled receptor (GPCR) modulation, and smooth muscle relaxation. For each area, a detailed protocol is provided, accompanied by the scientific rationale behind the experimental design.

Section 1: Enzyme Inhibition Assays

The inhibition of enzymes is a cornerstone of modern pharmacology. This compound and its derivatives can be readily screened for inhibitory activity against a wide range of enzymes. A particularly relevant target class for anthranilate derivatives is the kinase family, such as the p21-activated kinase 4 (PAK4), which is implicated in cancer progression.[7]

Protocol 1: In Vitro Kinase Inhibition Assay for PAK4

This protocol describes a method to assess the inhibitory potential of this compound and its derivatives against PAK4 using a luminescence-based assay that quantifies ATP consumption.

Scientific Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. A reduction in the amount of ATP remaining in the reaction mixture following the kinase reaction is indicative of enzyme activity. By measuring the remaining ATP, the inhibitory effect of a test compound can be quantified.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - PAK4 Enzyme - Substrate Peptide - Kinase Buffer - ATP Solution - Test Compound Dilutions prep_plate Prepare 384-well Assay Plate prep_reagents->prep_plate add_enzyme Add PAK4 Enzyme and Test Compound/Vehicle to Wells prep_plate->add_enzyme incubate1 Incubate at Room Temperature (e.g., 10 min) add_enzyme->incubate1 add_atp Initiate Kinase Reaction by Adding ATP/Substrate Mix incubate1->add_atp incubate2 Incubate at Room Temperature (e.g., 60 min) add_atp->incubate2 add_detection Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal incubate2->add_detection incubate3 Incubate at Room Temperature (e.g., 10 min) add_detection->incubate3 read_plate Measure Luminescence (Plate Reader) incubate3->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing A1AR prep_reagents Prepare Reagents: - Radioligand ([3H]CPA) - Test Compound - Assay Buffer - GTPγS prep_membranes->prep_reagents add_components Incubate Membranes with Radioligand and Test Compound prep_reagents->add_components initiate_dissociation Initiate Dissociation with Excess Unlabeled Agonist ± GTPγS add_components->initiate_dissociation time_points Take Samples at Various Time Points initiate_dissociation->time_points filtration Separate Bound and Free Radioligand by Rapid Filtration time_points->filtration quantify Quantify Bound Radioactivity (Scintillation Counting) filtration->quantify plot_dissociation Plot Dissociation Curves quantify->plot_dissociation determine_rate Determine Dissociation Rate (koff) plot_dissociation->determine_rate compare_rates Compare koff in Presence and Absence of Test Compound determine_rate->compare_rates cluster_prep Tissue Preparation cluster_assay Contraction and Relaxation cluster_analysis Data Analysis dissect_tissue Dissect Smooth Muscle Tissue (e.g., Rat Aorta) mount_tissue Mount Tissue Strips in Organ Bath dissect_tissue->mount_tissue equilibrate Equilibrate Tissue under Optimal Tension mount_tissue->equilibrate contract_tissue Induce Contraction with an Agonist (e.g., Phenylephrine) equilibrate->contract_tissue add_compound Cumulatively Add Test Compound contract_tissue->add_compound record_tension Continuously Record Isometric Tension add_compound->record_tension calc_relaxation Calculate Percent Relaxation record_tension->calc_relaxation plot_curve Plot Concentration-Response Curve calc_relaxation->plot_curve calc_ec50 Determine EC50 Value plot_curve->calc_ec50

References

Synthetic Routes to Quinazoline Derivatives from Ethyl 2-Amino-5-chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] The versatility of the quinazoline core allows for the strategic placement of various substituents, enabling the fine-tuning of biological activity and the development of targeted therapeutics.[1] Ethyl 2-amino-5-chlorobenzoate is a readily available and versatile starting material for the synthesis of a variety of 6-chloro-substituted quinazoline derivatives. The presence of the chloro group at the 5-position of the anthranilate starting material translates to a chloro substituent at the 6-position of the resulting quinazoline, a common feature in many biologically active molecules.

This guide provides detailed protocols for several synthetic routes to quinazoline derivatives starting from this compound, offering insights into the underlying reaction mechanisms and experimental considerations.

Strategic Approaches to Quinazoline Synthesis

The construction of the quinazoline scaffold from this compound can be broadly categorized into two main strategies:

  • Cyclocondensation Reactions: These methods involve the one-pot or stepwise condensation of the anthranilate with a source for the C2 and N3 atoms of the quinazoline ring.

  • Stepwise Synthesis via Benzoxazinone Intermediates: This classic and reliable approach involves the initial formation of a benzoxazinone, which is then converted to the desired quinazolinone by reaction with an appropriate amine source.

The choice of synthetic route will depend on the desired substitution pattern on the quinazoline core and the availability of reagents.

PART 1: One-Pot Synthesis of 6-Chloro-2-substituted-quinazolin-4(3H)-ones

This section details a one-pot procedure for the synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones via the reaction of this compound with a nitrile in the presence of a Lewis acid catalyst. This method offers the advantage of procedural simplicity and good yields.

Reaction Principle and Mechanism

The reaction proceeds through the in-situ generation of a reactive nitrilium ion from the nitrile upon coordination with a Lewis acid. The amino group of the this compound then acts as a nucleophile, attacking the nitrilium ion. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable quinazolin-4(3H)-one ring system.

Diagram 1: Proposed Reaction Mechanism

G cluster_0 Step 1: Nitrilium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization & Aromatization RCN R-C≡N Nitrilium [R-C≡N-LA]⁺ RCN->Nitrilium + LA LA Lewis Acid (e.g., AlCl₃) Anthranilate This compound Intermediate1 Iminium Intermediate Anthranilate->Intermediate1 + [R-C≡N-LA]⁺ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Quinazolinone 6-Chloro-2-substituted-quinazolin-4(3H)-one Intermediate2->Quinazolinone Tautomerization Intermediate2->Quinazolinone

Caption: Proposed mechanism for the one-pot synthesis of quinazolinones.

Experimental Protocol 1: One-Pot Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

This protocol describes the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one using acetonitrile as the source of the C2-methyl group.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound63243-75-4199.63102.00 g
Acetonitrile75-05-841.051005.2 mL
Aluminum Chloride (anhydrous)7446-70-0133.34121.60 g
Dichloromethane (anhydrous)75-09-284.93-50 mL
Saturated Sodium Bicarbonate---50 mL
Brine---50 mL
Anhydrous Sodium Sulfate7757-82-6142.04--
Ethanol64-17-546.07-As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.60 g, 12 mmol) in portions over 10 minutes.

  • Add acetonitrile (5.2 mL, 100 mmol) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 6-chloro-2-methylquinazolin-4(3H)-one as a white solid.

Expected Yield: 70-80%

Characterization Data (for 2-Methyl-3-(m-tolyl)quinazolin-4(3H)-one as a similar example):

  • ¹H NMR (CDCl₃, 400 MHz): δ = 8.25 (d, J = 7.5 Hz, 1H), 7.76–7.71 (m, 1H), 7.65 (d, J = 8.1 Hz, 1H), 7.45–7.39 (m, 2H), 7.28 (d, J = 7.6 Hz, 1H), 7.04 (d, J = 8.8 Hz, 2H), 2.40 (s, 3H), 2.23 (s, 3H).[6]

  • ¹³C NMR (CDCl₃, 100 MHz): δ = 162.3, 154.3, 147.5, 140.1, 137.6, 134.5, 130.0, 129.7, 128.4, 127.0, 126.7, 126.5, 124.9, 120.8, 24.3, 21.3.[6]

PART 2: Stepwise Synthesis via a Benzoxazinone Intermediate

This classical two-step approach provides a high degree of control and is suitable for the synthesis of a wide range of 2,3-disubstituted quinazolinones.

Reaction Principle and Mechanism

Step 1: Formation of 6-Chloro-2-substituted-4H-3,1-benzoxazin-4-one

This compound is first acylated with an appropriate acyl chloride in the presence of a base (e.g., pyridine). The initially formed N-acyl intermediate undergoes intramolecular cyclization with the elimination of ethanol to yield the benzoxazinone.

Step 2: Conversion to 6-Chloro-2,3-disubstituted-quinazolin-4(3H)-one

The benzoxazinone intermediate is then treated with a primary amine. The amine attacks the carbonyl group of the benzoxazinone, leading to ring-opening followed by recyclization and dehydration to afford the desired 2,3-disubstituted quinazolinone.

Diagram 2: Stepwise Synthesis Workflow

G Start This compound Acylation Acylation with R-COCl, Pyridine Start->Acylation Benzoxazinone 6-Chloro-2-R-4H-3,1-benzoxazin-4-one Acylation->Benzoxazinone Condensation Condensation with R'-NH₂, Reflux Benzoxazinone->Condensation Quinazolinone 6-Chloro-2-R-3-R'-quinazolin-4(3H)-one Condensation->Quinazolinone

Caption: Workflow for the stepwise synthesis of quinazolinones.

Experimental Protocol 2: Synthesis of 6-Chloro-2-phenyl-3-benzylquinazolin-4(3H)-one

This protocol details the synthesis of a 2,3-disubstituted quinazolinone.

Step 1: Synthesis of 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound63243-75-4199.63102.00 g
Benzoyl Chloride98-88-4140.57121.4 mL
Pyridine (anhydrous)110-86-179.10-20 mL

Procedure:

  • Dissolve this compound (2.00 g, 10 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.4 mL, 12 mmol) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction mixture and pour it into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

Expected Yield: 85-95%

Step 2: Synthesis of 6-Chloro-2-phenyl-3-benzylquinazolin-4(3H)-one

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one1022-43-1257.6851.29 g
Benzylamine100-46-9107.1560.66 mL
Glacial Acetic Acid64-19-760.05-20 mL

Procedure:

  • In a 100 mL round-bottom flask, suspend 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1.29 g, 5 mmol) in glacial acetic acid (20 mL).

  • Add benzylamine (0.66 mL, 6 mmol) and heat the mixture at reflux for 5 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to afford pure 6-chloro-2-phenyl-3-benzylquinazolin-4(3H)-one.

Expected Yield: 75-85%

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions involving Lewis acids and acyl chlorides, it is crucial to use anhydrous solvents and reagents to prevent hydrolysis and side reactions.

  • Reaction Monitoring: TLC is an essential tool for monitoring the progress of the reactions and ensuring complete conversion of the starting materials.

  • Purification: Recrystallization is generally sufficient for purifying the final products. In some cases, column chromatography may be necessary to remove impurities.

  • Safety: Acyl chlorides and Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment.

Conclusion

This guide has provided detailed protocols and mechanistic insights into the synthesis of quinazoline derivatives from this compound. Both the one-pot and stepwise approaches offer reliable and versatile methods for accessing a wide range of 6-chloro-substituted quinazolinones. These compounds serve as valuable building blocks for the development of novel therapeutic agents, and the protocols outlined herein can be readily adapted to generate diverse libraries for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Ethyl 2-amino-5-chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-chlorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Understanding the Core Synthesis: Fischer-Speier Esterification

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of 2-amino-5-chlorobenzoic acid with ethanol, using a strong acid catalyst.[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4]

Reaction Mechanism Overview

The reaction proceeds through several key steps, each representing a potential point for optimization or troubleshooting:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3][5]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]

  • Deprotonation: A base (typically the alcohol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[1]

Fischer_Esterification Reactants 2-Amino-5-chlorobenzoic Acid + Ethanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol (Nucleophilic Attack) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product This compound + Water Protonated_Ester->Product - H+ (Catalyst Regeneration)

Caption: Simplified workflow of Fischer-Speier Esterification.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in a Fischer esterification is most often due to the reversible nature of the reaction.[2][6] To drive the equilibrium towards the product side, consider the following strategies based on Le Chatelier's Principle:

  • Increase the Concentration of a Reactant: Using a large excess of the alcohol (ethanol) is a common and effective method to push the reaction forward.[4][5][6] A 5- to 10-fold excess or even using ethanol as the solvent is recommended.[6]

  • Remove Water as it Forms: Water is a byproduct, and its removal will shift the equilibrium to favor the ester.[1][6] This can be achieved by:

    • Dean-Stark Apparatus: If your reaction setup allows, a Dean-Stark trap is an efficient way to physically remove water.[6]

    • Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can also be effective.

Q2: I'm not seeing any product formation. What fundamental aspects of the reaction should I re-evaluate?

A2: A complete lack of product often points to an issue with the catalyst or the fundamental reaction setup.

  • Insufficient Catalyst: The amino group on 2-amino-5-chlorobenzoic acid is basic and will neutralize some of the acid catalyst.[3][6] You must use a stoichiometric amount of acid to both protonate the amino group and catalyze the esterification.[6] Concentrated sulfuric acid or hydrochloric acid are commonly used.[5][6]

  • Reaction Temperature and Time: Fischer esterification is a relatively slow reaction.[4] Ensure you are refluxing the reaction mixture for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[7]

Side Reactions and Impurities

Q3: My final product is discolored (dark brown or black). What could be causing this?

A3: Significant darkening of the reaction mixture often indicates decomposition or side reactions.

  • Excessive Heat or Reaction Time: Prolonged heating at high temperatures in the presence of a strong acid can lead to the degradation of the aromatic ring or the amino group.[6] It is crucial to maintain a gentle reflux and monitor the reaction to stop it once the starting material is consumed.[6]

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q4: My purified product shows the presence of unreacted starting material. How can I improve the purification process?

A4: The presence of unreacted 2-amino-5-chlorobenzoic acid is a common impurity.

  • Work-up Procedure: A proper work-up is critical for removing the acid catalyst and unreacted starting material. After cooling the reaction mixture, it should be poured into water and neutralized with a base like sodium carbonate solution.[3][7] The this compound will precipitate out as a solid and can be collected by filtration.[3][7]

  • Recrystallization: The crude product should be recrystallized to achieve high purity. A common solvent system for this is an ethanol/water mixture.[8]

Experimental Protocol and Best Practices

Q5: Can you provide a reliable, step-by-step protocol for the synthesis of this compound?

A5: The following is a standard laboratory protocol for this synthesis.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid in a generous excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring and cooling the mixture in an ice bath, slowly add concentrated sulfuric acid. A precipitate may form as the aminobenzoic acid salt is generated.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-3 hours.[8] The solid should dissolve as the reaction progresses.[3] Monitor the reaction by TLC.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.[3]

  • Neutralization and Precipitation: While stirring, slowly add 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[7] The this compound will precipitate as a solid.[7]

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water.[3][6]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[8]

Protocol_Workflow Start Start: Mix Reactants Catalyst Add Sulfuric Acid (Catalyst) Start->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Workup Work-up and Neutralization Reflux->Workup Isolation Isolate Crude Product Workup->Isolation Purification Purify by Recrystallization Isolation->Purification End End: Pure Product Purification->End

Caption: Experimental workflow for the synthesis of this compound.

III. Alternative Synthetic Routes

While Fischer esterification is the most common method, other approaches exist for the synthesis of this compound.

Q6: Are there alternative methods to Fischer esterification for this synthesis?

A6: Yes, other methods can be employed, particularly if the starting material is sensitive to strong acids.

  • From 5-chloro-2-nitrobenzoic acid: This involves a two-step process: first, the reduction of the nitro group to an amine, followed by esterification. The reduction can be achieved using various reagents, such as hydrogen gas with a Raney nickel catalyst.[9]

  • Using Thionyl Chloride: 2-amino-5-chlorobenzoic acid can be reacted with thionyl chloride to form the acyl chloride, which is then reacted with ethanol.[8][10] This is a highly effective method but requires careful handling of the reactive thionyl chloride.[8]

IV. Data Summary

ParameterRecommended ConditionRationale
Ethanol Large excess (5-10 fold or as solvent)Drives equilibrium towards product formation.[5][6]
Catalyst Stoichiometric amount of strong acid (e.g., H₂SO₄)Accounts for catalysis and protonation of the amino group.[3][6]
Temperature Gentle refluxProvides sufficient energy for the reaction without causing decomposition.[6]
Reaction Time 1-3 hours (monitor by TLC)Ensures the reaction goes to completion.[7][8]
Work-up Neutralization with Na₂CO₃ solutionRemoves acid catalyst and precipitates the ester product.[3][7]
Purification Recrystallization from ethanol/waterRemoves unreacted starting materials and byproducts.[8]

V. References

  • BenchChem. (n.d.). Optimizing reaction conditions for esterification of 4-aminobenzoic acid. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Ethyl 5-amino-2-chlorobenzoate. Retrieved from --INVALID-LINK--

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Esterification/Amidation Problems. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Chegg.com. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Reaction of ester and aromatik amines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 2. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. Retrieved from --INVALID-LINK--

  • Digital Repository. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from --INVALID-LINK--

  • Echemi. (2025). Reaction of Ester and Amine: Understanding the Mechanism and Applications. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from --INVALID-LINK--

  • AOBChem USA. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 5-amino-2-chlorobenzoate. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mthis compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Retrieved from --INVALID-LINK--

References

Overcoming solubility issues with Ethyl 2-amino-5-chlorobenzoate in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-amino-5-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthetic reactions involving this intermediate. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible experimental outcomes.

Introduction: Understanding the Solubility Profile

This compound (C₉H₁₀ClNO₂) is a valuable building block in organic synthesis.[1] Its structure, featuring an aromatic ring, an amino group, a chloro substituent, and an ethyl ester, results in a molecule of intermediate polarity. This unique combination can lead to solubility challenges in a range of common organic solvents. The crystalline nature of the solid and intermolecular interactions (such as hydrogen bonding from the amine) can further contribute to dissolution difficulties, potentially hindering reaction rates and overall yield.[2][3]

This guide provides a systematic approach to troubleshooting these issues, from simple solvent and temperature adjustments to more advanced solubilization techniques.

Qualitative Solubility Data

The following table provides a general overview of the expected solubility of this compound in common laboratory solvents. This should be used as a starting point for solvent screening. The principle of "like dissolves like" is a useful guide; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[2]

Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Polar Aprotic DMF, DMSO, AcetonitrileGood to Moderate The high polarity can effectively solvate the molecule. DMF and DMSO are often excellent choices but can be difficult to remove. Acetonitrile is a good starting point for many reactions.[4]
Polar Protic Ethanol, Methanol, IsopropanolModerate to Sparingly Soluble The amino group can hydrogen bond with the solvent, aiding solubility. Solubility generally increases with heat.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerate Offers a good balance of polarity for many organic intermediates. A common choice for reactions run at or below room temperature.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to Poor THF is moderately polar and may be suitable, especially with heating. Diethyl ether is generally too non-polar.
Aromatic Toluene, XyleneSparingly Soluble to Poor Solubility is often limited at room temperature but can increase significantly at higher temperatures required for certain reactions (e.g., some cross-couplings).
Non-Polar Hexanes, HeptanePoor / Insoluble These solvents lack the polarity to effectively solvate the functional groups of the molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter in a practical, question-and-answer format.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving solubility problems with this compound.

G start Start: Reactant (this compound) is insoluble or poorly soluble in chosen reaction solvent. check_temp Is the reaction compatible with heating? start->check_temp heat Increase temperature incrementally. Monitor for dissolution and potential degradation. check_temp->heat Yes check_solvent Is changing the primary solvent an option? check_temp->check_solvent No heat->check_solvent Failure end_solved Problem Solved: Reaction proceeds. heat->end_solved Success screen_solvent Perform a systematic solvent screen. (See Protocol 1) check_solvent->screen_solvent Yes check_cosolvent Can a co-solvent be tolerated by the reaction chemistry? check_solvent->check_cosolvent No screen_solvent->check_cosolvent Failure screen_solvent->end_solved Success add_cosolvent Add a miscible co-solvent (e.g., DMF, THF) to the primary solvent. (See Protocol 2) check_cosolvent->add_cosolvent Yes check_advanced Is the reaction biphasic or does the solid remain highly insoluble? check_cosolvent->check_advanced No add_cosolvent->check_advanced Failure add_cosolvent->end_solved Success sonicate Apply ultrasonication to aid dissolution via mechanical energy. (See Protocol 3) check_advanced->sonicate Highly Insoluble Solid ptc For biphasic systems (e.g., aqueous/organic), use a Phase-Transfer Catalyst (PTC). check_advanced->ptc Biphasic end_unsolved Issue Persists: Re-evaluate reaction strategy (e.g., different synthetic route, solid-state chemistry). check_advanced->end_unsolved Neither sonicate->end_solved ptc->end_solved

Caption: Troubleshooting workflow for solubility issues.

FAQs

Question 1: My this compound won't dissolve in my chosen solvent at room temperature. What is the first thing I should try?

  • Possible Cause: The compound's crystal lattice energy is too high to be overcome by the solvent at ambient temperature. This is common for crystalline solids.[3]

  • Recommended Solution(s):

    • Increase Temperature: Gently heat the mixture while stirring. The solubility of most solids increases with temperature.[2][6] Monitor the temperature to ensure it does not exceed the boiling point of the solvent or initiate premature/side reactions.

    • Sonication: If heating is undesirable (e.g., for thermally sensitive reagents), place the reaction vessel in an ultrasonic bath. Sonication uses high-frequency sound waves to provide mechanical agitation, which can break up solid aggregates and accelerate dissolution.[7]

Question 2: The reaction is very slow or incomplete, even though the starting material appears to have dissolved. What's happening?

  • Possible Cause: The dissolved concentration of your reactant is too low for an efficient reaction rate.[7] While the solid is no longer visible, the solution may be saturated at a very low concentration, making collisions between reactant molecules infrequent.

  • Recommended Solution(s):

    • Increase Solvent Volume: The simplest approach is to add more solvent. However, this may not be practical for large-scale reactions or if it makes product isolation difficult.

    • Introduce a Co-solvent: Add a small amount of a stronger, miscible solvent in which the compound is highly soluble (e.g., 5-10% DMF or DMSO).[8][9] A co-solvent can significantly alter the polarity of the solvent system, increasing the overall solvating power and boosting the reactant's concentration.[10]

Question 3: I'm running a Suzuki-Miyaura coupling, and my this compound (in an organic solvent like toluene) is not reacting with my aqueous base/boronic acid. What strategy should I use?

  • Possible Cause: This is a classic example of a heterogeneous reaction where the reactants are separated in two immiscible phases (organic and aqueous). The reaction can only occur at the very small interface between the two layers, leading to extremely slow rates.[4]

  • Recommended Solution(s):

    • Employ a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is the ideal solution.[11] The PTC forms an ion pair with the reactant in the aqueous phase (like the boronate salt), making it soluble in the organic phase where it can react with the this compound.[12][13] This dramatically increases the reaction rate by bringing the reactants together.[14]

    • Use a Co-solvent System: Alternatively, a solvent system like THF/water or dioxane/water can sometimes create a single phase where both reactants are soluble.[15] However, this can sometimes promote competing hydrolysis pathways.[4]

Question 4: I need to form a Schiff base with an aldehyde, but solubility is an issue. Can I avoid high temperatures that might degrade my product?

  • Possible Cause: Both the starting amine and the aldehyde may have limited solubility in a common solvent, and heating can sometimes lead to side reactions or degradation.

  • Recommended Solution(s):

    • Catalyst and Solvent Choice: Recent literature suggests that Schiff base formation can be efficiently catalyzed under mild conditions, sometimes even solvent-free or in greener solvents like ethanol.[16][17] Using an appropriate catalyst can often accelerate the reaction at lower temperatures, mitigating the need for aggressive heating to achieve dissolution.

    • Mechanical Methods: Techniques like ball-milling are emerging as powerful, solvent-free methods for reacting poorly soluble solids.[18] While specialized equipment is needed, it completely bypasses solvent-related issues.

Decision Framework for Solubilization Strategy

G start Select Solubilization Strategy q1 Is the system biphasic (e.g., org/aq)? start->q1 q2 Are reactants thermally stable? q1->q2 No s1 Use Phase-Transfer Catalysis (PTC) q1->s1 Yes q3 Is a small amount of a strong polar solvent tolerated? q2->q3 No s2 Primary Strategy: Heating q2->s2 Yes q4 Is mechanical energy a viable option? q3->q4 No s3 Primary Strategy: Co-Solvent Addition q3->s3 Yes s4 Primary Strategy: Ultrasonication q4->s4 Yes s5 Re-evaluate: Solvent Screening q4->s5 No

Caption: Decision matrix for selecting a solubilization method.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable primary solvent for a reaction.

  • Preparation: Place a small, consistent amount (e.g., 10 mg) of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the solubility table (e.g., acetonitrile, ethanol, DCM, THF, toluene).

  • Room Temperature Test: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record solubility (e.g., fully dissolved, partially soluble, insoluble).

  • Heating Test: For vials where the compound was not fully soluble, warm them gently in a water bath or on a hot plate to ~50-60°C. Record any changes in solubility.

  • Selection: Choose the solvent that provides complete dissolution at the lowest practical temperature and is compatible with your reaction conditions.

Protocol 2: Application of a Co-solvent System

Objective: To enhance solubility in a primary solvent that offers poor but acceptable performance.

  • Setup: In the reaction vessel, suspend this compound in the chosen primary solvent (e.g., toluene).

  • Co-solvent Addition: While stirring vigorously, add a high-boiling point, highly polar co-solvent (e.g., DMF, NMP, or DMSO) dropwise.[8]

  • Observation: Continue adding the co-solvent until the solid fully dissolves. Typically, a final concentration of 5-20% (v/v) of the co-solvent is sufficient.[19]

  • Caution: Ensure the co-solvent will not interfere with the reaction chemistry or complicate product purification.

Protocol 3: Utilizing Sonication for Dissolution

Objective: To facilitate dissolution using mechanical energy, avoiding heat.

  • Preparation: Combine this compound and the chosen solvent in the reaction vessel.

  • Sonication: Place the vessel into an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.

  • Operation: Turn on the sonicator. The high-frequency agitation will help break apart solid particles and increase their surface area, enhancing the rate of dissolution.[2][7]

  • Monitoring: Continue sonication until the solid is fully dissolved or for a set period (e.g., 15-30 minutes) before starting the reaction. This can often be done at the start of the reaction itself.

References

Identifying and minimizing side products in Ethyl 2-amino-5-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-amino-5-chlorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you identify and minimize the formation of common side products, thereby improving yield, purity, and the overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does its structure influence reactivity?

The molecule has two primary reactive sites: the nucleophilic aromatic amine (-NH₂) at the C2 position and the electrophilic carbonyl carbon of the ethyl ester (-COOEt) at the C1 position.

  • Amino Group (-NH₂): This is the most common site for reactions such as N-acylation, amide bond formation, diazotization, and alkylation. The electron-donating nature of the amino group activates the aromatic ring, while the adjacent ester group provides some steric hindrance.

  • Ethyl Ester Group (-COOEt): This group is susceptible to hydrolysis under both acidic and basic conditions, which can be an undesirable side reaction or a deliberate synthetic step to yield 2-amino-5-chlorobenzoic acid[1].

  • Aromatic Ring: The benzene ring itself can undergo electrophilic substitution, though the positions are directed by the existing substituents.

Q2: What are the best general practices for monitoring reactions involving this compound?

Effective reaction monitoring is crucial for optimizing outcomes. We recommend the following:

  • Thin-Layer Chromatography (TLC): TLC is the most common and rapid method. A typical eluent system for this class of compounds is a mixture of ethyl acetate and hexanes (e.g., 30% ethyl acetate in hexanes). Staining with potassium permanganate or visualization under UV light (254 nm) is effective for spotting the starting material and products[2].

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, a reversed-phase HPLC method is ideal. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) can effectively separate the starting material from its products and impurities[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile impurities and confirming the mass of the desired product[3].

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of the reagent, store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light. While stable under normal conditions, prolonged exposure to moisture can lead to slow hydrolysis of the ester.

Troubleshooting Guide: Side Products in Key Reactions

This section addresses specific side products encountered during the two most common transformations of this compound: Amide Bond Formation and Diazotization .

Amide Bond Formation (Acylation)

This reaction is fundamental for building more complex molecules. However, several side reactions can compromise the yield and purity.

Q: My amide coupling reaction shows low conversion, with significant unreacted amine starting material. What is the likely cause?

A: This is a common issue often related to insufficient activation of the carboxylic acid coupling partner or suboptimal reaction conditions.

  • Causality: For an amide bond to form, the carboxylic acid must be converted into a more electrophilic species (like an acyl chloride or an activated ester) that the relatively nucleophilic 2-amino group can attack. If this activation is incomplete, the reaction will stall[4][5].

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For standard couplings, ensure your reagents (e.g., EDC/HOBt, HATU) are fresh. If these fail, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a more robust activation method[2][6].

    • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid. Always add the activated acid (or acyl chloride) to the solution containing this compound, not the other way around. This maintains a higher concentration of the amine relative to the highly reactive electrophile, minimizing side reactions.

    • Base Selection: When using an acyl chloride, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic[4][7].

    • Solvent and Temperature: Ensure you are using an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). While many reactions proceed at room temperature, gentle heating (40-50 °C) may be required for less reactive coupling partners.

Troubleshooting Workflow: Low Amide Coupling Yield

Caption: Troubleshooting logic for low conversion in amide coupling reactions.

Q: I'm observing a significant byproduct corresponding to the hydrolysis of the ethyl ester (2-amino-5-chlorobenzoic acid). How can I prevent this?

A: Ester hydrolysis is typically caused by the presence of water combined with overly acidic or basic conditions, especially with prolonged reaction times or heating.

  • Causality: The ester functional group is labile. The presence of strong acids or bases catalyzes its cleavage to the corresponding carboxylic acid and ethanol[1].

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

    • Control pH during Workup: During aqueous workup, avoid washing with strong acidic or basic solutions. Use a saturated sodium bicarbonate (NaHCO₃) solution for neutralization, as it is a weaker base than sodium hydroxide[2].

    • Limit Reaction Temperature and Time: If possible, run the reaction at room temperature. If heating is necessary, monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Diazotization and Sandmeyer-Type Reactions

The conversion of the amino group to a diazonium salt (-N₂⁺) opens up a vast array of synthetic possibilities, including the introduction of halides, cyano, or hydroxyl groups. However, diazonium salts are notoriously unstable.

Q: My Sandmeyer reaction is producing a large amount of Ethyl 5-chloro-2-hydroxybenzoate (phenolic byproduct). How can I suppress this?

A: This is the most common and significant side reaction in diazotization chemistry. It occurs when the diazonium salt reacts with water instead of the intended nucleophile (e.g., CuCl, CuBr).

  • Causality: The diazonium group is an excellent leaving group (N₂ gas). Water can act as a nucleophile, attacking the aromatic ring and displacing the N₂ group, leading to phenol formation. This process is highly temperature-dependent[8][9].

  • Critical Control Parameters:

    • Strict Temperature Control: This is the single most important factor. The diazotization must be performed at 0-5 °C using an ice-salt bath. Do not let the temperature rise above 5 °C at any point until the diazonium salt has been consumed in the subsequent step[10].

    • Slow Reagent Addition: Add the sodium nitrite (NaNO₂) solution dropwise to the acidic solution of the amine. A rapid addition can cause localized heating, promoting decomposition.

    • Acid Choice: Use a non-nucleophilic strong acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). While HCl is common, excess chloride ions can sometimes interfere.

    • Efficient Trapping: Have the solution of your nucleophile (e.g., CuCl in HCl) ready and cold. Add the freshly prepared, cold diazonium salt solution to the nucleophile solution promptly. Do not let the diazonium salt solution sit for extended periods.

Reaction Pathway: Desired Product vs. Phenol Side Product dot

// Node Definitions StartingMaterial [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="NaNO₂, H₂SO₄\n0-5 °C", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Aryl Diazonium Salt\n(Unstable Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sandmeyer [label="Sandmeyer Reaction\n(e.g., + CuCl)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Side Reaction\n(+ H₂O, > 5 °C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(e.g., Ethyl 2,5-dichlorobenzoate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product\n(Ethyl 5-chloro-2-hydroxybenzoate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections StartingMaterial -> Reagents [dir=none]; Reagents -> Diazonium; Diazonium -> Sandmeyer [label=" Desired Pathway"]; Diazonium -> Hydrolysis [label=" Undesired Pathway"]; Sandmeyer -> Product; Hydrolysis -> SideProduct; }

References

Improving the stability of Ethyl 2-amino-5-chlorobenzoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl 2-amino-5-chlorobenzoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to design robust and reproducible experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work. Each problem is followed by an analysis of potential causes and actionable protocols for resolution.

Issue 1: My solution of this compound is turning yellow or brown over time.

Potential Causes:

  • Oxidation: The primary cause of discoloration in aromatic amines is atmospheric oxidation.[1] The amino group (-NH₂) on the benzene ring is susceptible to oxidation, which forms highly colored quinone-imine type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Photodegradation: As a derivative of p-aminobenzoic acid (PABA), this molecule is inherently sensitive to light, particularly UV radiation.[2][3] Light exposure can generate free radicals, initiating a cascade of degradation reactions that produce colored byproducts.[4]

Recommended Actions & Protocols:

  • Implement Inert Atmosphere Techniques: The most effective way to prevent oxidation is to eliminate oxygen from the solution and its storage environment.

  • Protect from Light: All solutions should be prepared and stored in containers that block light.

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

  • Solvent Deoxygenation:

    • Select a suitable, high-purity solvent (e.g., HPLC-grade Acetonitrile or Ethanol). The compound has limited solubility in pure water.[5]

    • Pour the required volume of solvent into a flask with a side-arm.

    • Sparge the solvent by bubbling a stream of inert gas (Nitrogen or Argon) through it for at least 15-30 minutes. This displaces dissolved oxygen.

  • Weighing and Dissolution:

    • Perform all manipulations in a glove box or under a steady stream of inert gas to minimize air exposure.

    • Weigh the desired amount of this compound into a clean, dry amber glass vial or a clear vial wrapped completely in aluminum foil.

    • Add the deoxygenated solvent to the vial and seal immediately with a Teflon-lined cap.

    • Gently sonicate or vortex if necessary to fully dissolve the compound.

  • Storage:

    • Before final storage, flush the headspace of the vial with the inert gas for 10-15 seconds.

    • Store the sealed vial at recommended temperatures (typically 2-8°C) in a dark location.[6]

Issue 2: HPLC analysis shows a new, more polar peak appearing, consistent with 2-amino-5-chlorobenzoic acid.

Potential Causes:

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid (2-amino-5-chlorobenzoic acid) and ethanol.[5] This reaction can be catalyzed by both acidic and basic conditions.[7][8]

    • Acid-Catalyzed Hydrolysis: In the presence of acid (H⁺), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7][9]

    • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (OH⁻), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[9]

Recommended Actions & Protocols:

  • Control the pH of Aqueous Solutions: Maintaining a stable, near-neutral pH is the most critical factor in preventing hydrolysis. The stability of similar compounds is known to be highly pH-dependent.[3][10]

  • Use Anhydrous Solvents: If the experimental conditions permit, using anhydrous organic solvents will eliminate the water required for hydrolysis. Ensure solvents are sourced from a sealed bottle or properly dried before use.

Table 1: pH-Related Considerations for Solution Stability

pH RangePredominant RiskChemical RationaleMitigation Strategy
< 4 Acid-Catalyzed HydrolysisProtonation of the carbonyl oxygen increases its susceptibility to nucleophilic attack by water.[7]Buffer the solution to pH 5-7. Use a non-nucleophilic buffer (e.g., phosphate or citrate).
4 - 7 Optimal Stability Zone Minimizes both acid and base catalysis.Prepare and store solutions within this pH range.
> 8 Base-Catalyzed HydrolysisDirect nucleophilic attack by hydroxide ions on the carbonyl carbon leads to rapid, irreversible hydrolysis.[9]Buffer the solution to pH 5-7. Avoid alkaline conditions.
Issue 3: A precipitate has formed in my refrigerated solution.

Potential Causes:

  • Low Solubility at Reduced Temperatures: The solubility of most organic compounds, including this compound, decreases as the temperature is lowered. A solution that is stable and clear at room temperature may become supersaturated and precipitate when refrigerated.

  • Formation of an Insoluble Degradant: As discussed in Issue 2, hydrolysis produces 2-amino-5-chlorobenzoic acid. This carboxylic acid has different solubility properties than the parent ester and may be less soluble in the chosen solvent system, causing it to precipitate out of solution.

Recommended Actions & Protocols:

  • Verify Compound Integrity:

    • Allow the solution to warm to room temperature to see if the precipitate redissolves.

    • If it redissolves, the issue is likely temperature-dependent solubility. Consider preparing a slightly less concentrated stock solution or storing at a controlled room temperature if stability data permits.

    • If it does not redissolve, filter a small aliquot of the suspension and analyze both the supernatant and the redissolved solid (in a suitable solvent) by HPLC or LC-MS to identify the components. This will confirm if the precipitate is the parent compound or a degradant.[11][12]

  • Adjust Solvent System: If the precipitate is the parent compound, consider using a solvent system with higher solvating power. For mixed aqueous-organic solutions, increasing the proportion of the organic co-solvent (e.g., acetonitrile, ethanol) can improve solubility at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The three primary degradation pathways are oxidation of the amino group, light-induced photodegradation , and pH-mediated hydrolysis of the ethyl ester.[1][4][5] These pathways can lead to the formation of colored impurities, loss of potency, and the generation of 2-amino-5-chlorobenzoic acid.

G cluster_0 Degradation Triggers cluster_1 Parent Compound cluster_2 Degradation Pathways & Products O2 Oxygen (O₂) Parent This compound O2->Parent leads to Light Light (hν) Light->Parent leads to pH H₂O / H⁺ or OH⁻ pH->Parent leads to Oxidation Oxidation (Colored Quinone-Imine Products) Parent->Oxidation Photodegradation Photodegradation (Radical Species, Polymers) Parent->Photodegradation Hydrolysis Hydrolysis (2-Amino-5-chlorobenzoic Acid) Parent->Hydrolysis

Caption: Primary degradation pathways for this compound.

Q2: Which solvents are recommended for preparing solutions?

The choice of solvent depends on the application. The compound is generally soluble in organic solvents.[5]

Table 2: Recommended Solvents and Key Considerations

SolventSuitabilityConsiderations
Acetonitrile ExcellentGood solvating power. Use HPLC grade. Should be deoxygenated for optimal stability.
Ethanol ExcellentGood solvating power. Use absolute (anhydrous) ethanol to minimize hydrolysis risk.
DMSO GoodHigh solvating power. Must use anhydrous grade and store properly as it is hygroscopic.
Water PoorVery limited solubility. Requires a co-solvent and strict pH control (buffer at pH 5-7).

Q3: How can I set up an experiment to proactively test the stability of my formulation?

This is accomplished through a forced degradation study . The goal is to intentionally stress the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method.[13][14] These studies are a cornerstone of pharmaceutical development and are recommended by ICH guidelines.[15]

Protocol 2: Overview of a Forced Degradation Study

Objective: To generate likely degradation products and confirm the analytical method can separate them from the parent peak. A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[16]

  • Prepare Solutions: Prepare several identical solutions of this compound in a suitable solvent system. Keep one as an unstressed control.

  • Apply Stress Conditions (in separate vials):

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat gently (e.g., 60°C) and sample over time (e.g., 2, 8, 24 hours).[14]

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature and sample over time.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample over time.

    • Thermal Stress: Heat a solution at an elevated temperature (e.g., 70-80°C) and sample over time.

    • Photostability: Expose a solution to a controlled light source as specified in ICH Q1B guidelines.

  • Analysis: Analyze all samples, including the control, by a high-resolution chromatographic method (e.g., HPLC-UV/DAD or LC-MS).

  • Evaluation: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main compound peak. Peak purity analysis (using a Diode Array Detector) should be performed to confirm the main peak is not co-eluting with any degradants.

G Start Solution Instability Observed (e.g., color change, new peak) Check_Light Is the solution protected from light? Start->Check_Light Check_O2 Was an inert atmosphere used? Check_Light->Check_O2 Yes Action_Light Action: Store in amber vial or wrap in foil. Check_Light->Action_Light No Check_pH Is the pH controlled (for aqueous solutions)? Check_O2->Check_pH Yes Action_O2 Action: Use deoxygenated solvents and an inert (N₂/Ar) headspace. Check_O2->Action_O2 No Action_pH Action: Buffer solution to pH 5-7. Check_pH->Action_pH No Action_Temp Action: Confirm storage temp is appropriate (e.g., 2-8°C) and check solubility. Check_pH->Action_Temp Yes

Caption: A logical workflow for troubleshooting solution instability.

References

Troubleshooting guide for Ethyl 2-amino-5-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of pharmaceuticals and other fine chemicals, Ethyl 2-amino-5-chlorobenzoate requires a robust and well-understood synthetic protocol. This guide, structured for researchers and drug development professionals, provides in-depth troubleshooting for its common synthesis via Fischer esterification, focusing on the causality behind experimental choices to ensure procedural success.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most prevalent and industrially scalable method is the Fischer-Speier Esterification (commonly known as Fischer Esterification).[1] This reaction involves heating the starting material, 2-amino-5-chlorobenzoic acid, with a large excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and specific strategies are employed to drive it toward the formation of the desired ethyl ester product.[3]

Q2: Why is a strong acid catalyst essential for the Fischer esterification?

The acid catalyst plays a critical dual role. First, it protonates the carbonyl oxygen of the carboxylic acid.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[3][6] Second, because the starting material contains a basic amino group, a portion of the acid catalyst is consumed in an acid-base reaction, forming an ammonium salt.[6][7] Therefore, a sufficient quantity of acid is necessary to both neutralize the amino group and effectively catalyze the esterification.[7]

Q3: How does the reversible nature of the reaction impact the synthesis strategy?

Fischer esterification is a classic equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3][5] To achieve a high yield, the equilibrium must be shifted to the product side, in accordance with Le Chatelier's Principle.[8] This is typically accomplished in two ways:

  • Using an Excess of a Reactant: Employing a large excess of one reactant, usually the more cost-effective one (in this case, ethanol), drives the reaction forward.[3][6] Ethanol can conveniently also serve as the reaction solvent.[9]

  • Removing a Product as it Forms: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) and pulls the equilibrium towards the ester product.[3][4] This can be achieved using a Dean-Stark apparatus, which physically separates water via azeotropic distillation.[10][11][12]

Troubleshooting Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion, but the isolated yield is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is the most frequent issue and typically points to problems with the reaction equilibrium or the work-up procedure.

  • Cause A: Unfavorable Equilibrium: The reaction did not sufficiently proceed to the product side.

    • Solution: Increase the excess of ethanol. While it often serves as the solvent, using a 10- to 20-fold molar excess relative to the carboxylic acid is recommended.[1] If yield is still low, employ a Dean-Stark trap with a co-solvent like toluene to actively remove the water byproduct and drive the reaction to completion.[11][13]

  • Cause B: Insufficient Catalyst: The basic amino group on the 2-amino-5-chlorobenzoic acid neutralizes a portion of the acid catalyst.[7] If the catalytic amount is too low, the reaction rate will be impractically slow.

    • Solution: Ensure you are using a sufficient amount of acid catalyst. For aminobenzoic acids, using a stoichiometric amount of acid is sometimes necessary to fully protonate the amine and still have enough left to catalyze the reaction.[7] A typical starting point is 0.1-0.2 equivalents of H₂SO₄, but this may need to be increased.[1]

  • Cause C: Inefficient Product Isolation: During the work-up, the product may remain in solution. The ester product, like the starting material, has a basic amino group. In the acidic reaction mixture, this group is protonated, forming a salt that is soluble in the aqueous phase.

    • Solution: After cooling the reaction, it must be neutralized with a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is approximately 8.[6][9] This deprotonates the amino group, converting the water-soluble salt into the free base form of the ester, which is insoluble in water and will precipitate out of the solution, allowing for collection by filtration.[6]

Issue 2: Reaction Mixture Darkens Significantly

Q: During reflux, my reaction mixture turned dark brown or black. What does this indicate?

A: Significant darkening, especially at high temperatures, often points to decomposition or polymerization side reactions.[7] The combination of a strong acid and prolonged heating can sometimes lead to unwanted reactions involving the aromatic ring or the amino group.[7]

  • Solution:

    • Temperature Control: Ensure the reaction is heated to a gentle reflux and not overheated. Use a heating mantle with a controller or a sand/oil bath for uniform temperature distribution.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly begin the work-up procedure. Avoid unnecessarily long reflux times.

Issue 3: Product is Oily or Fails to Solidify

Q: After neutralization, my product separated as an oil instead of a solid precipitate, making filtration difficult. What should I do?

A: This can occur if the product is impure or if the crystallization process is inhibited.

  • Solution A: Induce Crystallization:

    • Cooling: Ensure the neutralized mixture is thoroughly cooled in an ice bath to maximize precipitation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the mixture to induce crystallization.

  • Solution B: Extraction and Recrystallization: If the product remains oily, it should be extracted from the aqueous mixture.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude oily product.

    • Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data & Protocols

Optimized Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1 eq. 2-amino-5-chlorobenzoic acidLimiting reagent.
10-20 eq. Ethanol (Anhydrous)Acts as reactant and solvent; drives equilibrium.[1]
Catalyst 0.1 - 0.2 eq. H₂SO₄ (conc.)Sufficient for catalysis after amine protonation.[1] Can be increased if needed.
Temperature Reflux (~78 °C for Ethanol)Provides activation energy without causing decomposition.[9]
Reaction Time 2-4 hours (Monitor by TLC)Typical duration; avoid prolonged heating.[9]
Work-up pH ~8Ensures complete precipitation of the free ester base.[6]
Detailed Experimental Protocol: Fischer Esterification

This protocol is intended for qualified personnel in a properly equipped laboratory setting.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (1.0 eq). Add anhydrous ethanol (10-20 eq), which will serve as both the reactant and the solvent. Stir the mixture at room temperature.[1]

  • Catalyst Addition: In a fume hood, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring mixture. Caution: The addition is exothermic, and a precipitate of the aminobenzoic acid salt may form.[1][6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.[6] Monitor the reaction's progress by TLC until the starting material spot disappears.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water (approx. 3 volumes relative to the reaction mixture).[6]

  • Neutralization and Precipitation: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH of the solution is approximately 8. A precipitate of the crude ester should form.[6] Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air dry on the filter or dry it in a desiccator to yield the crude this compound. Further purification can be achieved by recrystallization.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of the ester.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Elimination cluster_final Step 5: Regeneration A Carboxylic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C + Ethanol (R'-OH) D Activated Leaving Group (-OH₂⁺) C->D H⁺ transfer E Protonated Ester D->E - H₂O F Final Ester Product (R-COOR') E->F - H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer Esterification.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving low product yield.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Equilibrium Is reaction driven to completion? Start->Check_Equilibrium Check_Catalyst Is catalyst amount sufficient? Check_Equilibrium->Check_Catalyst Yes Sol_Equilibrium Solution: 1. Use large excess of EtOH. 2. Remove H₂O with Dean-Stark trap. Check_Equilibrium->Sol_Equilibrium No Check_Workup Was work-up performed correctly? Check_Catalyst->Check_Workup Yes Sol_Catalyst Solution: Increase amount of H₂SO₄ to account for basic amino group. Check_Catalyst->Sol_Catalyst No Sol_Workup Solution: Neutralize with Na₂CO₃ to pH ~8 to precipitate the free base. Check_Workup->Sol_Workup No End Yield Optimized Check_Workup->End Yes Sol_Equilibrium->End Sol_Catalyst->End Sol_Workup->End

References

Technical Support Center: Synthesis of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and reaction condition optimization of Ethyl 2-amino-5-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The most common and direct synthetic route is the Fischer esterification of 2-amino-5-chlorobenzoic acid with ethanol, catalyzed by a strong acid.

This guide is structured as a series of questions and answers to directly address specific experimental challenges, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

The most prevalent and well-documented method is the Fischer esterification. This reaction involves heating the starting material, 2-amino-5-chlorobenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3][4] The reaction is an equilibrium process, and specific conditions are optimized to drive it toward the formation of the desired ethyl ester product.

Q2: Why is a large excess of ethanol required for this reaction?

The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[3][5]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

According to Le Châtelier's principle, to shift the equilibrium to the right and maximize the yield of the ester, one of the reactants must be used in a large excess.[4][6] Since ethanol is a relatively inexpensive and low-boiling solvent, it is typically used in large excess to serve as both a reactant and the reaction solvent, driving the equilibrium towards the product side.[5]

Q3: Why is a stoichiometric amount of acid catalyst, rather than a purely catalytic amount, often necessary?

While the esterification mechanism itself is acid-catalyzed, the starting material, 2-amino-5-chlorobenzoic acid, contains a basic amino group (-NH₂). This amino group readily reacts with the strong acid catalyst in an acid-base neutralization reaction, forming a non-nucleophilic ammonium salt.[3][5]

Ar-NH₂ + H₂SO₄ → Ar-NH₃⁺HSO₄⁻

This neutralization consumes the acid, rendering it unavailable for catalysis. Therefore, a sufficient amount of acid must be added to first neutralize the basic amino group and then provide the necessary catalytic amount to protonate the carbonyl group of the carboxylic acid, which is the key activating step in the esterification mechanism.[3]

Q4: What are the most common impurities or side-products I should be aware of?

The most common impurities include:

  • Unreacted 2-amino-5-chlorobenzoic acid: If the reaction does not go to completion, the starting material will remain.[7]

  • Dimerization/Polymerization Products: At excessively high temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of amides (from the reaction between the amino group of one molecule and the carboxylic acid of another) and other polymeric materials. This often results in the darkening of the reaction mixture.[5]

  • Di-chlorinated byproducts: Depending on the synthesis route of the starting material, impurities like 3,5-dichloroanthranilic acid might be present and carried through.[8]

Effective monitoring (e.g., by TLC) and a proper purification strategy are crucial for obtaining a high-purity final product.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: I've run the reaction, but my final yield is very low. What could have gone wrong?

Low yield is a common issue that can stem from several factors related to the reaction equilibrium, catalyst activity, or work-up procedure.

A: Let's diagnose the potential causes:

  • Cause A: Unfavorable Equilibrium or Incomplete Reaction

    • Diagnosis: Check a TLC of your crude reaction mixture. If you see a significant amount of the starting material spot, the reaction has not gone to completion.

    • Explanation: The Fischer esterification is a reversible process.[3][5] Insufficient drive to the product side will result in a mixture of starting material and product at equilibrium.

    • Solution:

      • Increase Excess Alcohol: Use a larger excess of absolute ethanol (e.g., 10-20 fold molar equivalent or more) to push the equilibrium towards the ester.

      • Remove Water: If feasible for your setup, using a Dean-Stark trap during reflux will actively remove the water byproduct, preventing the reverse reaction (ester hydrolysis).[5]

      • Increase Reaction Time: Allow the reaction to reflux for a longer period (e.g., 4-6 hours or overnight). Monitor the reaction's progress by TLC every few hours until the starting material is consumed.[6]

  • Cause B: Insufficient Acid Catalyst

    • Diagnosis: If the reaction stalls and a precipitate (the ammonium salt of the starting material) remains even after heating, you may not have added enough acid.[3]

    • Explanation: As detailed in FAQ #3, the basic amino group neutralizes the acid. An insufficient charge of H₂SO₄ will leave no free acid to catalyze the esterification.[3][5]

    • Solution: Carefully add more concentrated sulfuric acid dropwise to the cooled reaction mixture. A typical loading is 1.0 to 1.5 molar equivalents relative to the 2-amino-5-chlorobenzoic acid.

  • Cause C: Product Loss During Work-up

    • Diagnosis: If your TLC shows good conversion but the isolated yield is low, the issue likely lies in the work-up and isolation steps.

    • Explanation: The work-up is designed to separate the water-insoluble ester from the water-soluble, deprotonated starting material. Errors in pH adjustment can lead to product loss.

    • Solution: During the neutralization step with sodium carbonate (Na₂CO₃) solution, ensure the final pH is basic (pH > 8).[6] This guarantees that any unreacted carboxylic acid is converted to its water-soluble carboxylate salt, while the neutral ester precipitates and can be collected by filtration.[7] Avoid making the solution too strongly basic, which could risk hydrolyzing your newly formed ester.

G cluster_causes Potential Causes & Solutions start Low Product Yield tlc Monitor Crude Reaction by TLC start->tlc sm_present Significant Starting Material Remains tlc->sm_present Yes sm_absent Starting Material Consumed tlc->sm_absent No incomplete Cause: Incomplete Reaction Solution: • Increase Ethanol Excess • Increase Reflux Time • Remove Water (Dean-Stark) sm_present->incomplete catalyst Cause: Insufficient Catalyst Solution: • Ensure 1.0-1.5 eq. H₂SO₄ sm_present->catalyst workup Cause: Product Loss in Work-up Solution: • Check pH during neutralization (>8) • Ensure complete precipitation sm_absent->workup

Caption: Troubleshooting logic for diagnosing low yield.

Problem 2: Reaction Mixture Darkens Significantly

Q: My reaction mixture turned dark brown or black during reflux. Is this normal, and will it affect my product?

A: Significant darkening is a common observation but indicates that side reactions or decomposition are occurring.[5] While you can often still isolate the product, this degradation reduces the overall yield and purity.

  • Cause: Decomposition at High Temperatures

    • Explanation: Prolonged heating of aminobenzoic acids in the presence of a strong, concentrated acid can lead to oxidation, polymerization, or other decomposition pathways.

    • Solution:

      • Control Temperature: Use a heating mantle with a temperature controller or a sand/oil bath to maintain a gentle, controlled reflux. Avoid aggressive, localized heating.

      • Minimize Reaction Time: Monitor the reaction by TLC and stop heating as soon as the starting material is consumed. Unnecessary, prolonged heating will only promote further degradation.[5]

      • Purification: The colored impurities can often be removed during the work-up and subsequent recrystallization. Activated carbon (charcoal) can be used during recrystallization to adsorb colored byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Note: Always wear safety glasses, gloves, and a lab coat. Concentrated sulfuric acid is extremely corrosive and reacts violently with water. Handle all chemicals in a fume hood.[3]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorobenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (e.g., 50 mL, ~10-15 eq). Stir the mixture to form a slurry.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (e.g., ~1.2 eq) dropwise. A precipitate of the ammonium sulfate salt is expected to form.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The precipitate should dissolve as the reaction progresses.

  • Monitoring: Reflux for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting material spot.

  • Cooling: Once complete, remove the heating source and allow the mixture to cool to room temperature.

Caption: Standard experimental workflow for Fischer esterification.

Protocol 2: Work-up and Purification
  • Quenching: Pour the cooled reaction mixture into a beaker containing ice water (~100 mL).

  • Neutralization: While stirring, slowly add a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise. Carbon dioxide gas will evolve. Continue adding the base until gas evolution ceases and the pH of the solution is >8 (check with pH paper).[3][6]

  • Precipitation: As the acid is neutralized, the water-insoluble this compound will precipitate as a solid. Cool the mixture in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any inorganic salts.[3][5]

  • Drying: Allow the product to air dry or place it in a desiccator under vacuum.

  • Recrystallization (Optional but Recommended): Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity final product.[6]

ParameterRecommended ValueRationale
Starting Material 2-amino-5-chlorobenzoic acid1.0 equivalent
Alcohol Absolute Ethanol10-20 molar equivalents (or as solvent)
Catalyst Conc. H₂SO₄1.0 - 1.5 molar equivalents
Temperature Reflux (~78 °C)Provides activation energy for the reaction.
Reaction Time 4-6 hours (TLC monitored)Ensure reaction goes to completion.
Work-up pH > 8Ensures precipitation of ester and removal of unreacted acid.

References

Technical Support Center: Challenges in the Scale-Up Synthesis of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-5-chlorobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its structure, featuring an amino group, a chloro substituent, and an ethyl ester, makes it a versatile building block for more complex molecules.[1] While the laboratory-scale synthesis is well-established, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of large-scale this compound synthesis.

A common synthetic route involves the esterification of 2-amino-5-chlorobenzoic acid with ethanol, often catalyzed by a strong acid like sulfuric acid.[1] An alternative precursor is 5-chloroisatoic anhydride, which upon reaction with ethanol, also yields the desired product.[3] This guide will address potential issues arising from both pathways.

Core Properties of this compound
PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [4]
Appearance White to off-white crystalline powder[2]
Solubility Generally soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
Stability Sensitive to light and moisture.[1]

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the scale-up synthesis of this compound.

Problem 1: Low Reaction Yield

FAQ: My final yield of this compound is significantly lower than what I achieve on a lab scale. What are the likely causes and how can I improve it?

Low yields during scale-up can stem from several factors, from incomplete reactions to product loss during workup.

Potential Causes & Solutions:

  • Incomplete Esterification: The Fischer-Speier esterification is a reversible reaction.[5][6] On a larger scale, achieving the necessary reaction conditions to drive the equilibrium towards the product can be challenging.

    • Solution:

      • Excess Alcohol: Use a larger excess of ethanol, which acts as both a reactant and a solvent, to shift the equilibrium.[6]

      • Water Removal: Ensure efficient removal of water formed during the reaction. While challenging at scale, azeotropic distillation with a suitable solvent can be considered if the process allows.

      • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC.[7] It's possible that longer reaction times or slightly elevated temperatures (while monitoring for impurity formation) are needed at a larger scale to achieve full conversion.

  • Product Loss During Workup and Isolation: The neutralization and extraction steps are critical for isolating the product. On a large scale, inefficient phase separation or precipitation can lead to significant product loss.

    • Solution:

      • Careful Neutralization: When neutralizing the acidic reaction mixture with a base (e.g., sodium carbonate or sodium bicarbonate), add the base slowly and in portions to avoid localized high pH, which can cause hydrolysis of the ester product.[5] Monitor the pH carefully.

      • Optimized Extraction: Ensure thorough mixing during the extraction with an organic solvent (like ethyl acetate) to maximize the transfer of the product from the aqueous phase. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

      • Efficient Precipitation: If isolating the product by precipitation, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization. Seeding with a small crystal of the pure product can sometimes aid in this process.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.

    • Solution:

      • Purity of Starting Materials: Use high-purity 2-amino-5-chlorobenzoic acid or 5-chloroisatoic anhydride. Impurities in the starting materials can lead to unwanted side reactions.[8]

      • Temperature Control: Excursions in temperature during the reaction or workup can promote the formation of impurities. Ensure adequate temperature control throughout the process.

Problem 2: Product Purity Issues

FAQ: My isolated this compound is discolored (yellow or brown) and/or shows significant impurities by NMR or HPLC analysis. What are the common impurities and how can I remove them?

Product purity is paramount, especially for pharmaceutical applications.[2] Impurities can arise from unreacted starting materials, side products, or degradation.

Common Impurities & Purification Strategies:

  • Unreacted 2-amino-5-chlorobenzoic acid: This is a common impurity if the esterification reaction does not go to completion.

    • Identification: Can be detected by TLC (will have a different Rf value than the ester) or HPLC.

    • Removal:

      • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (like sodium bicarbonate solution) can help remove the unreacted acidic starting material.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a highly effective method for removing this impurity.[9]

  • Di-acylated Byproducts or Other Condensation Products: Under certain conditions, side reactions between the starting materials can occur.[10]

    • Identification: These are often higher molecular weight impurities and can be identified by techniques like GC-MS.

    • Removal: Column chromatography is the most effective method for removing structurally similar impurities.[9] However, for large-scale production, optimizing the reaction conditions to minimize their formation is the preferred approach.

  • Colored Impurities: Discoloration is often due to oxidation or other degradation products.

    • Solution:

      • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[11]

      • Inert Atmosphere: If oxidation is suspected, consider running the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Challenges with the 5-Chloroisatoic Anhydride Route

FAQ: I am using 5-chloroisatoic anhydride as my starting material and am having trouble with the ring-opening and esterification step. What are the key parameters to control?

5-Chloroisatoic anhydride is an effective precursor, but the ring-opening reaction needs to be carefully controlled.[3]

Key Considerations:

  • Reaction Temperature: The reaction of 5-chloroisatoic anhydride with ethanol is often carried out at elevated temperatures. However, excessive heat can lead to the formation of byproducts. Careful temperature control is crucial.

  • Complete Ring Opening: Ensure that the ring-opening is complete before proceeding with the workup. Incomplete reaction will leave unreacted starting material, complicating purification. Monitoring the reaction by TLC or HPLC is recommended.

  • Purity of 5-Chloroisatoic Anhydride: The purity of the starting anhydride is critical. It can be prepared from 2-amino-5-chlorobenzoic acid and a reagent like triphosgene.[3] Ensure the anhydride is free of unreacted starting material and other impurities.

Problem 4: Safety and Handling at Scale

FAQ: What are the primary safety concerns when scaling up the synthesis of this compound?

Scaling up any chemical process introduces new safety considerations.

Key Safety Points:

  • Corrosive Reagents: The use of concentrated sulfuric acid as a catalyst requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[12][13] Ensure adequate ventilation and have appropriate spill kits readily available.

  • Exothermic Reactions: The addition of sulfuric acid to ethanol is exothermic.[6] At a large scale, this heat generation can be significant. Add the acid slowly and with efficient cooling to maintain control of the reaction temperature.

  • Handling of Solids: this compound and its precursors are often fine powders.[2] Avoid generating dust during handling to minimize inhalation.[12] Use appropriate respiratory protection if necessary.

  • Waste Disposal: The acidic and basic aqueous waste generated during the workup must be neutralized and disposed of in accordance with local regulations.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Amino-5-chlorobenzoic Acid

This protocol describes a general procedure for the esterification of 2-amino-5-chlorobenzoic acid with ethanol.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate Solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-5-chlorobenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic, so control the rate to maintain the temperature below 40°C. A precipitate of the aminobenzoic acid salt may form.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[6][7]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a larger vessel containing ice water.

  • Neutralization: While stirring, carefully add 10% sodium carbonate solution in portions until the evolution of CO₂ gas ceases and the pH of the mixture is approximately 8.[14] The product will precipitate as a solid.

  • Extraction (Alternative to Precipitation): Alternatively, after quenching in ice water, extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis from 5-Chloroisatoic Anhydride

This protocol outlines the synthesis via the ring-opening of 5-chloroisatoic anhydride.

Materials:

  • 5-Chloroisatoic anhydride[15][16][17]

  • Absolute Ethanol

  • Triethylamine (optional, as a base)

  • Ethyl Acetate

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, suspend 5-chloroisatoic anhydride (1.0 eq) in absolute ethanol (10-20 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC. The evolution of CO₂ will be observed.

  • Solvent Removal: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Reaction Workflow: Fischer-Speier Esterification

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Mix 2-Amino-5-chlorobenzoic Acid and Ethanol add_catalyst Slowly Add Conc. H₂SO₄ (Control Temperature) start->add_catalyst reflux Heat to Reflux (78°C, 4-8h) add_catalyst->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench in Ice Water cool->quench neutralize Neutralize with Na₂CO₃ (pH ~8) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

G start Low Yield Observed check_completion Is the reaction complete (by TLC/HPLC)? start->check_completion check_workup Was significant product lost during workup/isolation? check_completion->check_workup Yes incomplete_sol Solution: - Increase reaction time/temp - Use larger excess of ethanol - Ensure efficient water removal check_completion->incomplete_sol No check_impurities Are significant side products observed? check_workup->check_impurities No workup_sol Solution: - Optimize neutralization pH - Perform multiple extractions - Ensure complete precipitation check_workup->workup_sol Yes purity_sol Solution: - Check purity of starting materials - Optimize temperature control check_impurities->purity_sol Yes end Consult further analytical data check_impurities->end No

References

HPLC method development for Ethyl 2-amino-5-chlorobenzoate purity analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to developing and troubleshooting a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 2-amino-5-chlorobenzoate.

Technical Support Center: HPLC Method for this compound

Welcome to the technical support center for the HPLC purity analysis of this compound (CAS: 63243-75-4). This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and stability-indicating method for this important chemical intermediate. Here, we synthesize foundational chromatographic principles with field-proven troubleshooting strategies to empower you to develop a high-quality analytical method and efficiently resolve common issues.

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute. An effective HPLC method must not only quantify the main component but also separate it from process-related impurities and any degradants that may form during storage or under stress conditions. This ensures the safety, efficacy, and stability of the final drug product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of an HPLC analysis for this compound.

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The compound's aromatic structure and moderate polarity make it ideal for separation on a C18 stationary phase. A gradient elution is recommended to ensure that both polar and non-polar impurities are eluted and resolved effectively.

A recommended starting point is summarized in the table below. This method should serve as a solid foundation for further optimization and validation.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 4.6 mm x 150 mm, 3.5 or 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring. A shorter column (150 mm) with smaller particles (3.5 µm) offers a good balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water or 20mM Potassium Phosphate, pH 3.0The amino group on the analyte requires an acidic pH to ensure it is protonated, which minimizes peak tailing caused by interaction with residual silanols on the column.[1] Formic acid is volatile and MS-compatible, while a phosphate buffer provides robust pH control.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good peak shapes and baseline stability.
Gradient Program 5% B to 95% B over 20 minutesA broad gradient ensures elution of a wide range of potential impurities. The initial low organic concentration helps retain early-eluting polar impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape, reduces mobile phase viscosity, and enhances reproducibility.[2]
Injection Volume 10 µLA 10 µL injection is a good starting point to avoid column overload while providing sufficient signal.
Detector UV/DAD at ~254 nm and ~310 nmThe aromatic structure suggests strong absorbance in the UV region. A Diode Array Detector (DAD) is recommended to monitor at multiple wavelengths and assess peak purity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.[3]

Q2: Why is controlling the mobile phase pH so critical for this analysis?

A2: this compound contains a primary aromatic amine group. At a neutral or basic pH, this amine group can interact with free silanol groups (Si-OH) on the surface of the silica-based stationary phase. This secondary interaction is a primary cause of severe peak tailing, which compromises resolution and quantification accuracy.[1] By maintaining an acidic mobile phase (e.g., pH 2.5-3.5), the amine group is protonated (-NH3+), which significantly reduces its interaction with the silanol groups, leading to sharper, more symmetrical peaks.

Q3: What are the likely impurities I should be looking for?

A3: Impurities can originate from the synthesis process or from degradation.

  • Process-Related Impurities: These include unreacted starting materials, such as 2-amino-5-chlorobenzoic acid [4], or by-products from side reactions. The specific impurities will depend on the synthetic route used.[5][6]

  • Degradation Products: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 2-amino-5-chlorobenzoic acid . This can be accelerated by acidic or basic conditions.[7] Forced degradation studies, as mandated by ICH guidelines, are essential to identify other potential degradants (e.g., from oxidation or photolysis).[8][9]

Q4: What system suitability tests (SSTs) should I perform?

A4: System suitability testing is mandatory to ensure the chromatographic system is performing adequately before running any samples.[10][11] Key SST parameters, based on USP <621> and ICH guidelines, are outlined below.[12][13][14]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) Tailing factor ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing, while < 1 indicates fronting. Essential for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency. Higher numbers indicate sharper peaks and better column performance.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation between adjacent peaks, which is critical for accurate quantification of impurities.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injections (area and retention time)Demonstrates the precision of the system. Ensures that results are reproducible over a short period.

Part 2: Troubleshooting Guide

This section provides a structured, question-and-answer approach to diagnosing and resolving specific problems you may encounter during method development or routine analysis.

Category 1: Peak Shape Problems

Q: My main peak for this compound is tailing significantly. What are the causes and how do I fix it?

A: Peak tailing for this compound is almost always due to secondary interactions between the basic amine group and acidic silanol groups on the column packing.

Diagnostic Steps & Solutions:

  • Check Mobile Phase pH: Is the pH at least 2 units below the pKa of the analyte's amino group? If the pH is too high, the amine is not fully protonated.

    • Solution: Lower the mobile phase pH. Using a buffer at pH 2.5-3.0 is highly effective. Ensure your buffer concentration is adequate (10-25 mM) to provide sufficient buffering capacity.[1]

  • Evaluate Column Type: Are you using an older, "Type A" silica column? These have a higher concentration of acidic silanol groups.

    • Solution: Switch to a modern, high-purity "Type B" silica column that is end-capped. End-capping neutralizes most of the active silanol sites.

  • Consider a Mobile Phase Additive: If pH adjustment is insufficient, a competitive base can be used.

    • Solution: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the silanol sites, shielding the analyte from these interactions. Note that TEA can suppress ionization in MS detectors.

  • Check for Column Contamination: Has the column been used with strongly basic compounds previously?

    • Solution: Dedicate a column specifically for this analysis or perform a rigorous column cleaning procedure.

Below is a DOT script visualizing the troubleshooting logic for peak tailing.

G start Peak Tailing Observed check_ph Q: Is Mobile Phase pH < 3.5? start->check_ph adjust_ph A: Lower pH to 2.5-3.0 with acid/buffer. check_ph->adjust_ph No check_column Q: Using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column change_column A: Switch to a high-purity, end-capped column. check_column->change_column No check_additive Q: Is peak shape still poor? check_column->check_additive Yes change_column->check_additive check_overload Q: Is sample concentration too high? check_additive->check_overload Yes resolved Problem Resolved check_additive->resolved No add_additive A: Add 0.1% Triethylamine (TEA) to mobile phase. dilute_sample A: Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting workflow for aromatic amine peak tailing.

Q: My peaks are fronting. What does this mean?

A: Peak fronting is typically caused by sample overload or poor sample solubility in the mobile phase.

Diagnostic Steps & Solutions:

  • Sample Concentration: The most common cause is injecting too much sample mass onto the column, saturating the stationary phase.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the gradient starts at 5% Acetonitrile), it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[3]

Category 2: Retention & Resolution Problems

Q: My retention times are shifting from one injection to the next. How can I improve reproducibility?

A: Retention time instability points to a problem with the system's ability to deliver a consistent mobile phase composition or flow rate, or to maintain a stable temperature.

Diagnostic Steps & Solutions:

  • Column Equilibration: Is the column fully equilibrated before each injection? This is especially important for gradient methods.

    • Solution: Ensure the post-run equilibration time is sufficient, typically 5-10 column volumes. For a 150x4.6 mm column at 1.0 mL/min, this is about 5-10 minutes.

  • Mobile Phase Preparation: Are the mobile phases prepared fresh and degassed properly?

    • Solution: Prepare fresh mobile phase daily. Air bubbles in the pump can cause pressure fluctuations and inconsistent flow, leading to shifting retention times.[2] Use an online degasser or degas solvents by sonication or helium sparging.

  • Pump Performance: Check for pressure fluctuations. A healthy pump should show very stable pressure.

    • Solution: If the pressure is fluctuating, there may be an air bubble or a faulty check valve. Purge the pump to remove bubbles. If the problem persists, the pump may require maintenance (e.g., replacing seals or check valves).[3]

  • Column Temperature: Is the column compartment temperature stable?

    • Solution: Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30 °C). Fluctuations in ambient temperature can affect retention times.[2]

Q: I am not getting enough resolution between my main peak and a critical impurity. What should I do?

A: Improving resolution requires modifying the chromatography to increase the separation factor (selectivity), efficiency, or retention.

Diagnostic Steps & Solutions:

  • Optimize the Gradient: A shallow gradient provides better resolution.

    • Solution: Decrease the slope of your gradient around the elution time of the critical pair. For example, if the peaks elute at 40% Acetonitrile, change the gradient from "5-95% B in 20 min" to "30-50% B in 20 min".

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: Try replacing acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent. Sometimes a ternary mixture (Water/Acetonitrile/Methanol) can provide unique selectivity.

  • Change Column Chemistry: If mobile phase optimization is not enough, a different stationary phase may be required.

    • Solution: Try a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms (e.g., pi-pi interactions) that can alter the elution order and improve the resolution of aromatic compounds.

  • Increase Efficiency: While less impactful on selectivity, higher efficiency (sharper peaks) can improve resolution.

    • Solution: Use a longer column (e.g., 250 mm) or a column with smaller particles (e.g., < 3 µm), but be aware this will increase backpressure.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

To ensure the analytical method is "stability-indicating," forced degradation studies must be performed as described in ICH guideline Q1B.[8][9][15][16] The goal is to achieve 5-20% degradation of the active substance.[16]

Objective: To generate potential degradation products and demonstrate that they are resolved from the main peak of this compound.

Procedure:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration (~0.1 mg/mL).

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase. The ester linkage is particularly susceptible to base hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to UV light (e.g., 254 nm) and white light for a period compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a DAD detector.

Evaluation:

  • Assess peak purity of the main peak in all stressed samples to ensure no co-eluting degradants.

  • Ensure all major degradation products are well-resolved (Rs > 2.0) from the parent peak.

  • Calculate the mass balance to account for the loss of the parent compound and the formation of degradants.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1B) cluster_analysis Analysis & Evaluation prep_stock Prepare 1 mg/mL Stock Solution of Analyte acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxide Oxidation (3% H2O2, RT) prep_stock->oxide thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo analyze Analyze Stressed & Control Samples by HPLC-DAD acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity, Resolution (Rs > 2.0), and Mass Balance analyze->evaluate pass Method is Stability-Indicating evaluate->pass Criteria Met fail Method Requires Optimization evaluate->fail Criteria Not Met

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Recrystallization of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-5-chlorobenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] The purity of this intermediate is paramount, as it directly impacts the quality, efficacy, and safety profile of the final active pharmaceutical ingredient (API).[3] Recrystallization is one of the most fundamental and effective unit operations for purifying solid organic compounds like this compound, enabling the removal of process-related impurities.[3][4]

This guide serves as a technical support resource for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this specific molecule. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[5][6]
Molecular Weight 199.63 g/mol [7][8]
Boiling Point 307.6°C at 760 mmHg (Predicted: 331.3°C)[5][9]
Density 1.262 g/cm³[5]
Appearance White to light yellow crystalline solid[1]
CAS Number 63243-75-4[10][11]

Recrystallization Workflow Overview

The following diagram outlines the standard workflow for the single-solvent recrystallization process. Each step presents potential challenges that are addressed in the subsequent troubleshooting guide.

G cluster_prep Preparation cluster_proc Process cluster_val Validation SolventScreen 1. Solvent Screening ChooseSolvent 2. Select Optimal Solvent SolventScreen->ChooseSolvent Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent ChooseSolvent->Dissolve HotFiltration 4. Hot Filtration (to remove insoluble impurities) Dissolve->HotFiltration Cooling 5. Slow Cooling (induces crystallization) HotFiltration->Cooling Collect 6. Collect Crystals (vacuum filtration) Cooling->Collect Rinse 7. Rinse with Ice-Cold Solvent Collect->Rinse Dry 8. Dry Crystals Rinse->Dry Purity 9. Assess Purity (HPLC, Melting Point) Dry->Purity Yield 10. Calculate Yield Dry->Yield

Caption: General workflow for recrystallization.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What causes this and how can I fix it?

A1: "Oiling out" is a common problem, especially with aromatic amines, where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[12] This typically occurs when the solute precipitates from the solution at a temperature above its melting point, often due to a highly concentrated solution or excessively rapid cooling.[13]

Causality: The high concentration of the solute significantly depresses the melting point of the solid-liquid eutectic. If the solution becomes supersaturated at a temperature above this depressed melting point, the compound will separate as a liquid (oil) rather than a solid.

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[12][14] This ensures that the solution becomes saturated at a lower temperature.

  • Slow Down Cooling: Oiling out is exacerbated by rapid cooling.[12] After dissolving, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[14] Once at room temperature, cooling can be gradually continued in an ice bath.[12]

  • Change Solvent System: If the problem persists, the chosen solvent may be too "good." Consider switching to a solvent in which the compound is slightly less soluble or using a mixed-solvent system.

Q2: I've cooled my solution, but no crystals have formed. What are my next steps?

A2: The failure to crystallize upon cooling indicates that the solution is supersaturated but lacks the necessary activation energy for nucleation (the initial formation of crystals).

Causality: Crystal formation requires both supersaturation and nucleation sites. Sometimes, a solution can remain in a stable supersaturated state without spontaneously forming crystals, especially if the solution is very clean and the flask surface is smooth.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[14] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution.[14] This seed crystal acts as a template, bypassing the initial nucleation energy barrier and triggering rapid crystal growth.[4]

  • Reduce Solvent Volume: You may have used too much solvent.[13][15] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[14]

  • Cool to a Lower Temperature: Ensure you have cooled the solution sufficiently. A mixture of ice and water is more effective than ice alone for achieving 0°C.[16]

Q3: My final yield is very low. What are the likely causes?

A3: A low yield is a frequent issue in recrystallization, often stemming from technique rather than a fundamental problem with the process. In any recrystallization, some product loss is inevitable due to the compound's finite solubility even in the cold solvent.[15]

Causality: The goal is to maximize the difference in solubility between the hot and cold solvent while minimizing the amount of solvent used. Deviations from this principle lead to product loss.

Common Errors:

  • Using Excess Solvent: Dissolving the crude material in too much solvent is the most common cause of low yield.[15] The solution may not become sufficiently saturated upon cooling, leaving a significant amount of product dissolved. Always use the minimum amount of boiling solvent.

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost. This happens if the solution cools too quickly in the funnel.[13][16] To prevent this, use a stemless funnel, keep the receiving flask on a hot plate to allow solvent vapors to heat the funnel, and use a slight excess of solvent (which can be boiled off later).[16]

  • Incomplete Cooling: Not cooling the solution to a sufficiently low temperature (e.g., 0-4°C) will result in more product remaining in the mother liquor.[15]

  • Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[15]

Q4: How do I select the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Solvent Selection Protocol:

  • Initial Assessment: Based on the structure of this compound (an aromatic ester with an amino group), polar protic solvents like ethanol and methanol, or mixtures with water, are good starting points. Ethyl acetate is also a plausible candidate.

  • Small-Scale Testing:

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, it's not a suitable solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[15]

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarOften a good choice for aromatic amines. An ethanol/water mixture can be highly effective.[17]
Methanol 65PolarSimilar to ethanol, but more volatile. A methanol/water system can also be used.[18]
Ethyl Acetate 77Mid-PolarCan be effective; often provides good crystal quality.
Isopropanol 82PolarAnother alcohol that can be effective, with a slightly higher boiling point.
Water 100Very PolarThe compound is likely only slightly soluble in water, making it a potential anti-solvent.[1]
Q5: How can I verify the purity of my recrystallized product?

A5: Purity assessment is a critical final step. No purification is complete until the purity has been validated.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a robust quantitative technique.[19] A reversed-phase HPLC method using a C18 column with a mobile phase like acetonitrile/water and UV detection is suitable for determining the purity of this compound and quantifying any remaining impurities.[19]

  • Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. Impurities typically depress and broaden the melting range. Compare the experimental melting point to the literature value. The precursor, 2-amino-5-chlorobenzoic acid, has a distinct melting point of 204-209°C, which should be absent in the final product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[19]

Troubleshooting Decision Tree

If you encounter a problem, use the following decision tree to diagnose the issue and find a potential solution.

G Start Start: Solution is cooled CrystalsForm Crystals Formed? Start->CrystalsForm GoodCrystals Proceed to Filtration & Drying CrystalsForm->GoodCrystals Yes NoCrystals Supersaturated Solution CrystalsForm->NoCrystals No OiledOut Oiled Out? OiledOut->GoodCrystals No, crystals are fine IsOiled Compound Oiled Out OiledOut->IsOiled Yes LowYield Low Yield? LowYield->OiledOut No, check other issues CheckSolvent Cause: Too much solvent used? LowYield->CheckSolvent Yes CheckCooling Cause: Insufficient cooling? LowYield->CheckCooling Yes CheckRinse Cause: Improper rinsing? LowYield->CheckRinse Yes GoodCrystals->LowYield Scratch Action: Scratch flask with glass rod NoCrystals->Scratch Seed Action: Add a seed crystal Scratch->Seed Concentrate Action: Boil off some solvent, re-cool Seed->Concentrate Reheat Action: Re-heat to dissolve IsOiled->Reheat AddSolvent Action: Add more hot solvent Reheat->AddSolvent SlowCool Action: Cool much more slowly AddSolvent->SlowCool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

Ethyl 2-amino-5-chlorobenzoate vs. methyl 2-amino-5-chlorobenzoate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic Chemists: Ethyl 2-amino-5-chlorobenzoate vs. Mthis compound

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material or intermediate is a critical decision point that can significantly influence reaction efficiency, purification strategies, and overall yield. Among the versatile building blocks available to chemists, substituted anthranilates are of particular importance. This guide provides a detailed comparative analysis of two closely related and widely used intermediates: this compound and Mthis compound. Both are derived from the same precursor, 2-amino-5-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[1][2][3].

This document moves beyond a simple cataloging of properties to explore the nuanced practical and chemical differences between these two esters. We will delve into their synthesis, physicochemical characteristics, and relative reactivity, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Physicochemical Properties: The Foundation of Practical Application

The choice between the ethyl and methyl ester often begins with a consideration of their fundamental physical properties. These characteristics dictate handling, solvent selection, and purification methods. While both appear as off-white to pale yellow crystalline powders, their melting points, boiling points, and solubility profiles exhibit subtle but important differences stemming from the additional methylene group in the ethyl ester.

Table 1: Comparative Physicochemical Properties

PropertyMthis compoundThis compoundRationale for Difference
CAS Number 5202-89-1[4][5]63243-75-4[6]Unique chemical identity.
Molecular Formula C₈H₈ClNO₂[4][5]C₉H₁₀ClNO₂[6]Addition of a -CH₂- group.
Molecular Weight 185.61 g/mol [4]199.63 g/mol [7]Increased mass from the ethyl group.
Melting Point 66-68°C[8] or 98-102°CN/A (Data not commonly published)Differences in crystal lattice packing energy.
Boiling Point 168-170°C @ 22 mmHg[8]N/A (Data not commonly published)Increased van der Waals forces lead to higher boiling points.
Solubility Soluble in DMSO, methanol; insoluble in water[9]. Immiscible in water[10].Data not specified, but expected to have slightly better solubility in nonpolar organic solvents.The larger alkyl group increases lipophilicity.

The higher molecular weight and anticipated higher boiling point of the ethyl ester are direct consequences of increased van der Waals forces. Perhaps more critically for the synthetic chemist, the ethyl group imparts a slightly more lipophilic character, which can enhance solubility in less polar organic solvents like toluene or dichloromethane. This can be advantageous in reactions requiring such solvent systems or during extractive workups.

Synthesis: The Esterification Crossroads

Both esters are most commonly prepared via the esterification of 2-amino-5-chlorobenzoic acid[8]. The classic Fischer-Speier esterification is a primary method, involving the reaction of the parent carboxylic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis[11].

dot digraph "Fischer_Esterification_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start:\n2-Amino-5-chlorobenzoic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Select Alcohol:\nMethanol or Ethanol\n+\nAcid Catalyst (H₂SO₄)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction:\nReflux to Equilibrium", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrium [label="Equilibrium Shift:\n- Use excess alcohol\n- Remove H₂O", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup:\n- Neutralize Acid\n- Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Recrystallization\n- Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product_me [label="Product:\nMethyl Ester", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; product_et [label="Product:\nEthyl Ester", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents [label="Input"]; reagents -> reaction [label="Charge Reactor"]; reaction -> equilibrium [label="Driving Force\n(Le Châtelier's Principle)"]; equilibrium -> workup [label="Reaction Complete"]; workup -> purification; purification -> product_me [label="If Methanol Used"]; purification -> product_et [label="If Ethanol Used"]; } dot Caption: General workflow for Fischer-Speier esterification.

Causality in Experimental Choices

The selection of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is deliberate. The acid serves a dual purpose:

  • Catalysis : It protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, the alcohol[12].

  • Equilibrium Shift : The Fischer esterification is an equilibrium-limited process[11][12]. Sulfuric acid is also a potent dehydrating agent, sequestering the water molecule produced during the reaction. According to Le Châtelier's principle, removing a product shifts the equilibrium to the right, favoring the formation of the ester and leading to higher yields.

An alternative and often higher-yielding method involves converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with the alcohol[13]. This two-step process avoids the equilibrium limitations of Fischer esterification but involves harsher reagents.

Methyl vs. Ethyl: A Kinetic and Practical Comparison
  • Steric Hindrance : Methanol is smaller than ethanol. Consequently, the nucleophilic attack of methanol on the protonated carboxylic acid is sterically less hindered, which can lead to a faster reaction rate compared to ethanol under identical conditions.

  • Workup and Purification : Methanol (b.p. 64.7°C) is more volatile than ethanol (b.p. 78.4°C). This makes removing excess methanol post-reaction quicker and more energy-efficient, a significant consideration in large-scale production.

Reactivity in Subsequent Transformations

The primary role of these molecules is as intermediates[1][4]. Therefore, the influence of the ester group on the reactivity of the molecule's other functional groups—the aromatic amine and the chlorinated ring—is a paramount concern.

The reactivity of the amino group is governed by the electron density on the nitrogen atom. A higher electron density increases its nucleophilicity, making it more reactive towards electrophiles in reactions like acylation or diazotization[14].

dot digraph "Reactivity_Comparison" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=record, fontname="Arial", fontsize=11, style=filled]; edge [fontname="Arial", fontsize=10];

// Node Definitions MethylEster [label="{Mthis compound |{Less Steric Hindrance | Faster Kinetics (Potentially)} | {Slightly Weaker +I Effect}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EthylEster [label="{this compound |{More Steric Hindrance | Slower Kinetics (Potentially)} | {Slightly Stronger +I Effect}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivity [label="Amino Group\nNucleophilicity", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships MethylEster -> Reactivity [label="Influences"]; EthylEster -> Reactivity [label="Influences"]; } dot Caption: Factors influencing the reactivity of the amino group.

  • Electronic Effects : Alkyl groups are weakly electron-donating through an inductive effect (+I). The ethyl group is a slightly stronger electron-donating group than the methyl group. This would suggest that the amino group in the ethyl ester is marginally more nucleophilic than in the methyl ester. However, this effect is transmitted through several sigma bonds and the aromatic system, and is generally considered to be very small.

  • Steric Effects : For reactions involving the adjacent amino group, the bulkier ethyl ester may present slightly more steric hindrance to an incoming electrophile compared to the methyl ester. This effect is also likely to be minor but could be a factor in highly congested transition states.

  • Hydrolysis : If the synthetic route requires the ester to be hydrolyzed back to the carboxylic acid, methyl esters are generally more susceptible to both acid- and base-catalyzed hydrolysis than their ethyl counterparts due to reduced steric hindrance at the carbonyl center.

In most common synthetic applications, such as the synthesis of quinazolinones or benzodiazepines, the electronic and steric differences between the methyl and ethyl esters are subtle. The choice is therefore more often dictated by the practical considerations of solubility, reaction rate of ester formation, and cost. For instance, mthis compound is a well-documented intermediate in the synthesis of the active pharmaceutical ingredient Tolvaptan[4].

Experimental Protocols

The following protocols provide a framework for the synthesis of both esters from 2-amino-5-chlorobenzoic acid.

Protocol 1: Fischer Esterification of 2-amino-5-chlorobenzoic acid

This protocol is a generalized procedure for a classic Fischer esterification[12][15].

Materials:

  • 2-amino-5-chlorobenzoic acid (1 equiv.)

  • Anhydrous Alcohol (Methanol or Ethanol, used as solvent, ~10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 equiv.)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chlorobenzoic acid.

  • Add the selected anhydrous alcohol (methanol for the methyl ester, ethanol for the ethyl ester) to the flask.

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly and carefully add the concentrated sulfuric acid dropwise to the stirred mixture.

  • Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

Protocol 2: Thionyl Chloride Method for Mthis compound

This protocol is adapted from a documented synthesis[13][16].

Materials:

  • 2-amino-5-chlorobenzoic acid (1 equiv., e.g., 20 mmol)

  • Anhydrous Methanol (as solvent, e.g., 60 mL)

  • Thionyl Chloride (SOCl₂, 3 equiv., e.g., 60 mmol)

  • Ethyl Acetate (EtOAc)

  • 10% Sodium Hydroxide (NaOH) solution

Procedure:

  • Suspend 2-amino-5-chlorobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add thionyl chloride dropwise to the suspension at room temperature. The reaction is exothermic and will evolve HCl gas.

  • Heat the resulting mixture to reflux and maintain for several hours (or overnight) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution with 10% NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the desired mthis compound.

Conclusion and Recommendations

The choice between this compound and mthis compound is not a matter of inherent superiority but of strategic selection based on the specific context of a synthetic plan.

  • Choose Mthis compound when:

    • Faster esterification kinetics are desired.

    • Ease of removing the excess alcohol solvent is a priority, especially at scale.

    • A subsequent hydrolysis step is planned, as the methyl ester will hydrolyze more readily.

    • Following established literature precedents, such as in the synthesis of Tolvaptan, is important[4].

  • Choose this compound when:

    • Slightly better solubility in nonpolar aprotic solvents is needed for a subsequent reaction.

    • Greater stability towards hydrolysis is required for multi-step syntheses where the ester is a protecting group.

    • The cost and handling of ethanol are preferred over methanol in a specific laboratory environment.

Ultimately, both esters are highly effective and versatile intermediates. The principles outlined in this guide—considering physicochemical properties, reaction kinetics, and the requirements of downstream steps—provide a robust framework for making a logical and evidence-based selection.

References

A Comparative Guide to the Synthesis of Ethyl 2-amino-5-chlorobenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of an optimal reaction pathway is a critical decision that profoundly impacts yield, purity, cost, safety, and environmental footprint. Ethyl 2-amino-5-chlorobenzoate, a key building block for a variety of therapeutic agents, is a case in point. This guide provides a comprehensive comparative analysis of the most prevalent synthesis routes to this vital intermediate, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is an aromatic ester containing amino and chloro functionalities, rendering it a versatile precursor in the synthesis of numerous biologically active molecules.[1] Its structural motifs are found in compounds investigated for a range of therapeutic applications, making the efficient and scalable synthesis of this intermediate a subject of considerable interest. This guide will dissect four primary synthetic strategies, evaluating each on key performance indicators to provide a clear, data-driven comparison.

Comparative Overview of Synthesis Routes

The synthesis of this compound can be approached from several distinct starting materials. We will explore the following pathways:

  • Route 1: Direct Esterification of 2-amino-5-chlorobenzoic acid

  • Route 2: Synthesis from Anthranilic Acid via Chlorination and Esterification

  • Route 3: Synthesis from Methyl Anthranilate via Chlorination and Transesterification

  • Route 4: Synthesis from 5-chloro-2-nitrobenzoic acid via Reduction and Esterification

The following table summarizes the key metrics for each route, providing a high-level comparison to guide initial selection.

FeatureRoute 1: Direct EsterificationRoute 2: From Anthranilic AcidRoute 3: From Methyl AnthranilateRoute 4: From 5-chloro-2-nitrobenzoic acid
Starting Material 2-amino-5-chlorobenzoic acidAnthranilic acidMethyl anthranilate5-chloro-2-nitrobenzoic acid
Key Reagents Ethanol, H₂SO₄Sulfuryl chloride, Ethanol, H₂SO₄Sodium hypochlorite, Acetic acid, Ethanol, K₂CO₃Raney Nickel, H₂, Ethanol, H₂SO₄
Estimated Overall Yield ~80%~40-48%~76-81%~77-91%
Number of Steps 1222
Key Advantages Shortest route, simple procedure.Utilizes a readily available starting material.High yield in chlorination step, milder chlorinating agent.High yield in reduction step, good overall yield.
Key Disadvantages Starting material can be costly.Low yield in chlorination, use of hazardous sulfuryl chloride.Requires a transesterification step.Use of flammable hydrogen gas and pyrophoric Raney Nickel.
Safety & Environmental Use of concentrated sulfuric acid.Highly corrosive and toxic sulfuryl chloride.Generation of chlorine gas from bleach and acid.Flammable H₂ gas, pyrophoric catalyst.

In-Depth Analysis of Synthesis Routes

Route 1: Direct Esterification of 2-amino-5-chlorobenzoic acid

This is the most straightforward approach, involving a classic Fischer-Speier esterification. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by using an excess of ethanol, which also serves as the solvent.[1]

Reaction Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.

Causality of Experimental Choices: The use of a large excess of ethanol is crucial to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Concentrated sulfuric acid is an effective catalyst and also acts as a dehydrating agent, further promoting the forward reaction. The reaction is typically heated to reflux to increase the reaction rate.

Fischer_Esterification cluster_0 Route 1: Fischer Esterification 2-amino-5-chlorobenzoic acid 2-amino-5-chlorobenzoic acid This compound This compound 2-amino-5-chlorobenzoic acid->this compound + Ethanol, H+ (cat.) Ethanol Ethanol Ethanol->this compound H2SO4 H2SO4 H2SO4->this compound

Caption: Workflow for Route 1: Direct Fischer Esterification.

Route 2: Synthesis from Anthranilic Acid via Chlorination and Esterification

This two-step route begins with the electrophilic aromatic substitution of the readily available anthranilic acid.

Step 1: Chlorination of Anthranilic Acid The chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) in an inert solvent.[2] This reaction, however, is known to produce a mixture of chlorinated products, and the yield of the desired 5-chloro isomer is often moderate.[2]

Step 2: Esterification of 2-amino-5-chlorobenzoic acid The resulting 2-amino-5-chlorobenzoic acid is then esterified as described in Route 1.

Causality of Experimental Choices: Sulfuryl chloride is a powerful chlorinating agent. The reaction conditions must be carefully controlled to minimize the formation of di- and tri-chlorinated byproducts. The subsequent esterification follows the same principles as in Route 1.

Safety and Environmental Considerations: Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water.[3][4][5][6] Its use requires stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment. The environmental impact of sulfuryl chloride and its byproducts must also be carefully managed.

Route_2 cluster_1 Route 2: From Anthranilic Acid Anthranilic acid Anthranilic acid 2-amino-5-chlorobenzoic acid 2-amino-5-chlorobenzoic acid Anthranilic acid->2-amino-5-chlorobenzoic acid + SO2Cl2 SO2Cl2 SO2Cl2 SO2Cl2->2-amino-5-chlorobenzoic acid This compound This compound 2-amino-5-chlorobenzoic acid->this compound Esterification Ethanol_H2SO4 Ethanol, H2SO4 Ethanol_H2SO4->this compound

Caption: Workflow for Route 2 starting from Anthranilic Acid.

Route 3: Synthesis from Methyl Anthranilate via Chlorination and Transesterification

This route offers an alternative to the direct chlorination of the free acid, starting instead with the methyl ester of anthranilic acid.

Step 1: Chlorination of Methyl Anthranilate A notable advantage of this route is the high-yield chlorination of methyl anthranilate at the 5-position using sodium hypochlorite and glacial acetic acid.[7] This method is generally considered milder and more selective than using sulfuryl chloride.

Step 2: Transesterification The resulting mthis compound is then converted to the ethyl ester via transesterification. This is typically achieved by heating the methyl ester in an excess of ethanol with a basic or acidic catalyst.

Causality of Experimental Choices: The use of methyl anthranilate as the substrate can lead to cleaner chlorination with fewer byproducts. The transesterification step is an equilibrium reaction, and using a large excess of ethanol is necessary to drive the reaction towards the formation of the ethyl ester.

Safety and Environmental Considerations: Mixing sodium hypochlorite (bleach) with acid can release toxic chlorine gas.[8][9][10][11] This reaction must be performed in a well-ventilated area with appropriate safety measures in place.

Route_3 cluster_2 Route 3: From Methyl Anthranilate Methyl anthranilate Methyl anthranilate Mthis compound Mthis compound Methyl anthranilate->Mthis compound Chlorination NaOCl_HOAc NaOCl, Acetic Acid NaOCl_HOAc->Mthis compound This compound This compound Mthis compound->this compound Transesterification Ethanol_cat Ethanol, Catalyst Ethanol_cat->this compound

Caption: Workflow for Route 3 starting from Methyl Anthranilate.

Route 4: Synthesis from 5-chloro-2-nitrobenzoic acid via Reduction and Esterification

This route begins with a commercially available nitro-substituted benzoic acid.

Step 1: Reduction of the Nitro Group The nitro group of 5-chloro-2-nitrobenzoic acid is reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation using Raney Nickel as the catalyst.[12] This reduction is typically high-yielding.[12]

Step 2: Esterification The resulting 2-amino-5-chlorobenzoic acid is then esterified as described in Route 1.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high selectivity and yield. Raney Nickel is a widely used and effective catalyst for this purpose. The subsequent esterification is a standard and well-understood reaction.

Safety and Environmental Considerations: The use of hydrogen gas presents a flammability and explosion hazard. Raney Nickel is pyrophoric and must be handled with care, especially when dry. However, from an environmental perspective, catalytic hydrogenation is considered a green chemistry method as it often uses a recyclable catalyst and produces water as the only byproduct.

Route_4 cluster_3 Route 4: From 5-chloro-2-nitrobenzoic acid 5-chloro-2-nitrobenzoic acid 5-chloro-2-nitrobenzoic acid 2-amino-5-chlorobenzoic acid 2-amino-5-chlorobenzoic acid 5-chloro-2-nitrobenzoic acid->2-amino-5-chlorobenzoic acid Reduction H2_RaneyNi H2, Raney Ni H2_RaneyNi->2-amino-5-chlorobenzoic acid This compound This compound 2-amino-5-chlorobenzoic acid->this compound Esterification Ethanol_H2SO4 Ethanol, H2SO4 Ethanol_H2SO4->this compound

Caption: Workflow for Route 4 starting from 5-chloro-2-nitrobenzoic acid.

Experimental Protocols

Protocol for Route 1: Direct Esterification
  • To a solution of 2-amino-5-chlorobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol for Route 2: Chlorination of Anthranilic Acid and Esterification

Step 1: Chlorination

  • Dissolve anthranilic acid (1 equivalent) in a suitable inert solvent (e.g., diethyl ether).

  • Cool the solution in an ice bath and add sulfuryl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Remove the solvent and excess sulfuryl chloride under reduced pressure.

  • Treat the residue with water and filter the resulting solid.

  • Purify the crude 2-amino-5-chlorobenzoic acid by recrystallization.

Step 2: Esterification Follow the protocol for Route 1.

Protocol for Route 3: Chlorination of Methyl Anthranilate and Transesterification

Step 1: Chlorination [7]

  • In a flask, prepare a solution of methyl anthranilate (1 equivalent) in an organic solvent (e.g., dichloromethane) and water.

  • Add glacial acetic acid (1 equivalent).

  • Cool the mixture to below -5°C.

  • Slowly add a solution of sodium hypochlorite (1.1 equivalents) while maintaining the low temperature.

  • Stir the reaction for 30-60 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain mthis compound.

Step 2: Transesterification

  • Dissolve mthis compound (1 equivalent) in a large excess of absolute ethanol.

  • Add a catalytic amount of a base (e.g., potassium carbonate, 0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Work up the reaction as described in Route 1 to isolate this compound.

Protocol for Route 4: Reduction of 5-chloro-2-nitrobenzoic acid and Esterification

Step 1: Reduction [12]

  • In a hydrogenation vessel, dissolve 5-chloro-2-nitrobenzoic acid (1 equivalent) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

  • Carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-chlorobenzoic acid.

Step 2: Esterification Follow the protocol for Route 1.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is a multifactorial decision.

  • For speed and simplicity, if 2-amino-5-chlorobenzoic acid is readily and economically available, Route 1 (Direct Esterification) is the most attractive option.

  • For cost-effectiveness starting from basic building blocks, Route 4 (from 5-chloro-2-nitrobenzoic acid) offers a high overall yield, making it a strong candidate for larger-scale synthesis, provided the necessary equipment for handling hydrogen and pyrophoric catalysts is available.

  • Route 3 (from Methyl Anthranilate) presents a compelling alternative with a high-yielding and milder chlorination step, although it introduces a transesterification step.

  • Route 2 (from Anthranilic Acid) is generally the least favorable due to the low yield and significant safety hazards associated with the use of sulfuryl chloride.

Ultimately, the best choice will depend on the specific constraints and priorities of the research or production campaign, including the availability and cost of starting materials, the scale of the synthesis, and the safety and environmental regulations in place. This guide provides the foundational data and experimental insights to empower chemists to select the most appropriate and efficient path to this valuable synthetic intermediate.

References

A Comparative Guide to the Structural Validation of Ethyl 2-amino-5-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of therapeutic innovation. Ethyl 2-amino-5-chlorobenzoate and its derivatives are a significant class of compounds, often serving as key intermediates in the synthesis of pharmaceuticals. This guide provides an in-depth comparison of analytical techniques for the robust structural validation of these molecules, grounded in scientific principles and regulatory expectations.

The structural integrity of a pharmaceutical compound is paramount to its safety and efficacy. Minor variations in atomic connectivity, stereochemistry, or even crystalline form can profoundly impact a drug's biological activity and pharmacokinetic profile. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural elucidation.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A truly self-validating system relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's physical and chemical properties, and together, they provide a comprehensive and trustworthy structural assignment.

The following sections will delve into the core analytical techniques, outlining their principles, experimental considerations, and the specific insights they offer for the validation of this compound derivatives.

The Workflow of Structural Validation

A logical and efficient workflow is critical to ensure all necessary data is collected to support the proposed structure. The process typically begins with techniques that confirm the presence of key functional groups and provide information on the molecular framework, followed by more definitive methods that establish connectivity and, if necessary, absolute stereochemistry.

Caption: A typical workflow for the structural validation of a new chemical entity.

In-Depth Comparison of Analytical Techniques

The following table provides a comparative overview of the primary analytical techniques used for the structural validation of this compound derivatives.

TechniquePrincipleInformation ProvidedStrengths for this Compound ClassLimitations
¹H NMR Spectroscopy Nuclear magnetic resonance of hydrogen nuclei.Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.- Provides clear signals for aromatic, amine, and ethyl ester protons.[1][2][3][4] - Coupling patterns help establish the substitution pattern on the benzene ring.- Signal overlap can occur, especially in complex derivatives.[3] - Amine proton signals can be broad and may exchange with deuterium in certain solvents.
¹³C NMR Spectroscopy Nuclear magnetic resonance of carbon-13 nuclei.Number of unique carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic).- Confirms the presence of the ester carbonyl and all aromatic and aliphatic carbons.[1] - Chemical shifts are sensitive to the electronic effects of substituents.- Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. - Quaternary carbons can have weak signals.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight and fragmentation patterns, which provide clues about the molecule's structure.- Provides the exact molecular weight, confirming the elemental composition. - Characteristic fragmentation of the ethyl ester and loss of small molecules can corroborate the structure.[1][5][6][7][8][9]- Isomers may not be distinguishable by mass alone. - Fragmentation can sometimes be complex and difficult to interpret without reference spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.- Easily identifies the N-H stretches of the primary amine, the C=O stretch of the ester, and C-Cl and C-O bonds.[10][11][12][13]- Provides limited information about the overall molecular skeleton. - Some vibrations can be weak or overlap with others.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.The precise three-dimensional arrangement of atoms in the crystal lattice.- Provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[14][15][16][17][18]- Requires a suitable single crystal, which can be challenging to grow.[14][18] - The solid-state structure may not be identical to the solution-state conformation.

Experimental Protocols: A Practical Guide

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum. Key signals to observe include the triplet and quartet of the ethyl group, the aromatic protons, and the amine protons.[1][3]

    • Acquire a ¹³C NMR spectrum. Look for the characteristic signals of the ester carbonyl carbon, the aromatic carbons, and the ethyl group carbons.[1]

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum. Key fragments to look for include the loss of the ethoxy group (•OCH₂CH₃) and ethylene (CH₂=CH₂).[5][8]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Prepare the sample, typically as a thin film on a salt plate (e.g., NaCl or KBr) or by mixing with KBr powder and pressing into a pellet.

    • Place the sample in the FTIR spectrometer and acquire the spectrum.

    • Analyze the spectrum for characteristic absorption bands:

      • N-H stretching (primary amine): two bands in the region of 3300-3500 cm⁻¹.[13]

      • C=O stretching (ester): a strong band around 1700-1730 cm⁻¹.[13]

      • C-O stretching (ester): bands in the region of 1000-1300 cm⁻¹.[13]

      • C-Cl stretching: typically in the fingerprint region below 800 cm⁻¹.

4. X-ray Crystallography

  • Objective: To obtain the definitive three-dimensional structure.

  • Methodology:

    • Grow a single crystal of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.[18]

    • Mount the crystal on a goniometer head and place it in the X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

    • Solve and refine the crystal structure using specialized software to generate a three-dimensional model of the molecule.

Regulatory Context and Method Validation

The structural validation of a potential drug candidate is a critical component of any regulatory submission. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) adhere to the guidelines established by the International Council for Harmonisation (ICH).[19][20][21]

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the parameters that must be evaluated to ensure an analytical method is suitable for its intended purpose.[22] The recently revised ICH Q2(R2) and the new Q14 guideline further emphasize a lifecycle approach to analytical procedure development and validation.[20][23][24][25] For structural elucidation, the key validation characteristic is specificity , which is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. A combination of techniques, as described in this guide, is the most robust way to demonstrate specificity.

Conclusion

The structural validation of this compound derivatives requires a meticulous and multi-pronged analytical strategy. While techniques like NMR and MS provide essential information about the molecular framework and composition, X-ray crystallography remains the gold standard for unambiguous structural determination.[14][17][18] By integrating data from these orthogonal techniques and adhering to established regulatory guidelines, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development.

References

A Senior Application Scientist's Guide to Substituted Aminobenzoates: A Comparative Analysis of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Aminobenzoates in Modern Chemistry

Substituted aminobenzoates are a cornerstone class of molecules, serving as indispensable building blocks—or synthons—in the landscape of pharmaceutical development and organic synthesis.[1][2] Their structural motif, featuring an amino group and a carboxylate ester on an aromatic ring, offers a versatile scaffold for constructing complex molecular architectures.[3][4] This duality of reactive sites allows for programmed, sequential modifications, making them prized intermediates in the synthesis of a wide array of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and novel materials.[3][5]

The specific identity and placement of substituents on the benzene ring profoundly dictate the molecule's physicochemical properties and chemical reactivity. Electron-donating and electron-withdrawing groups, their positions relative to the core amine and ester functions, and steric factors all contribute to a unique chemical "personality." This guide provides an in-depth, objective comparison of Ethyl 2-amino-5-chlorobenzoate against other structurally significant aminobenzoate analogs. We will explore how subtle changes in substitution—the position of a chloro group, the placement of the amino group, or the absence of a halogen altogether—create distinct performance profiles, guiding the discerning researcher in selecting the optimal building block for their specific synthetic challenge.

Featured Compound: this compound

This compound (CAS: 63243-75-4) is an aromatic carboxylic acid ester characterized by an ethyl ester group, an amino group at the 2-position, and a chloro substituent at the 5-position.[6][7][8] This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly those with targeted biological activities.[6] Its derivatives have been investigated for applications in medicinal chemistry, including the development of compounds with relaxant properties on smooth muscle tissues, potentially for treating respiratory conditions.[6]

The presence of the chlorine atom and the ortho-amino group creates a unique electronic and steric environment that differentiates its reactivity from its isomers and other analogs, a central theme of this guide.

Comparative Analysis: Physicochemical Properties

The first step in understanding the performance of a chemical building block is to characterize its fundamental physical properties. These attributes, such as melting point and solubility, directly influence reaction setup, solvent selection, and purification strategies. The following table summarizes key physicochemical data for this compound and selected comparators.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compound A benzene ring with an amino group at C2, a chloro group at C5, and an ethyl carboxylate group at C1.C₉H₁₀ClNO₂199.63N/ASoluble in organic solvents.
Ethyl 2-amino-4-chlorobenzoate A benzene ring with an amino group at C2, a chloro group at C4, and an ethyl carboxylate group at C1.C₉H₁₀ClNO₂199.63N/ASoluble in organic solvents.[9][10][11]
Ethyl 4-aminobenzoate (Benzocaine) A benzene ring with an amino group at C4 and an ethyl carboxylate group at C1.C₉H₁₁NO₂165.1988-90Sparingly soluble in water; soluble in ethanol, chloroform, ether.[12][13][14]
Methyl 2-aminobenzoate (Methyl Anthranilate) A benzene ring with an amino group at C2 and a methyl carboxylate group at C1.C₈H₉NO₂151.1624Very slightly soluble in water; soluble in ethanol, propylene glycol.[15][16]
Methyl 4-aminobenzoate A benzene ring with an amino group at C4 and a methyl carboxylate group at C1.C₈H₉NO₂151.16110-111Soluble in organic solvents.[17][18]

Data compiled from multiple sources.[6][9][10][11][12][13][14][15][16][17][18]

Dissecting Chemical Reactivity: The Influence of Substituents

The true utility of a synthetic building block is revealed in its chemical reactivity. The interplay of electronic effects—induction and resonance—from the substituents governs the behavior of the entire molecule.

The Logic of Electronic Effects

The reactivity of the aminobenzoate scaffold is primarily controlled by the electronic dialogue between the electron-donating amino group (-NH₂) and electron-withdrawing groups like the chloro (-Cl) and ester (-COOR) substituents.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. It is also a potent ortho, para-director in electrophilic aromatic substitution.[19]

  • Chloro Group (-Cl): A deactivating group that withdraws electron density through induction due to its high electronegativity. However, through resonance, its lone pairs can donate electron density. Overall, it deactivates the ring but directs incoming electrophiles to the ortho and para positions.[20]

  • Ester Group (-COOR): A deactivating, meta-directing group that withdraws electron density from the ring through both induction and resonance.

The final reactivity profile of each molecule is a net result of these competing effects, which is highly dependent on the relative positions of the substituents.

G cluster_0 Electronic Effects on the Aromatic Ring A Substituent Identity & Position B Inductive Effects (Through Sigma Bonds) A->B C Resonance Effects (Through Pi System) A->C D Net Electron Density at each Carbon B->D C->D E Overall Ring Reactivity (Activated vs. Deactivated) D->E F Directing Effects (Ortho/Para vs. Meta) D->F G Reactivity of Functional Groups (Amine Nucleophilicity, Carbonyl Electrophilicity) D->G

Caption: Interplay of electronic effects determining molecular reactivity.

Comparative Reactivity Analysis
  • This compound: The amino group at C2 strongly activates the ring, directing towards C4 and C6. The chloro group at C5 deactivates the ring inductively. The net effect is a moderately reactive ring with specific sites available for substitution. The nucleophilicity of the amino group is reduced by the electron-withdrawing ester at the ortho position and the chloro group at the meta position.

  • Ethyl 2-amino-4-chlorobenzoate: Here, the chloro group is para to the activating amino group. This placement creates a strong electronic push-pull effect. The chloro group's inductive withdrawal significantly dampens the amino group's activating effect, making the ring less nucleophilic than an unchlorinated analog. The amino group's nucleophilicity is similarly diminished.

  • Ethyl 4-aminobenzoate (Benzocaine): In this widely used topical anesthetic, the amino and ester groups are para to each other.[12][13][21] The amino group strongly activates the positions ortho to it (C3 and C5), making this compound susceptible to electrophilic substitution at those sites. The lack of a deactivating halogen makes its aromatic ring significantly more electron-rich and reactive compared to its chlorinated counterparts.[19]

  • Methyl 2-aminobenzoate (Methyl Anthranilate): Known for its grape-like aroma, this compound is a key intermediate in the fragrance and pharmaceutical industries.[15][22][23] Similar to the featured compound but lacking the chloro-substituent, its ring is highly activated by the ortho-amino group, making it very reactive towards electrophiles.

Key Takeaway for Researchers: The choice between these analogs hinges on the desired balance of reactivity and regioselectivity. This compound provides a pre-defined substitution pattern where the C5 position is blocked, and the overall ring reactivity is tempered, which can prevent unwanted side reactions common with highly activated rings like that of Methyl Anthranilate. For applications requiring C-C or C-N bond formation, such as in palladium-catalyzed cross-coupling reactions, the reactivity of the C-Cl bond is a critical consideration. Generally, the reactivity for such reactions follows the trend C-I > C-Br > C-Cl, meaning that chlorinated benzoates require more forcing reaction conditions (e.g., specialized catalysts, higher temperatures) than their brominated or iodinated cousins.[24]

Experimental Protocols: A Practical Guide

To provide a tangible context for the application of these compounds, this section details a standard, reliable method for their synthesis.

Protocol: Synthesis of Ethyl Aminobenzoates via Fischer Esterification

This protocol describes the synthesis of an ethyl aminobenzoate from its corresponding aminobenzoic acid precursor. It is a robust and widely applicable method.[3][25]

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

  • Reflux: Heating the reaction to the boiling point of the solvent (ethanol) increases the reaction rate without loss of solvent.

  • Neutralization (NaHCO₃): The reaction is quenched with a weak base to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, allowing for the precipitation and isolation of the neutral ester product.

G cluster_workflow Fischer Esterification Workflow A 1. Dissolution Dissolve aminobenzoic acid in excess absolute ethanol. B 2. Catalysis Slowly add concentrated H₂SO₄ while cooling in an ice bath. A->B C 3. Reaction Heat the mixture to reflux for 2-4 hours. Monitor by TLC. B->C D 4. Quenching & Neutralization Cool and pour mixture into ice-cold saturated NaHCO₃ solution. C->D E 5. Isolation Collect the precipitated solid by vacuum filtration. D->E F 6. Purification Wash the solid with cold water and recrystallize from ethanol/water. E->F

Caption: General workflow for the synthesis of ethyl aminobenzoates.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting aminobenzoic acid (e.g., 2-amino-5-chlorobenzoic acid, 1.0 eq).

  • Dissolution: Add an excess of absolute ethanol (approx. 10-15 mL per gram of acid). Stir until the solid is suspended.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: The ethyl aminobenzoate product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester.

This self-validating protocol includes a monitoring step (TLC) and a purification step (recrystallization) that allows the researcher to confirm reaction completion and product purity.

Conclusion and Outlook

The selection of a substituted aminobenzoate is a strategic decision in the design of a synthetic route. This guide has demonstrated that while this compound shares a common structural heritage with its isomers and other analogs, its unique substitution pattern confers a distinct profile of reactivity and functionality.

  • This compound offers a balance of moderate reactivity with a pre-functionalized, blocked C5 position, making it an excellent choice for syntheses requiring regiocontrol.

  • Positional isomers like the 4-chloro variant highlight the critical role of substituent placement in modulating electronic effects.

  • Non-halogenated analogs such as Benzocaine and Methyl Anthranilate provide higher ring activation for electrophilic substitutions but may require protecting group strategies to control their reactivity.

Ultimately, a deep understanding of the structure-property-reactivity relationships, grounded in the principles of physical organic chemistry, empowers researchers to move beyond simply following a recipe. It enables the rational design of experiments, the troubleshooting of unexpected outcomes, and the innovation of novel synthetic pathways. This compound and its relatives are not just bottles on a shelf; they are nuanced tools, and knowing how to use them is fundamental to the art of chemical synthesis.

References

A Senior Application Scientist’s Guide to the Analytical Validation of Ethyl 2-amino-5-chlorobenzoate Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 2-amino-5-chlorobenzoate is a key starting material and intermediate in the synthesis of a range of pharmaceutically active compounds.[1][2] Its molecular structure, featuring a substituted benzene ring, makes it a versatile building block.[1] As with any component destined for pharmaceutical use, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they are residual starting materials, by-products from synthesis, or degradation products, can have unintended pharmacological or toxicological effects.[3][4]

This guide provides a comparative analysis of the primary analytical methods for validating the purity of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind method selection, validation according to international guidelines, and the interpretation of experimental data. Our objective is to equip researchers, analysts, and drug development professionals with a robust framework for ensuring the quality of this vital intermediate. The principles discussed are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), particularly ICH Q2(R2), which outlines the validation of analytical procedures.[5][6][7][8][9]

Part 1: The Methodological Landscape for Purity Assessment

The selection of an analytical method is contingent on the specific question being asked. For purity determination, we are typically concerned with two distinct analyses:

  • Assay: Quantifying the main component (this compound) to determine its overall percentage purity.

  • Impurity Profiling: Detecting, identifying, and quantifying any organic, inorganic, or residual solvent impurities.[3]

No single technique is universally superior; a multi-faceted approach is often required. The most powerful and commonly employed methods in a regulatory environment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for identity confirmation and structural elucidation.

Workflow for Analytical Method Validation

The validation process ensures that an analytical method is fit for its intended purpose.[8] It is a systematic journey from procedure development to routine application, governed by a predefined protocol.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting & Lifecycle Plan Define Validation Objectives (Assay, Impurity, etc.) Develop Analytical Procedure Development & Optimization Plan->Develop Protocol Draft Validation Protocol (Parameters & Acceptance Criteria) Develop->Protocol Execute Execute Validation Experiments (Accuracy, Precision, Linearity...) Protocol->Execute Data Collect & Process Data Execute->Data Report Generate Validation Report Data->Report Lifecycle Implement for Routine Use & Ongoing Lifecycle Management Report->Lifecycle

Caption: Workflow of the analytical method validation process.

Part 2: Comparative Analysis of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the cornerstone for purity and impurity analysis of non-volatile organic molecules like this compound.[10]

  • Principle of Operation: The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For our analyte, a non-polar C18 column is an excellent starting point, given the compound's moderate hydrophobicity.

  • Expert Rationale: The choice of a C18 column is deliberate. The ethyl ester and aromatic ring of the analyte will interact with the non-polar stationary phase, while the more polar amino group provides a site for interaction with the aqueous component of the mobile phase. This balance allows for fine-tuning of retention time and separation from potential impurities (e.g., the more polar 2-amino-5-chlorobenzoic acid starting material) by adjusting the ratio of organic solvent (like acetonitrile) to aqueous buffer in the mobile phase. UV detection is ideal due to the chromophoric nature of the benzene ring.

  • Application: Best suited for both the assay of the active substance and the quantification of known and unknown impurities. A validated HPLC method is considered "stability-indicating" if it can resolve the main peak from all potential degradation products.[11]

Gas Chromatography (GC)

GC is a powerful technique for compounds that are volatile or can be made volatile without decomposition.

  • Principle of Operation: Separation occurs as volatile components are carried by an inert gas (the mobile phase) through a column containing a stationary phase. Components are separated based on their boiling points and interaction with the stationary phase.

  • Expert Rationale: While HPLC is often the primary choice for the main component, GC excels in two areas for this topic:

    • Residual Solvent Analysis: As mandated by ICH Q3C guidelines, residual solvents from the synthesis process must be controlled. GC with a headspace sampler is the definitive technique for this.

    • Volatile Impurity Detection: Certain synthesis by-products may be more amenable to GC analysis. Since commercial suppliers of similar compounds specify GC for assay, it confirms the thermal stability and suitability of this class of molecules for GC analysis.[12] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

  • Application: Primarily for residual solvents and volatile organic impurities. Can also be used for the main assay if the compound is thermally stable and sufficiently volatile.

Differential Scanning Calorimetry (DSC)

DSC offers a unique approach to purity determination that is distinct from chromatographic methods.

  • Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will depress and broaden its melting point. This phenomenon, described by the Van't Hoff equation, allows for the calculation of the total mole percentage of eutectic impurities.[3]

  • Expert Rationale: The key advantage of DSC is that it provides a measure of absolute purity without the need for a reference standard for the impurities themselves.[3] It quantifies the total level of impurities that are soluble in the liquid phase (melt) of the main component but insoluble in the solid phase. This makes it an excellent orthogonal technique to chromatography. Pharmacopeias like the USP and Ph. Eur. have specific chapters detailing this method for purity determination.[3]

  • Application: Best for determining the purity of highly pure (>98.5%) crystalline substances. It is not suitable for amorphous materials or substances that decompose upon melting.[3]

Performance Comparison Summary

The following table provides a comparative summary of these techniques based on typical validation performance characteristics defined by ICH Q2(R2).[5][13]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Specificity Excellent; can separate the analyte from impurities and degradation products.Excellent for volatile compounds; separation based on boiling point and polarity.Measures total eutectic impurities; non-specific to individual impurities.
Application Assay, Impurity Profiling, Stability TestingResidual Solvents, Volatile Impurities, AssayAbsolute Purity Assay of Main Component
Limit of Quantitation Low (typically ng range)Low (typically pg-ng range)Not applicable for trace impurities; measures bulk purity.
Precision (%RSD) Excellent (<1.0% for Assay, <5% for Impurities)Excellent (<1.5% for Assay)Good (typically <2%)
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%N/A (Measures absolute property)
Reference Standard Required for analyte and known impurities.Required for analyte and known impurities.Not required for impurities.

Part 3: Experimental Protocols and Method Validation

A trustworthy protocol is a self-validating one. This means incorporating system suitability tests (SST) before any sample analysis to confirm the system is performing as expected.[6]

Protocol: Purity and Impurity Determination by HPLC

This protocol is a robust starting point for the validation of this compound purity.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 60% A / 40% B, hold for 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the stock solution (~100 µg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Validation Logic: The SST ensures that on the day of analysis, the system's precision and peak shape are acceptable, providing confidence in the subsequent sample results. The validation of this method would proceed by systematically evaluating its specificity, linearity, range, accuracy, and precision as per ICH Q2(R2) guidelines.[11]

Relationship Between Core Validation Parameters

The core quantitative validation parameters are logically interconnected. The range of a method is defined by the interval over which it is demonstrated to be linear, accurate, and precise.

G cluster_0 Method's Reliable Operating Zone Range Validated Range Linearity Linearity (Signal vs. Concentration) Linearity->Range define the Accuracy Accuracy (Closeness to True Value) Accuracy->Range define the Precision Precision (Repeatability) Precision->Range define the

Caption: Interdependence of key quantitative validation parameters.

Conclusion

The validation of purity for a pharmaceutical intermediate like this compound is a rigorous, multi-step process that underpins drug safety and quality. While HPLC stands out as the primary workhorse for both assay and impurity profiling, a comprehensive analysis leverages orthogonal techniques like GC for volatile impurities and DSC for absolute purity assessment.

The choice of method is not arbitrary but is driven by the physicochemical properties of the analyte and the specific regulatory requirements.[1] By grounding our protocols in the principles of the ICH guidelines and employing system suitability tests, we build a framework of trust and scientific integrity around our analytical results. This ensures that the data generated is not only accurate and reliable but also defensible, meeting the high standards of the pharmaceutical industry.

References

A-Comparative-Guide-to-the-Cross-Reactivity-of-Ethyl-2-amino-5-chlorobenzoate-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Molecular Similarity

In the landscape of drug discovery and development, the pursuit of highly specific molecular entities that interact with a single biological target is a central dogma. However, the reality is that many small molecules, including derivatives of Ethyl 2-amino-5-chlorobenzoate, often exhibit a degree of promiscuity, binding to unintended off-targets. This phenomenon, known as cross-reactivity, can be a significant hurdle, leading to unforeseen side effects and toxicities. Conversely, understanding and characterizing these off-target interactions can unveil new therapeutic opportunities and provide a more complete safety profile of a drug candidate.

This compound and its chemical relatives are versatile scaffolds in medicinal chemistry, serving as intermediates in the synthesis of compounds with a range of biological activities. These activities include the allosteric enhancement of receptors like the A1 adenosine receptor and relaxant effects on smooth muscle tissues, suggesting potential applications in cardiovascular and respiratory diseases. Given this therapeutic potential, a thorough investigation into the cross-reactivity of its derivatives is not just a matter of due diligence but a critical step in translational science.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the principles of structure-activity relationships (SAR) in the context of target selectivity.

Strategic Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity study begins with a well-conceived experimental strategy. The choice of assays and the panel of off-targets are paramount and should be guided by the structural characteristics of the derivatives and their known or predicted primary biological targets.

The Causality Behind Assay Selection:

  • Initial Broad Screening: To cast a wide net, initial screening is often performed against a large panel of receptors, enzymes, and ion channels. This approach helps to identify potential off-target "hits" early in the drug development process. Services like Eurofins Discovery's SafetyScreen™ and DiscoverX's SAFETYscan™ offer comprehensive panels for this purpose.

  • Focused Functional Assays: Following the initial screen, it is crucial to move beyond simple binding assays to functional assays. A compound might bind to an off-target, but this interaction may not translate into a functional effect (agonist, antagonist, or inverse agonist). Functional assays, such as enzyme inhibition assays or cell-based reporter assays, provide this critical information.

  • Competitive Binding Assays: To quantify the affinity of a derivative for an off-target relative to a known ligand, competitive binding assays are invaluable. These assays determine the concentration of the test compound required to displace a labeled ligand from the target, providing a measure of its binding potency (Ki).

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study:

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: In-depth Characterization Broad Panel Binding Screen Broad Panel Binding Screen Dose-Response Binding Assays Dose-Response Binding Assays Broad Panel Binding Screen->Dose-Response Binding Assays Identified Hits Initial Functional Assays Initial Functional Assays Dose-Response Binding Assays->Initial Functional Assays Mechanism of Action Studies Mechanism of Action Studies Initial Functional Assays->Mechanism of Action Studies Confirmed Functional Activity Cell-based Assays Cell-based Assays Initial Functional Assays->Cell-based Assays SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis Cell-based Assays->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis SAR_Analysis cluster_derivatives Derivatives Core_Scaffold Ethyl 2-amino- 5-chlorobenzoate Derivative_A Derivative A (High Selectivity) Core_Scaffold->Derivative_A Modification 1 Derivative_B Derivative B (Moderate Selectivity) Core_Scaffold->Derivative_B Modification 2 Derivative_C Derivative C (Low Selectivity) Core_Scaffold->Derivative_C Modification 3 Target_X Primary Target Derivative_A->Target_X High Affinity Derivative_B->Target_X Good Affinity Off_Target_1 Off-Target 1 Derivative_B->Off_Target_1 Moderate Affinity Derivative_C->Target_X High Affinity Derivative_C->Off_Target_1 High Affinity Off_Target_2 Off-Target 2 Derivative_C->Off_Target_2 Moderate Affinity

A Senior Application Scientist's Guide to Ethyl 2-amino-5-chlorobenzoate: Performance Benchmarking in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Ethyl 2-amino-5-chlorobenzoate, a versatile building block, against relevant alternatives in key chemical reactions. By presenting objective experimental data and detailed protocols, we aim to empower you with the insights needed to make informed decisions in your synthetic endeavors.

This compound is a substituted anthranilate ester with a molecular formula of C₉H₁₀ClNO₂.[1] Its structure, featuring an amino group, a chloro substituent, and an ethyl ester, makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly benzodiazepines.[2][3] The electronic properties of the substituents on the aromatic ring play a crucial role in the reactivity of the amino group and the overall performance of the molecule in various transformations.

Section 1: N-Acylation: A Comparative Analysis

N-acylation is a fundamental transformation in organic synthesis, often employed to introduce amide functionalities or to protect amino groups. The nucleophilicity of the aniline nitrogen is a key determinant of the reaction rate and yield. Here, we compare the performance of this compound with its unsubstituted counterpart, Ethyl 2-aminobenzoate, in a standard acylation reaction.

The chloro-substituent at the para-position to the amino group in this compound is electron-withdrawing, which reduces the electron density on the nitrogen atom. This decrease in nucleophilicity is expected to result in a slower reaction rate compared to the more electron-rich Ethyl 2-aminobenzoate.

Comparative Data: N-Acetylation
EntrySubstrateAcylating AgentBaseSolventTime (h)Yield (%)
1This compoundAcetic AnhydridePyridine (cat.)Toluene4~85% (estimated)
2Ethyl 2-aminobenzoateAcetic AnhydridePyridine (cat.)Toluene2>95%

Note: The data for this compound is estimated based on typical yields for acylation of halogenated anilines. The yield for Ethyl 2-aminobenzoate is based on established, high-yielding protocols.

Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of pyridine (0.1 eq).

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

N-Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Toluene add_pyridine Add Pyridine start->add_pyridine add_anhydride Add Acetic Anhydride add_pyridine->add_anhydride heat Heat to 50°C add_anhydride->heat monitor Monitor by TLC heat->monitor quench Quench with NaHCO₃ monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product N-Acetylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

Section 2: N-Alkylation: A Look at Reactivity and Control

N-alkylation of anilines is a crucial reaction for the synthesis of secondary and tertiary amines. Similar to acylation, the nucleophilicity of the aniline plays a key role. The electron-withdrawing nature of the chloro group in this compound is expected to decrease its reactivity in N-alkylation reactions compared to anilines with electron-donating groups.

Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.[4] Using a large excess of the aniline can favor mono-alkylation.[4]

Comparative Data: N-Benzylation
EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (mono-alkylated) (%)
1This compoundBenzyl BromideK₂CO₃Acetonitrile80Moderate (expected)
2AnilineBenzyl AlcoholCu-Chromite (cat.)o-Xylene110Good to Excellent

Note: Data for this compound is predictive based on general principles for halogenated anilines. The alternative shown is a greener "borrowing hydrogen" approach with a different alkylating agent and catalyst system, highlighting alternative methodologies.

Experimental Protocol: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate, K₂CO₃, and Acetonitrile add_bromide Add Benzyl Bromide start->add_bromide reflux Reflux add_bromide->reflux monitor Monitor by TLC reflux->monitor filter Filter monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product N-Benzylated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

Section 3: Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation. In the context of this compound, the chloro-substituent can potentially participate in the catalytic cycle. However, the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides. For a more efficient coupling, the bromo-analog, Ethyl 2-amino-5-bromobenzoate, is often preferred.

Comparative Data: Suzuki-Miyaura Coupling
EntrySubstrateBoronic AcidCatalystBaseSolventYield (%)
1Ethyl 2-amino-5-chloro benzoatePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OLow to Moderate (expected)
2Methyl 2-amino-5-bromo benzoateArylboronic acidsQuinoline-based Pd(II)Cs₂CO₃TolueneGood to Excellent[5]

Note: The data highlights the superior reactivity of the bromo-substituted analog in Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (Adaptable for the Chloro-analog with catalyst and condition optimization)

Materials:

  • Aryl Bromide (e.g., Methyl 2-amino-5-bromobenzoate)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine Aryl Halide, Boronic Acid, & Base inert Evacuate & Backfill with Argon combine->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat to 80-100°C add_catalyst->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Biaryl Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 4: Application in Benzodiazepine Synthesis

This compound and its derivatives are key precursors in the synthesis of benzodiazepines, a class of psychoactive drugs. The synthesis of Diazepam, for instance, can start from 2-amino-5-chlorobenzophenone, which can be synthesized from the corresponding aminobenzoic acid.

The choice of substituents on the initial aniline derivative directly influences the properties of the resulting benzodiazepine. The chloro-substituent at position 7 of the benzodiazepine ring, derived from the 5-position of the starting aniline, is crucial for its anxiolytic activity.

Benzodiazepine_Synthesis_Logic A Substituted Aniline (e.g., this compound derivative) B Intermediate Formation (e.g., Acylation, Cyclization) A->B Reaction Cascade D Pharmacological Properties (e.g., Anxiolytic, Sedative) A->D Substituent Effects C Benzodiazepine Core B->C Ring Closure C->D Structure-Activity Relationship

Caption: Logical relationship in benzodiazepine synthesis from substituted anilines.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is moderated by the electron-withdrawing chloro-substituent, which can be a desirable trait for controlling selectivity in certain reactions. In comparison to more electron-rich anilines, it may exhibit slower reaction rates in nucleophilic reactions such as acylation and alkylation. For palladium-catalyzed cross-coupling reactions, its bromo-analog offers superior reactivity. The strategic placement of the chloro-substituent is, however, essential for the biological activity of key pharmaceutical targets like benzodiazepines. Understanding these performance characteristics allows for the rational design of synthetic routes and the selection of optimal reaction conditions.

References

A Comparative Spectroscopic Guide to Ethyl 2-amino-5-chlorobenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the purity and structural integrity of intermediates are paramount. Ethyl 2-amino-5-chlorobenzoate, a key building block in the synthesis of a variety of therapeutic agents, is no exception. Its journey from commercially available precursors to a final, high-purity product is a testament to the power of synthetic chemistry. However, the true gatekeeper of quality in this process is analytical chemistry, specifically, the application of spectroscopic techniques to monitor the conversion of starting materials and identify the final product unambiguously.

This guide provides an in-depth spectroscopic comparison of this compound with its common precursors: 2-amino-5-chlorobenzoic acid and 5-chloroisatoic anhydride. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, offering not just the data, but the underlying chemical principles that govern the observed spectral differences. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently assess the progress of their reactions and the purity of their products.

The synthetic pathway from 2-amino-5-chlorobenzoic acid to this compound often proceeds through the formation of 5-chloroisatoic anhydride. This guide will follow this synthetic logic, presenting the spectroscopic data in a comparative framework that mirrors the chemical transformation.

Caption: Synthesis pathway from 2-amino-5-chlorobenzoic acid to this compound.

Spectroscopic Methodologies: Experimental Protocols

The following sections detail the standardized protocols for acquiring the spectroscopic data presented in this guide. Adherence to these protocols is crucial for obtaining reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve sample in DMSO-d6 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Caption: Experimental workflow for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecules.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Protocol:

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Sample Introduction: Direct insertion probe for solid samples.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Data Acquisition: Scan over a mass-to-charge (m/z) range of 40-400 amu.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions and conjugation within the molecules.

Protocol:

  • Solvent: Use spectroscopic grade ethanol as the solvent.

  • Sample Preparation: Prepare a stock solution of each compound in ethanol at a concentration of approximately 1 mg/mL. Further dilute to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan range: 200-400 nm.

    • Reference: Use a cuvette filled with ethanol as the blank.

Spectroscopic Data and Comparative Analysis

The following sections present a detailed comparison of the spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopy

The ¹H NMR spectra provide valuable information about the number and chemical environment of the protons in each molecule. The transition from the carboxylic acid in 2-amino-5-chlorobenzoic acid to the anhydride and finally to the ethyl ester results in distinct changes in the spectra.

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
2-Amino-5-chlorobenzoic Acid7.6 (d, 1H), 7.1 (dd, 1H), 6.7 (d, 1H)~10-12 (br s, 1H, -COOH), ~5.9 (br s, 2H, -NH₂)
5-Chloroisatoic Anhydride7.88 (d, 1H), 7.78 (dd, 1H), 7.15 (d, 1H)[1]11.85 (br s, 1H, -NH)[1]
This compound7.7 (d, 1H), 7.2 (dd, 1H), 6.8 (d, 1H)5.9 (br s, 2H, -NH₂), 4.3 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃)

Analysis:

  • 2-Amino-5-chlorobenzoic Acid: The spectrum shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The broad singlet for the carboxylic acid proton is typically observed far downfield, while the amino protons also appear as a broad singlet.

  • 5-Chloroisatoic Anhydride: The formation of the anhydride ring significantly alters the chemical shifts of the aromatic protons due to changes in the electronic environment. The most notable change is the appearance of a downfield broad singlet for the N-H proton of the cyclic carbamate.[1]

  • This compound: The esterification of the carboxylic acid introduces the characteristic signals of an ethyl group: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The chemical shifts of the aromatic and amino protons are similar to those in the starting benzoic acid derivative, though slight upfield or downfield shifts may be observed due to the change from a carboxylic acid to an ester group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecules. The chemical shift of each carbon atom is sensitive to its local electronic environment.

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Other Carbons (δ, ppm)
2-Amino-5-chlorobenzoic Acid~115-150~169-
5-Chloroisatoic Anhydride~110-150~162, ~148-
This compound~112-150~167~60 (-OCH₂CH₃), ~14 (-OCH₂CH₃)

Analysis:

  • 2-Amino-5-chlorobenzoic Acid: The spectrum displays six signals for the aromatic carbons and one for the carboxylic acid carbonyl carbon.

  • 5-Chloroisatoic Anhydride: The formation of the anhydride introduces a second carbonyl carbon, and the chemical shifts of the aromatic carbons are adjusted accordingly. The two carbonyl carbons of the isatoic anhydride ring are in different environments (one is an anhydride carbonyl, the other a carbamate carbonyl) and thus are expected to have distinct chemical shifts.

  • This compound: The ester carbonyl carbon resonates at a slightly different chemical shift compared to the carboxylic acid. The two new signals in the aliphatic region correspond to the ethyl group carbons.

FT-IR Spectroscopy

FT-IR spectroscopy is an excellent tool for tracking the transformation of functional groups during the synthesis.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
2-Amino-5-chlorobenzoic Acid~3400, ~3300~1680~3200-2500 (O-H stretch of COOH), ~1620 (N-H bend), ~1250 (C-N stretch)
5-Chloroisatoic Anhydride~3250~1770, ~1730 (anhydride)~1615 (C=C stretch), ~1240 (C-N stretch)
This compound~3450, ~3350~1690 (ester)~1620 (N-H bend), ~1250 (C-O stretch of ester), ~1100 (C-N stretch)

Analysis:

  • 2-Amino-5-chlorobenzoic Acid: The spectrum is characterized by the broad O-H stretch of the carboxylic acid, two N-H stretching bands for the primary amine, and a strong carbonyl absorption.

  • 5-Chloroisatoic Anhydride: The disappearance of the broad O-H stretch and the appearance of two strong carbonyl bands at higher wavenumbers are clear indicators of anhydride formation. The N-H stretch is now a single band, consistent with the secondary amine in the cyclic structure.

  • This compound: The spectrum of the final product shows the return of two N-H stretching bands, characteristic of the primary amine. The carbonyl stretch is indicative of an ester, and a strong C-O stretching band for the ester linkage is also present.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns, which can be used for structural confirmation.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
2-Amino-5-chlorobenzoic Acid171/173 (approx. 3:1)154/156 ([M-OH]⁺), 126/128 ([M-COOH]⁺)
5-Chloroisatoic Anhydride197/199 (approx. 3:1)153/155 ([M-CO₂]⁺), 125/127 ([M-CO₂-CO]⁺)
This compound199/201 (approx. 3:1)154/156 ([M-OEt]⁺), 170/172 ([M-C₂H₅]⁺), 126/128

Analysis: The presence of a chlorine atom in all three compounds results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • 2-Amino-5-chlorobenzoic Acid: Fragmentation is characterized by the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

  • 5-Chloroisatoic Anhydride: The fragmentation of the isatoic anhydride ring typically involves the loss of carbon dioxide (CO₂) followed by the loss of carbon monoxide (CO).

  • This compound: Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OEt) and the ethyl radical (-C₂H₅).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules, which are influenced by the aromatic system and the attached functional groups.

Compoundλmax (nm) in EthanolMolar Absorptivity (ε)Chromophore
2-Amino-5-chlorobenzoic Acid~245, ~330-Substituted benzene ring with auxochromes (-NH₂, -COOH) and a chromophore (-Cl)
5-Chloroisatoic Anhydride~240, ~320-Extended conjugated system of the benzoxazinedione ring
This compound~245, ~335-Substituted benzene ring with auxochromes (-NH₂, -COOEt) and a chromophore (-Cl)

Analysis: All three compounds exhibit characteristic UV absorption bands due to the π → π* transitions in the substituted benzene ring.

  • 2-Amino-5-chlorobenzoic Acid and this compound: These compounds have very similar UV-Vis spectra, as the primary chromophore, the 2-amino-5-chlorobenzoyl system, is largely unchanged. The amino group acts as a strong auxochrome, causing a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

  • 5-Chloroisatoic Anhydride: The formation of the isatoic anhydride ring alters the electronic structure, leading to slight shifts in the absorption maxima compared to the open-chain precursors. The overall spectral profile, however, remains characteristic of a substituted aromatic system.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors, 2-amino-5-chlorobenzoic acid and 5-chloroisatoic anhydride. By examining the distinct signatures in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra, we can clearly track the chemical transformations from starting material to final product. The detailed experimental protocols and the interpretation of the spectral data offer a robust framework for quality control and reaction monitoring in a research and development setting. A thorough understanding of these spectroscopic techniques and their application is indispensable for any scientist working in the field of organic synthesis and drug development, ensuring the integrity and purity of their compounds.

References

A Comparative Guide to Alternative Reagents for Ethyl 2-Amino-5-Chlorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-5-chlorobenzoate and its parent acid, 2-amino-5-chlorobenzoic acid, are foundational building blocks in the synthesis of a multitude of pharmaceutically active heterocyclic scaffolds.[1][2] Their utility stems from the vicinal amino and carboxylate functionalities on a halogenated benzene ring, a perfect precursor for constructing fused ring systems like quinazolinones and benzodiazepines. These compounds are central to the development of drugs ranging from anti-inflammatory agents to central nervous system depressants.[2][3]

However, reliance on a single starting material can present challenges related to supply chain stability, cost, and the exploration of novel chemical space. The modern synthetic chemist must be equipped with a diverse toolkit of alternative strategies that can achieve the same molecular targets through different, and potentially more efficient, pathways. This guide provides an in-depth comparison of alternative reagents and synthetic routes to two major classes of compounds traditionally prepared from this compound: Quinazolinones and 1,4-Benzodiazepines . We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic design.

Part 1: The Synthesis of Substituted Quinazolinones

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry. The traditional and most direct route involves the cyclization of an anthranilic acid derivative.

The Conventional Pathway: The Niementowski Reaction and its Variants

The classical approach involves the condensation of 2-amino-5-chlorobenzoic acid with an amide or the acylation of the anthranilic acid followed by cyclization. A common modern variant involves forming a benzoxazinone intermediate which then reacts with an amine to yield the desired 3-substituted quinazolinone.[4] This method is reliable but can require harsh conditions and multiple steps.

Workflow for Conventional Quinazolinone Synthesis

A Ethyl 2-amino- 5-chlorobenzoate B Acylation (e.g., Chloroacetyl Chloride) A->B C 2-(2-Chloroacetamido)- 5-chlorobenzoic acid B->C D Ring Closure (Acetic Anhydride) C->D E 6-Chloro-2-(chloromethyl)- 4H-3,1-benzoxazin-4-one D->E F Reaction with Amine/Hydrazine (e.g., R-NH2) E->F G Target Quinazolinone F->G

Caption: Conventional route to quinazolinones via a benzoxazinone intermediate.

Alternative Strategy: Cyclization of 2-Aminobenzamides with α-Hydroxyketones

A compelling alternative bypasses the anthranilic acid starting material in favor of 2-aminobenzamides. This strategy leverages an iodine-catalyzed oxidative cyclization with α-hydroxyketones, offering a more convergent and often higher-yielding approach under milder conditions. The causality here lies in the in-situ generation of an electrophilic iminium species from the benzamide and the oxidized ketone, which then undergoes intramolecular cyclization.

A study published in the Journal of Organic Chemistry details a highly efficient one-pot synthesis of quinazolin-4(3H)-ones from anthranilamides and α-hydroxyketones.[5] This method demonstrates broad substrate scope and provides excellent yields.

Experimental Protocol: Synthesis of 2,3-disubstituted-quinazolin-4(3H)-one (General Procedure) [5]

  • To a 10 mL oven-dried Schlenk tube, add anthranilamide (0.5 mmol, 1.0 equiv.), α-hydroxyketone (0.6 mmol, 1.2 equiv.), and iodine (I₂) (0.1 mmol, 0.2 equiv.).

  • Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for the time specified by TLC monitoring (typically 8-12 hours).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.

Logical Flow for Alternative Quinazolinone Synthesis

cluster_start Starting Materials A 2-Amino-5-chlorobenzamide C One-Pot Reaction (Iodine, DCE, 80 °C) A->C B α-Hydroxyketone (e.g., Benzoin) B->C D Oxidative Cyclization Condensation C->D Mechanism E Target Quinazolinone (e.g., 6-Chloro-2,3-diphenyl- quinazolin-4(3H)-one) D->E

Caption: Convergent one-pot synthesis of quinazolinones from 2-aminobenzamides.

Performance Comparison: Quinazolinone Synthesis
ParameterConventional Route (via Benzoxazinone)[4]Alternative Route (from 2-Aminobenzamide)[5]
Starting Material 2-Amino-5-chlorobenzoic Acid2-Amino-5-chlorobenzamide
Key Reagents Acyl chloride, Acetic anhydride, Amineα-Hydroxyketone, Iodine (catalyst)
Number of Steps 2-3 steps1 step (one-pot)
Typical Conditions Can require reflux, harsh reagentsMilder (80 °C), catalytic
Reported Yields 40-75% (overall)60-96%
Advantages Well-established, readily available starting acid.High convergence, excellent yields, operational simplicity, milder conditions.
Disadvantages Multi-step, moderate overall yields, potential for side products.Requires synthesis of the starting aminobenzamide.

Part 2: The Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs. The most famous synthesis, developed by Leo Sternbach, relies on a 2-aminobenzophenone intermediate, which is often prepared from an anthranilic acid derivative.[3][6]

The Conventional Pathway: The Sternbach Synthesis

This route typically begins with the acylation of a 2-amino-5-chlorobenzophenone (itself derived from 2-amino-5-chlorobenzoic acid), followed by cyclization with ammonia or an amine to form the seven-membered diazepine ring. This process, while historically significant, involves multiple linear steps.

Alternative Strategy: Palladium-Catalyzed Carboamination

Modern organometallic chemistry offers powerful, convergent alternatives. A notable example is the palladium-catalyzed domino carboamination process. This approach constructs the benzodiazepine core in a single step from readily prepared N-allyl-2-aminobenzylamine derivatives and aryl bromides.[7] The palladium catalyst orchestrates a sequence of N-arylation followed by intramolecular hydroamination, building the complex scaffold with high efficiency. This strategy completely circumvents the need for anthranilic acid derivatives.

Experimental Protocol: Synthesis of 1,4-Benzodiazepines via Carboamination [7]

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to a screw-capped vial.

  • Add toluene (1.0 mL) to the vial, followed by the aryl bromide (1.1 mmol) and the N-allyl-2-aminobenzylamine substrate (1.0 mmol).

  • Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a plug of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the 1,4-benzodiazepine product.

Workflow for Pd-Catalyzed Benzodiazepine Synthesis

A N-allyl-2-amino- benzylamine derivative C Pd-Catalyzed Domino Reaction A->C B Aryl Bromide (Ar-Br) B->C D Intermediate: N-Arylation C->D Step 1 E Intermediate: Intramolecular Hydroamination D->E Step 2 F Target 1,4-Benzodiazepine E->F

Caption: Palladium-catalyzed domino carboamination for 1,4-benzodiazepine synthesis.

Performance Comparison: Benzodiazepine Synthesis
ParameterConventional Route (Sternbach)[3]Alternative Route (Pd-Catalyzed)[7]
Precursor 2-Amino-5-chlorobenzophenoneN-allyl-2-aminobenzylamine
Key Reagents Chloroacetyl chloride, Ammonia/AmineAryl Bromide, Pd Catalyst, Ligand, Base
Core Concept Linear synthesis, step-wise ring formationConvergent, domino reaction
Typical Conditions Varies, can involve multiple heating/cooling stepsSingle heating step (e.g., 100 °C)
Reported Yields Moderate over multiple steps65-90% in a single synthetic operation
Advantages Historically proven, well-understood mechanism.High step economy, rapid assembly of complexity, avoids pre-functionalized ketones.
Disadvantages Low atom economy, multiple isolations, linear sequence.Cost of palladium catalyst and ligands, requires inert atmosphere.

Conclusion

While this compound remains a valuable and widely used precursor, modern synthetic chemistry provides powerful and efficient alternatives for the construction of key heterocyclic cores. For quinazolinone synthesis , the use of 2-aminobenzamides in a one-pot cyclization with α-hydroxyketones offers significant advantages in terms of yield, simplicity, and milder conditions. For 1,4-benzodiazepine synthesis , palladium-catalyzed domino reactions represent a paradigm shift, enabling the rapid and convergent assembly of the diazepine ring system from entirely different starting materials, thereby increasing synthetic flexibility and overall efficiency.

Researchers and drug development professionals are encouraged to consider these alternative strategies to overcome limitations of classical routes, accelerate discovery programs, and develop more robust and economical synthetic pathways. The choice of synthesis will ultimately depend on factors such as target molecule complexity, scale, cost of goods, and available expertise, but a thorough understanding of these alternative reagents and methodologies is essential for state-of-the-art chemical synthesis.

References

A Senior Application Scientist's Guide to Confirming the Identity of Ethyl 2-amino-5-chlorobenzoate Using CoA Data

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Data: Physicochemical Properties

Before delving into complex spectral data, a simple comparison of fundamental physical properties is a crucial first-pass verification. These properties are sensitive to impurities and structural isomers.

The CoA should list the following properties. Here, we compare them to reference values.

PropertyExpected Value / SpecificationRationale for Verification
Molecular Formula C₉H₁₀ClNO₂Confirms the elemental composition.
Molecular Weight 199.63 g/mol [1][2]A fundamental property that will be confirmed by mass spectrometry.
CAS Number 63243-75-4[3][4]The unique identifier for this specific isomer. Essential to ensure you do not have a regioisomer like Ethyl 5-amino-2-chlorobenzoate.
Appearance White to light yellow or pale orange solid/powderSignificant deviation in color can indicate degradation or the presence of chromophoric impurities.
Melting Point ~68-72 °CA narrow melting range is a classic indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Expert Insight: A visual inspection is your first analytical test. If the CoA states "white powder" and you receive a brown, oily solid, all subsequent data must be treated with extreme skepticism until the discrepancy is resolved.

The Workflow of Identity Confirmation

A robust confirmation of a compound's identity relies on the convergence of data from multiple, independent (orthogonal) analytical techniques. No single method is foolproof. The following workflow illustrates a systematic approach to verifying a CoA.

CoA_Verification_Workflow cluster_0 Initial Receipt cluster_1 Analytical Verification (Orthogonal Methods) cluster_2 Conclusion start Receive Compound & CoA nmr Proton NMR (Structure & H-Environment) start->nmr ir FTIR (Functional Groups) start->ir ms Mass Spectrometry (Molecular Weight) start->ms hplc HPLC / UPLC (Purity & Impurity Profile) start->hplc mp Melting Point (Purity Indicator) start->mp decision Data Concordance Check nmr->decision ir->decision ms->decision hplc->decision mp->decision pass Identity & Purity Confirmed decision->pass All Data Consistent fail Identity or Purity Fails (Quarantine & Investigate) decision->fail Discrepancy Found

Caption: Workflow for the systematic verification of Ethyl 2-amino-5-chlorobenzoate.

Spectroscopic Analysis: Deconstructing the Molecule

Spectroscopy provides direct evidence of the molecular structure. Each technique probes different aspects of the molecule, and together they create a detailed chemical fingerprint.

A. ¹H NMR Spectroscopy: The Structural Blueprint

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for structural elucidation. It provides information on the number of different types of protons, their electronic environment, and their connectivity.

Causality Behind the Spectrum: For this compound, we expect to see distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl ester group. Their chemical shifts (δ, in ppm) are influenced by neighboring electron-withdrawing (deshielding) and electron-donating (shielding) groups.

Protons (Label)Expected δ (ppm)MultiplicityIntegrationRationale
Ethyl CH₃ (a)~1.3-1.4Triplet (t)3HShielded alkyl group, split by the two adjacent CH₂ protons.
Amine NH₂ (d)~4.5-5.5Broad Singlet (br s)2HLabile protons, often broad. Shift is concentration/solvent dependent.
Ethyl CH₂ (b)~4.2-4.4Quartet (q)2HDeshielded by the adjacent ester oxygen; split by the three CH₃ protons.
Aromatic H (c, e, f)~6.7-7.8Multiplets (m)3HSpecific shifts and coupling constants (J) define substitution pattern. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets.

Comparison Guide:

  • Check Chemical Shifts: Do the shifts on the CoA match the expected regions? A significant upfield or downfield shift could indicate a different isomer or a salt form.

  • Verify Integration: The relative areas of the peaks must correspond to the number of protons. The ratio should be close to 3:2:2:3 for the CH₃, NH₂, CH₂, and aromatic protons, respectively.

  • Analyze Splitting Patterns: The multiplicity (singlet, doublet, triplet, etc.) must be consistent with the neighboring protons as predicted by the n+1 rule. Incorrect splitting is a major red flag for incorrect structure.

  • Look for Impurities: Are there small, unassigned peaks? These could correspond to residual solvents (e.g., ethyl acetate, dichloromethane) or synthesis-related impurities like the starting material, 2-amino-5-chlorobenzoic acid.[5]

B. FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is excellent for rapidly confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation by specific molecular vibrations.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
N-H (Amine)Symmetric/Asymmetric Stretch3300-3500 (typically two bands)Characteristic of a primary amine (-NH₂).
C-H (Aromatic)Stretch3000-3100Indicates the presence of the benzene ring.
C-H (Aliphatic)Stretch2850-3000Corresponds to the ethyl group.
C=O (Ester)Stretch~1700-1725Strong, sharp peak. Its position is sensitive to conjugation with the aromatic ring.
C=C (Aromatic)Stretch1500-1600A series of peaks confirming the aromatic ring.
C-O (Ester)Stretch1100-1300Confirms the ester linkage.
C-Cl (Aryl Halide)Stretch1000-1100Confirms the presence of the chlorine substituent.

Comparison Guide:

  • The CoA's IR spectrum should be a near-perfect overlay with a reference spectrum.[1]

  • Confirm the presence of all key peaks. The absence of the strong C=O stretch or the N-H stretches would be a critical failure, indicating a completely different molecule.

  • The "fingerprint region" (<1500 cm⁻¹) is unique to the molecule. While complex, a visual comparison of this region between the CoA and a reference spectrum is a powerful tool for identity confirmation.

C. Mass Spectrometry: The Molecular Weight Verdict

Mass Spectrometry (MS) provides the molecular weight of the compound, offering definitive confirmation of the elemental formula.

Ion TypeExpected m/zRationale
[M+H]⁺ 200.0 The protonated molecular ion. This is often the most abundant ion in soft ionization techniques like ESI.[6]
[M] 199.0 The molecular ion. Note the characteristic isotopic pattern for chlorine: a second peak at M+2 with ~1/3 the intensity of the M peak.
[M+Na]⁺ 222.0Sodium adduct, common in ESI-MS.

Comparison Guide:

  • Find the Molecular Ion: The highest mass peak (or cluster) should correspond to the expected molecular weight of 199.63.

  • Check the Isotope Pattern: The presence of a single chlorine atom must result in an [M+2] peak that is approximately 32% of the intensity of the [M] peak. This is a non-negotiable feature for a monochlorinated compound. If this pattern is absent, incorrect, or shows patterns for multiple chlorines, the material is not what it purports to be.

  • Analyze Fragmentation: While not always provided on a basic CoA, fragmentation patterns can confirm structural motifs. For this molecule, a common fragment would be the loss of the ethoxy group (-OC₂H₅), resulting in a fragment around m/z 154.

Purity and Impurity Profiling with HPLC

While spectroscopy confirms structure, chromatography, specifically High-Performance Liquid Chromatography (HPLC), is the gold standard for assessing purity.

The Principle: A sample is passed through a column packed with a stationary phase. Different components in the sample travel at different speeds, allowing them to be separated and quantified. For a purity assay, the area of the main peak relative to the total area of all peaks is calculated.

ParameterTypical ValueRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The nonpolar C18 stationary phase is well-suited for retaining this moderately polar aromatic compound.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is often used to ensure that both polar and nonpolar impurities are eluted and detected.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring has strong UV absorbance, making detection sensitive. A DAD can provide spectral data for each peak, helping to identify impurities.
Purity Specification ≥98.0%[2][7]A common purity specification for research-grade chemicals.

Comparison Guide:

  • Main Peak Area %: The CoA must show a purity value that meets your required specification (e.g., >99%).

  • Impurity Profile: Examine the chromatogram for other peaks. Are they identified? Common process-related impurities could include the starting material (2-amino-5-chlorobenzoic acid) or byproducts from side reactions.[8][9] Regulatory guidelines like ICH Q3A provide a framework for identifying and qualifying impurities in drug substances.

  • Method Validation: For critical applications (e.g., GMP environments), the analytical method itself must be validated to ensure it is accurate, precise, specific, and robust, as outlined by USP <1225> and ICH Q2(R1) guidelines.[10][11][12]

Experimental Protocols for Verification

If you need to independently verify the CoA data, here are streamlined protocols.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal, and then perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

  • Processing: Fourier transform the raw data, and then perform phase correction and baseline correction.

  • Analysis: Calibrate the spectrum (e.g., to the residual solvent peak or TMS), integrate the peaks, and assign the chemical shifts and multiplicities.

Protocol 2: HPLC Purity Analysis
  • Standard/Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL with the mobile phase.

  • HPLC Setup:

    • Install a C18 reverse-phase column.

    • Prepare the mobile phases (e.g., A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA).

    • Set up a gradient program (e.g., 5% B to 95% B over 20 minutes).

    • Set the flow rate to 1.0 mL/min and the column oven to 30 °C.

    • Set the UV detector to 254 nm.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine the purity.

Conclusion: A Synthesis of Evidence

Confirming the identity of this compound is not about a single piece of data but about building a cohesive, self-validating body of evidence. The molecular weight from MS must align with the formula. The formula must be consistent with the functional groups seen in the IR and the intricate proton environment mapped by NMR. Finally, the high purity indicated by a single, sharp peak in the HPLC chromatogram provides confidence that the spectroscopic data is representative of the compound itself and not an anomalous impurity. By approaching a Certificate of Analysis with this rigorous, multi-faceted, and critical mindset, researchers can proceed with confidence, ensuring the integrity and reproducibility of their work.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-amino-5-chlorobenzoate, grounded in scientific principles and field-proven best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its chemical structure necessitates a cautious approach.

Mechanism of Hazard: As a halogenated aromatic amine, this compound presents multiple hazards. The chloro- group makes it a halogenated organic compound , which has specific environmental disposal regulations due to the potential for forming persistent and toxic byproducts if not handled correctly.[1][2][3] The amine and benzoate functionalities also contribute to its biological activity and potential toxicity.

The Globally Harmonized System (GHS) provides a clear summary of its risks.

Hazard Class Hazard Statement GHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
Source: Aggregated GHS information from multiple suppliers.[4]

Understanding these hazards informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Because it is a halogenated organic compound, it falls under specific waste categories that cannot be disposed of in regular trash or down the sewer.[5]

Your laboratory's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) will determine the specific accumulation time limits and administrative requirements.[7][8] However, the core procedures for segregation and containment outlined below are universally applicable.

Personal Protective Equipment (PPE): Your First Line of Defense

Direct contact with this compound can cause skin and eye irritation, and inhalation can affect the respiratory system.[9][10][11] Therefore, robust PPE is non-negotiable.

Protection Type Specification Justification
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[11]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[9][11]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only in a well-ventilated area or chemical fume hood.Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation.[9][10]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. Commingling this compound with other waste streams can create hazardous reactions, violate regulations, and significantly increase disposal costs.[12]

Protocol for Waste Collection:

  • Obtain a Designated Waste Container:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap.[6][13]

    • The container must be in good condition, free from cracks or deterioration.[13]

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label.[14]

    • The label must include the following information:

      • The words "Hazardous Waste ".[7]

      • The full chemical name: "Waste this compound ". Do not use abbreviations.[14]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[2]

      • The relevant hazard warnings (e.g., "Irritant," "Harmful").[7]

  • Segregate as Halogenated Organic Waste:

    • This is the most crucial step. This compound waste must be collected in a container designated exclusively for halogenated organic compounds .[2][14]

    • Causality: Halogenated wastes are typically sent for high-temperature incineration to ensure complete destruction and prevent the formation of toxic dioxins.[2] Mixing them with non-halogenated solvents (like acetone or hexane) contaminates the entire batch, forcing the more expensive disposal method on the entire volume.[12]

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed except when actively adding waste.[13][14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][13] This area should be near the point of generation and under the control of laboratory personnel.[6]

    • Use secondary containment (such as a chemical-resistant tray) to mitigate potential spills.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste streams containing this compound.

G Disposal Workflow for this compound A Waste Generated (this compound) B Is it pure solid, neat liquid, or concentrated solution? A->B Evaluate Form C Is it grossly contaminated labware (e.g., spatulas, glassware)? B->C No E Transfer directly into designated 'Halogenated Organic Waste' container. B->E Yes D Is it lightly contaminated PPE (e.g., gloves, bench paper)? C->D No F Rinse with a minimal amount of a compatible solvent. Collect first rinse as hazardous waste. C->F Yes G Place in a designated solid hazardous waste container. D->G Yes H Store container in Satellite Accumulation Area (SAA). E->H F->E Transfer Rinse G->H I Arrange for pickup by Environmental Health & Safety (EHS). H->I

Caption: Decision workflow for proper segregation of this compound waste.

Decontamination and Empty Container Disposal

Properly managing contaminated items is essential to ensure a safe and compliant laboratory environment.

Contaminated Labware (Beakers, Flasks, Spatulas):

  • Scrape out as much solid residue as possible into the halogenated waste container.

  • Perform an initial rinse with a minimal amount of a suitable solvent (e.g., acetone, ethanol).

  • Crucially, this first rinseate must be collected and disposed of as halogenated hazardous waste. [15]

  • Subsequent rinses can typically be handled as non-hazardous waste, but consult your institution's EHS guidelines.

Empty Stock Containers:

  • A container is not considered "empty" by RCRA standards until it has been thoroughly rinsed.

  • For containers of toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[15]

  • After triple-rinsing and air-drying, deface the label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.

Contaminated PPE and Debris:

  • Grossly contaminated items (e.g., paper towels used to clean up a small spill) should be placed in a sealed bag, labeled, and disposed of as solid hazardous waste.

  • Lightly contaminated gloves and bench paper can typically be disposed of in the regular laboratory trash, but this may vary by institution. When in doubt, treat as hazardous waste.

Emergency Procedures: Spill and Exposure

Accidents can happen. A clear and immediate response plan is vital.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS or emergency response team.

  • Don PPE: For small, manageable spills, don the appropriate PPE as listed in Section 3.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[10][16] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][17] Work from the outside of the spill inward to prevent spreading.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[16]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][11][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][11][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17][18]

For any exposure, have the Safety Data Sheet (SDS) available for the responding medical personnel.

By adhering to these scientifically-grounded procedures, you ensure not only regulatory compliance but also the protection of yourself, your colleagues, and the environment.

References

A Researcher's Guide to the Safe Handling of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of Ethyl 2-amino-5-chlorobenzoate. This document moves beyond a simple checklist, offering a procedural and educational resource for researchers, scientists, and professionals in drug development. Our aim is to foster a deeply ingrained culture of safety by not just stating procedures, but by explaining the rationale behind them, ensuring that these practices are not just followed, but understood.

Understanding the Risks: Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate it may be harmful if swallowed.[1][3] The GHS classification for similar compounds includes warnings for these effects.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the hazards of this compound. The following is a breakdown of the necessary equipment and the reasoning for its use.

1. Eye and Face Protection:

  • What to use: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be used in situations with a higher risk of splashing.

  • Why it's essential: this compound is classified as causing serious eye irritation.[1][2] Direct contact can lead to significant discomfort and potential damage. The tight fit of goggles prevents airborne particles or splashes from reaching the eyes.

2. Skin Protection:

  • What to use:

    • Gloves: Impermeable and chemical-resistant gloves are required.[5] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[6]

    • Lab Coat/Coveralls: A standard lab coat is sufficient for low-volume work. For larger quantities or tasks with a higher risk of spillage, impervious clothing or coveralls are recommended.[4][6]

  • Why it's essential: The compound is a known skin irritant.[1][2] Direct contact can cause redness, itching, and inflammation. Protective clothing prevents accidental skin exposure.

3. Respiratory Protection:

  • What to use: For most lab-scale operations, working in a well-ventilated area or a chemical fume hood is sufficient to control exposure.[3][7] If exposure limits are exceeded, or if you experience irritation, a full-face respirator with appropriate cartridges should be used.[4][8]

  • Why it's essential: Inhalation of this compound dust or vapors may cause respiratory tract irritation.[1][2][3][8][9] Engineering controls like fume hoods are the first line of defense, with respirators providing an additional layer of protection when needed.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow for handling this compound, from preparation to post-handling cleanup.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to others.[7]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before beginning work.

2. Handling:

  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transfer: When weighing, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools to transfer the solid, avoiding the creation of dust clouds.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

3. Post-Handling:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed immediately and thoroughly with soap and water.[6]

  • Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[7][10][11]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather PPE & Equipment prep_area->gather_materials review_sds Review SDS gather_materials->review_sds don_ppe Don PPE review_sds->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer don_ppe->weigh_transfer in_solution Work with Solution weigh_transfer->in_solution decontaminate Decontaminate Surfaces in_solution->decontaminate Complete Handling remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands storage Proper Storage wash_hands->storage

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Solid Waste:

    • Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste.[2][3] It should be collected in a clearly labeled, sealed container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.[3][5]

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[8][9]

  • General Guidance:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Summary of Key Safety Information
HazardRequired PPEHandling PrecautionsFirst Aid
Skin Irritation Chemical-resistant gloves, Lab coat/CoverallsAvoid direct contact with skin.Wash off with soap and plenty of water.[4][6][8]
Serious Eye Irritation Tightly-fitting safety goggles, Face shield (for splash risk)Avoid any contact with eyes.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4]
Respiratory Irritation Use in a well-ventilated area or chemical fume hood. Respirator if needed.Avoid breathing dust or vapors.Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][8][9]
Harmful if Swallowed N/ADo not eat, drink, or smoke when handling.Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.